(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Description
Properties
IUPAC Name |
(3S,6S)-3,6-di(propan-2-yl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-5(2)7-9(13)12-8(6(3)4)10(14)11-7/h5-8H,1-4H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMAWEIDGADSAC-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione: Structure, Properties, and Applications
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione , also known by its synonym cyclo(L-Val-L-Val) , is a chiral cyclic dipeptide that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and key applications for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a derivative of diketopiperazine (DKP), the smallest class of cyclic peptides, formed from the cyclization of two L-valine amino acid residues.[1] The defining structural feature is a six-membered piperazine-2,5-dione ring with two isopropyl groups in the (S) configuration at the 3 and 6 positions. This rigid, stereochemically defined scaffold makes it a valuable chiral building block in asymmetric synthesis.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [4] |
| Molecular Weight | 198.26 g/mol | [4] |
| CAS Number | 19943-16-9 | [4] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 428.7 °C at 760 mmHg (Predicted) | [2] |
| Storage Conditions | 2-8°C, sealed in a dry environment, protected from light | [2] |
Spectroscopic Characterization: While specific, detailed NMR and IR spectra are not consistently published in readily accessible sources, commercial suppliers indicate that the spectra of their products conform to the expected structure.[2] For reference, characteristic IR absorption bands for diketopiperazines include N-H stretching vibrations in the range of 3200-3400 cm⁻¹ and strong amide C=O stretching vibrations around 1650-1690 cm⁻¹.[5][6] The exact positions of these peaks can be influenced by hydrogen bonding in the solid state. The mass spectrum would be expected to show a prominent molecular ion peak corresponding to its molecular weight.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the cyclization of a linear dipeptide precursor, L-valyl-L-valine. This can be achieved through several established peptide coupling and cyclization protocols. Below is a representative solution-phase synthesis protocol.
Experimental Protocol: Solution-Phase Synthesis
This protocol outlines the synthesis in three main stages: formation of the protected dipeptide, deprotection, and cyclization.
Diagram 1: Synthetic Workflow for cyclo(L-Val-L-Val)
Caption: Solution-phase synthesis of cyclo(L-Val-L-Val).
Step 1: Synthesis of the Protected Linear Dipeptide (Boc-L-Val-L-Val-OMe)
-
Rationale: The synthesis begins with the coupling of N-terminally protected L-valine (e.g., with a Boc group) and C-terminally protected L-valine (e.g., as a methyl ester). This prevents self-coupling and polymerization. Carbodiimide-based coupling agents like EDC, often with an additive like HOBt to suppress racemization, are commonly employed to activate the carboxylic acid for amide bond formation. A non-nucleophilic base like DIPEA is used to neutralize the hydrochloride salt of the amino acid ester and to facilitate the coupling reaction.
-
Procedure:
-
Dissolve N-Boc-L-valine (1.0 eq) and L-valine methyl ester hydrochloride (1.0 eq) in an anhydrous solvent such as DMF or DCM.
-
Add HOBt (1.1 eq) and DIPEA (2.2 eq) to the solution and cool to 0 °C.
-
Add EDC hydrochloride (1.1 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup by diluting with an organic solvent like ethyl acetate and washing sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the product by silica gel column chromatography.
-
Step 2: N-Terminal Deprotection
-
Rationale: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the N-terminal amine, which is necessary for the subsequent intramolecular cyclization.
-
Procedure:
-
Dissolve the purified Boc-L-Val-L-Val-OMe in a solution of 25-50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure to yield the dipeptide amine salt.
-
Step 3: Intramolecular Cyclization
-
Rationale: The linear dipeptide precursor is induced to cyclize by heating in a high-boiling point, non-protic solvent. The elevated temperature provides the energy required for the intramolecular aminolysis, where the N-terminal amine attacks the C-terminal ester to form the cyclic dipeptide and release methanol.
-
Procedure:
-
Dissolve the deprotected dipeptide in a high-boiling solvent such as toluene or 2-butanol.[7]
-
Heat the solution to reflux for several hours to overnight.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after partial removal of the solvent.
-
Collect the solid product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
-
Applications in Asymmetric Synthesis and Drug Development
The primary application of this compound lies in its use as a chiral scaffold and intermediate in asymmetric synthesis.
Chiral Auxiliary for Asymmetric Amino Acid Synthesis
While not a direct chiral auxiliary in the traditional sense where it is temporarily attached and then removed, the related bis-lactim ether derived from cyclo(Gly-L-Val) is a cornerstone of the Schöllkopf method for the asymmetric synthesis of non-proteinogenic α-amino acids. In this methodology, the diketopiperazine is O-alkylated to form a bis-lactim ether. The bulky isopropyl group from the valine residue effectively shields one face of the glycine-derived enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity. Subsequent hydrolysis cleaves the newly synthesized chiral amino acid from the valine auxiliary. This principle highlights the powerful stereodirecting effect of the valine-derived moiety within the diketopiperazine framework.
Diagram 2: Principle of the Schöllkopf Method
Caption: Stereodirecting role of the valine moiety in the Schöllkopf synthesis.
Intermediate in Peptide and Natural Product Synthesis
Cyclic dipeptides, including cyclo(L-Val-L-Val), serve as building blocks for more complex peptide-based therapeutics and natural products.[8] Their rigid conformation can be used to mimic β-turns in larger peptides, which can improve metabolic stability and receptor binding affinity. While specific, named drug candidates synthesized directly from cyclo(L-Val-L-Val) are not widely reported in introductory literature, the use of diketopiperazines as key intermediates is a common strategy in medicinal chemistry. For example, various substituted diketopiperazines are being investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents.[9][10][11]
Biological and Pharmacological Properties
Diketopiperazines as a class exhibit a broad range of biological activities, and cyclo(L-Val-L-Val) is no exception. However, detailed quantitative data for this specific compound is often embedded within broader studies on diketopiperazine libraries.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of various diketopiperazines isolated from natural sources or synthesized in the laboratory. For example, the related compound cyclo(L-Pro-L-Val) has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[12] While it is plausible that cyclo(L-Val-L-Val) possesses similar properties due to its structural similarity, specific Minimum Inhibitory Concentration (MIC) values against a range of bacterial and fungal pathogens are not consistently reported in readily accessible literature. One study on metabolites from Streptomyces sp. identified a compound containing a pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- moiety, which is structurally related to cyclodipeptides, and found it to have significant antimicrobial activity, with MIC values as low as 7.8 µg/mL against Micrococcus luteus.[13]
Cytotoxic and Other Biological Activities
Diketopiperazines have been investigated for their potential as anticancer agents. For instance, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, isolated from a marine-derived fungus, exhibited selective cytotoxicity against pancreatic cancer cells under nutrient-starved conditions.[11] The biological activity of these compounds is highly dependent on the nature of the amino acid side chains. The isopropyl groups of cyclo(L-Val-L-Val) contribute to its lipophilicity, which may influence its ability to cross cell membranes and interact with intracellular targets. Further research is needed to fully elucidate the specific cytotoxic profile of cyclo(L-Val-L-Val).
Conclusion
This compound is a valuable and versatile molecule in modern organic and medicinal chemistry. Its rigid, chiral structure makes it an important building block for the stereoselective synthesis of complex molecules, particularly non-proteinogenic amino acids. While detailed characterization data and specific applications in late-stage drug development are not always readily available in the public domain, the foundational principles of its synthesis and reactivity are well-established. As the search for novel therapeutic agents continues, the diketopiperazine scaffold, exemplified by cyclo(L-Val-L-Val), will undoubtedly remain a focus of research and development efforts.
References
-
cyclo(L-Pro-L-Val) | C10H16N2O2 | CID 6992261 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
Cyclo(L-Pro-L-Val) - SpectraBase. (n.d.). Retrieved January 13, 2026, from [Link]
-
Molecular structure of cyclo[-(D-Val-L-Hyi-L-Val-D-Hyi)2-] revealed by x-ray analysis. (1992). Biopolymers, 32(7), 757–764. [Link]
-
The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Cyclo(L-Pro-L-Val-L-Val) | C15H25N3O3 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
This compound - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
Showing metabocard for Cyclo(L-prolyl-L-valyl) (HMDB0240493) - Human Metabolome Database. (2019, October 8). Retrieved January 13, 2026, from [Link]
-
Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (n.d.). Retrieved January 13, 2026, from [Link]
-
Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A. (2018). Molecules, 23(7), 1793. [Link]
-
(PDF) Diastereoselective reactions of enolates - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved January 13, 2026, from [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives Craig D. Stewart,a Nicholas G. Whitea, - ChemRxiv. (n.d.). Retrieved January 13, 2026, from [Link]
-
FT-IR spectra of (a) cyclo(L-Pro-L-Tyr) and (b)... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
X-Ray Crystallographic Proof of a Cyclol Structure in a Tripeptide - RSC Publishing. (n.d.). Retrieved January 13, 2026, from [Link]
-
Cyclo-(L-Val-L-Leu) | C11H20N2O2 | CID 124306170 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
cyclo(L-Pro-L-Val). (n.d.). Retrieved January 13, 2026, from [Link]
-
Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (2022). Chemistry Proceedings, 8(1), 108. [Link]
-
Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]
-
Infrared spectra and structures of the valyl-alanine and alanyl-valine zwitterions isolated in a KBr matrix - The Australian National University. (2003, August 14). Retrieved January 13, 2026, from [Link]
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence - PMC - NIH. (2022, June 27). Retrieved January 13, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved January 13, 2026, from [Link]
-
Recent updates on the bioactive compounds of the marine-derived genus Aspergillus - NIH. (2021, May 11). Retrieved January 13, 2026, from [Link]
-
L-Valine and L-Proline--solid-state IR-LD spectroscopic study - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. cyclo(L-Pro-L-Val) | C10H16N2O2 | CID 6992261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. mdpi.com [mdpi.com]
Synthesis of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione from L-valine.
An In-depth Technical Guide to the Synthesis of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione from L-valine
Abstract
This compound, a chiral cyclic dipeptide derived from L-valine, serves as a pivotal building block in asymmetric synthesis and medicinal chemistry.[1] Its stereochemically defined scaffold is instrumental in the development of peptide-based drugs and other bioactive molecules.[1] This guide provides a comprehensive, in-depth exploration of the prevalent and reliable synthetic pathway for this compound, commencing from the readily available chiral precursor, L-valine. The narrative emphasizes the chemical rationale behind procedural choices, detailed step-by-step protocols, and methods for purification and characterization, designed to equip researchers and drug development professionals with a robust and reproducible methodology.
Introduction and Strategic Overview
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a prominent class of compounds recognized for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibiting properties.[1][2] Their conformational rigidity and resistance to proteolysis make them attractive scaffolds in drug design.[2] The target molecule, this compound (cyclo(L-Val-L-Val)), retains the stereochemical integrity of its parent amino acid, L-valine, making it a valuable chiral intermediate.[1]
While direct self-condensation of amino acids at high temperatures can produce DKPs, this method often requires harsh conditions and risks racemization, compromising stereochemical purity.[2] A more controlled and widely adopted strategy involves the synthesis of a linear dipeptide precursor, followed by an intramolecular cyclization.[1][2] This approach offers superior control over the stereochemistry and is the focus of this guide.
The synthesis is logically segmented into four primary stages:
-
Preparation of Key Intermediates: Protection of the amine and activation of the carboxylic acid of L-valine.
-
Peptide Coupling: Formation of the linear dipeptide, L-Valyl-L-valine methyl ester.
-
Deprotection and Cyclization: Removal of the N-terminal protecting group to facilitate intramolecular amide bond formation.
-
Purification and Characterization: Isolation and verification of the final product.
Physicochemical Properties of the Target Compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [1][3] |
| Molecular Weight | 198.26 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 428.7°C at 760 mmHg | [1][5] |
| IUPAC Name | (3S,6S)-3,6-di(propan-2-yl)piperazine-2,5-dione | [3] |
| CAS Number | 19943-16-9 | [4] |
Synthetic Pathway and Mechanism
The chosen synthetic route is designed to maximize yield and stereochemical purity through a sequence of well-established reactions in peptide chemistry.
Caption: Overall synthetic pathway from L-valine to the target DKP.
Step 1A: N-Terminal Protection of L-Valine
Causality: The amino group of one L-valine molecule must be temporarily blocked or "protected" to prevent it from reacting with the activated carboxyl group of another L-valine molecule, which would lead to uncontrolled polymerization. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable under the basic and neutral conditions of peptide coupling but can be cleanly removed under acidic conditions.[][7]
Reaction: The synthesis of Boc-L-Valine is achieved by reacting L-valine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[7] The base deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.
Step 1B: C-Terminal Activation of L-Valine
Causality: To facilitate the formation of a peptide (amide) bond, the carboxylic acid of the second L-valine molecule must be "activated" to make it more susceptible to nucleophilic attack by an amino group. Conversion to a methyl ester is a common and effective activation strategy. The resulting ester is more reactive than the corresponding carboxylic acid and the methanol produced during cyclization is a volatile and easily removed byproduct.
Reaction: L-valine is reacted with methanol in the presence of an acid catalyst, most commonly thionyl chloride (SOCl₂).[8][9] Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which protonates the carboxylic acid, activating it for esterification. The product is isolated as a stable hydrochloride salt.[8][9]
Step 2: Formation of the Linear Dipeptide
Causality: This is the crucial bond-forming step where the two modified L-valine units are joined. A coupling reagent is required to facilitate the formation of the amide bond between the free carboxyl group of Boc-L-Valine and the free amino group of L-Valine methyl ester.[10] The choice of coupling reagent is critical for achieving high yield and minimizing racemization.[11][12]
Reaction: The carboxyl group of Boc-L-Valine is activated by the coupling reagent, converting it into a more reactive intermediate such as an active ester.[10] This intermediate is then readily attacked by the nucleophilic amino group of L-Valine methyl ester (liberated from its HCl salt by a tertiary base like triethylamine or DIPEA) to form the protected dipeptide, Boc-L-Val-L-Val-OMe.[13]
| Coupling Reagent | Class | Advantages | Disadvantages |
| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Low cost, effective.[12][14] | Byproduct (DCU) is poorly soluble, making purification difficult.[14] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Water-soluble byproduct, easy removal.[10] | More expensive than DCC. |
| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) | Uronium Salt | High efficiency, fast reaction, low racemization.[10] | Can cause guanidinylation of the N-terminus as a side reaction. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium Salt | Very effective for sterically hindered couplings, low racemization.[14] | Higher cost. |
Step 3: Deprotection and Intramolecular Cyclization
Causality: To form the cyclic structure, the N-terminal protecting group must be removed to liberate the amino group. This free amine can then act as an internal nucleophile, attacking the C-terminal methyl ester in an intramolecular fashion.
Reaction:
-
Deprotection: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[13][15] This reaction proceeds readily at room temperature.
-
Cyclization: The resulting linear dipeptide ester (H-L-Val-L-Val-OMe) can spontaneously cyclize to form the DKP.[16][17] This intramolecular aminolysis is often driven by heating the dipeptide ester in a high-boiling point solvent like toluene or by treating it with a mild base.[2] The reaction is favored due to the formation of a thermodynamically stable six-membered ring. The pH can be a critical factor, with the reaction proceeding well in a slightly basic pH range of 6.5-9.5.[16][18]
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All solvents should be anhydrous where specified.
Protocol 1: Synthesis of L-Valine Methyl Ester Hydrochloride[8][9]
-
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser with a drying tube.
-
Add anhydrous methanol (e.g., 100 mL for 0.1 mol L-valine) to the flask and cool to -10 °C in an ice/salt bath.
-
Slowly add thionyl chloride (1.2 to 1.5 equivalents) dropwise via an addition funnel, ensuring the temperature remains below 0 °C.
-
After the addition is complete, stir for an additional 30 minutes at -10 °C.
-
Add L-valine (1.0 equivalent) portion-wise to the cold solution.
-
Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 3 hours.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 8 hours.
-
Monitor the reaction by TLC (e.g., Chloroform:Methanol:Acetic Acid = 5:3:1).[9]
-
After completion, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid can be recrystallized from a methanol/ether mixture to yield pure L-valine methyl ester hydrochloride.
Protocol 2: Synthesis of Boc-L-Val-L-Val-OMe
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-L-Valine (1.0 equiv.) and L-Valine methyl ester hydrochloride (1.0 equiv.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 equiv.) dropwise to neutralize the hydrochloride salt and activate the coupling.
-
In a separate flask, dissolve HBTU (1.1 equiv.) and HOBt (1.1 equiv.) in anhydrous DMF.
-
Add the HBTU/HOBt solution to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for 4-6 hours or until TLC indicates completion.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected dipeptide. This product is often used in the next step without further purification.
Protocol 3: Deprotection and Cyclization to this compound
-
Dissolve the crude Boc-L-Val-L-Val-OMe from the previous step in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of TFA.
-
Dissolve the resulting crude dipeptide ester TFA salt in a high-boiling solvent such as toluene or xylene.
-
Add a catalytic amount of acetic acid or a mild base like N-methylmorpholine.
-
Heat the solution to reflux for 12-24 hours.[2] A Dean-Stark trap can be used to remove the methanol byproduct and drive the reaction to completion.
-
Monitor the formation of the DKP product by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates from the solution upon cooling.
Purification and Characterization
Purification
The crude this compound can be purified by one or more of the following methods:
-
Recrystallization: The solid product obtained after cooling the cyclization reaction can be collected by filtration and recrystallized from a suitable solvent system, such as ethyl acetate/hexanes or methanol/water, to achieve high purity.
-
Flash Column Chromatography: If recrystallization is insufficient, the crude product can be purified on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. The proton spectrum should show characteristic peaks for the isopropyl groups and the N-H and α-protons of the piperazine ring.
-
Mass Spectrometry (MS): ESI-MS or GC-MS will confirm the molecular weight of the compound (198.26 g/mol ).[1]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Chiral HPLC: To confirm the enantiomeric purity and ensure that no racemization has occurred during the synthesis.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from L-valine via a linear dipeptide intermediate is a robust and reliable method that ensures high stereochemical fidelity. By carefully selecting protecting groups, activation strategies, and coupling reagents, researchers can efficiently produce this valuable chiral building block. The detailed protocols and mechanistic explanations provided in this guide offer a solid foundation for the successful synthesis, purification, and characterization of the target diketopiperazine, facilitating its application in advanced pharmaceutical research and development.
References
-
Spontaneous Aminolytic Cyclization and Self‐Assembly of Dipeptide Methyl Esters in Water. Wiley Online Library. [Link]
-
Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. National Center for Biotechnology Information (NCBI). [Link]
-
Spontaneous aminolytic cyclization and self-assembly of dipeptide methyl esters in water. ChemRxiv. [Link]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Acme Synthetic Chemicals. [Link]
-
Cyclic Dipeptide Synthesis. ScholarWorks. [Link]
-
Synthesis of New Functionalized Cyclic Dipeptide. Taylor & Francis Online. [Link]
-
Preparation method of L-valine methyl ester hydrochloride. Patsnap. [Link]
-
Synthesis of L-valine methyl ester. PrepChem.com. [Link]
-
The Synthesis of Cyclic Peptides. ResearchGate. [Link]
-
Peptide Synthesis for Cyclic Peptides: Methods and Applications. Synpeptide. [Link]
-
The preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts. Organic Syntheses Procedure. [Link]
- Preparation method of L-valine methyl ester hydrochloride.
-
Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. ACS Publications. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
This compound. PubChem. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
(l,l)-cis-3,6-Diisopropylpiperazine-2,5-dione. NIST WebBook. [Link]
-
Diketopiperazines. Baran Lab, Scripps Research. [Link]
-
This compound. MySkinRecipes. [Link]
-
Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. National Center for Biotechnology Information (NCBI). [Link]
-
One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme. PubMed. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. National Center for Biotechnology Information (NCBI). [Link]
-
Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. National Center for Biotechnology Information (NCBI). [Link]
-
3,6-diisopropyl-piperazine-2,5-dione CAS#:19943-14-7. Chemsrc. [Link]
-
Mechanism of renaturation of pyruvate kinase of Saccharomyces carlsbergensis: activation by L-valine and magnesium and manganese ions. PubMed. [Link]
-
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]
-
L-Valine. PubChem. [Link]
-
Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... ResearchGate. [Link]
-
Valine biochemistry overview/highlights. YouTube. [Link]
-
A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors. PubMed. [Link]
-
Valine. Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (l,l)-cis-3,6-Diisopropylpiperazine-2,5-dione [webbook.nist.gov]
- 5. This compound [myskinrecipes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. bachem.com [bachem.com]
- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 14. file.globalso.com [file.globalso.com]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione.
An In-Depth Technical Guide to the Biological Activity of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Abstract
This compound, also known as cyclo(L-Val-L-Val), is a cyclic dipeptide belonging to the diketopiperazine (DKP) class of molecules.[1][2] Formed from the condensation of two L-valine amino acid residues, this chiral scaffold has emerged as a molecule of significant interest in medicinal and chemical research.[1] DKPs are a privileged structure in nature, produced as secondary metabolites by a wide array of organisms, including fungi, bacteria, and marine sponges.[3][4] Their rigid, conformationally constrained framework makes them ideal candidates for interacting with specific biological targets, leading to a diverse range of bioactivities. This guide provides a comprehensive technical overview of the known and potential biological activities of this compound, synthesizing data from direct studies and closely related structural analogs to offer insights for researchers, scientists, and drug development professionals. We will delve into its role in quorum sensing inhibition, its potential as an anti-inflammatory and anticancer agent, and explore its neuroprotective capabilities, supported by detailed experimental protocols and mechanistic diagrams.
Molecular Profile and Synthesis
This compound is a stereochemically defined molecule with the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol .[1][5] Its structure is characterized by a central piperazine-2,5-dione ring flanked by two isopropyl groups in a specific (3S,6S) stereoconfiguration.[1] This defined chirality is crucial for its biological function, as stereochemistry often dictates the specificity and affinity of molecular interactions with biological targets.[1]
The primary route for its synthesis is the cyclization of a linear L-Val-L-Val dipeptide precursor.[1] This process typically involves activating the carboxyl group of the dipeptide, often in ester form, to facilitate intramolecular amide bond formation, leading to the stable six-membered ring structure. The choice of enantiomerically pure L-valine as the starting material is essential to ensure the desired (3S,6S) stereochemistry in the final product.[1]
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process: formation of the linear dipeptide followed by intramolecular cyclization.
Caption: General workflow for the synthesis of cyclo(L-Val-L-Val).
Quorum Sensing Inhibition: Disrupting Bacterial Communication
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.[6] In pathogenic bacteria like Pseudomonas aeruginosa, QS controls the expression of virulence factors, including proteases, toxins, and biofilm formation components.[6][7] The DKP scaffold has been identified as a potent inhibitor of QS, representing a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.
Mechanism of Action
DKPs, including the parent 2,5-piperazinedione structure, function primarily by antagonizing the QS receptors, such as LasR in P. aeruginosa.[7] These receptors normally bind to native autoinducers (N-acyl-homoserine lactones, or AHLs) to activate downstream virulence gene transcription.[6] DKPs are thought to competitively bind to the same site on the receptor, preventing the binding of the natural ligand and thereby inhibiting the entire signaling cascade.[7][8] This disruption leads to a significant reduction in the production of key virulence factors.
Caption: Mechanism of Quorum Sensing inhibition by DKPs.
Experimental Evidence
Studies on the general 2,5-piperazinedione scaffold have demonstrated significant reductions in P. aeruginosa virulence factors.[7] While specific quantitative data for cyclo(L-Val-L-Val) is limited, related cyclic dipeptides have shown potent activity. For instance, cyclo(L-Pro-L-Val) can activate or antagonize LuxR-based QS systems.[4][9]
Table 1: Effect of 2,5-Piperazinedione on P. aeruginosa PAO1 Virulence Factors
| Virulence Factor | % Reduction | Reference |
|---|---|---|
| Azocasein-degrading Proteolytic Activity | 69% | [7] |
| Elastolytic Activity | 48% | [7] |
| Pyocyanin Production | 85% | [7] |
| Extracellular Polymeric Substances (EPS) | 96% |[7] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[10] Several DKP molecules have been investigated for their ability to modulate this pathway.
Mechanism of Action: NF-κB Pathway Inhibition
The anti-inflammatory effects of DKPs are often attributed to their ability to suppress the activation of the NF-κB pathway.[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, a process mediated by the IκB kinase (IKK) complex. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as iNOS and COX-2.[10][11] Certain DKPs, like cyclo(L-Pro-L-Val), have been shown to inhibit the phosphorylation of key components of this cascade, including IKKα, IKKβ, and IκBα, thereby preventing NF-κB activation.[10][11][12]
Conflicting Evidence
The anti-inflammatory potential of piperazine-2,5-diones is an area of active research with some conflicting results. While compounds like cyclo(L-Pro-L-Val) show clear inhibition of the NF-κB pathway[10][11], a separate study investigating a series of variously substituted piperazine-2,5-diones found their ability to reduce NF-κB activity to be insignificant at the tested concentrations.[13] This highlights the critical role that the specific amino acid side chains (in this case, isopropyl groups) play in determining biological activity. Further investigation specifically on cyclo(L-Val-L-Val) is warranted to clarify its role in inflammation.
Anticancer Potential
The search for novel anticancer agents has led to the exploration of natural product scaffolds, including DKPs.[3] Their rigid structure allows for precise interactions with cancer-specific targets.
Mechanism of Action: Targeting Cancer Cell Metabolism
Cancer cells in the tumor microenvironment are often adapted to hypoxic and nutrient-starved conditions.[14] Targeting these unique metabolic states is a key therapeutic strategy. A structurally related compound, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, demonstrated selective cytotoxicity against PANC-1 human pancreatic cancer cells that were adapted to glucose starvation.[14] The proposed mechanism involves the uncoupling of mitochondrial oxidative phosphorylation, disrupting the energy production of these adapted cells while leaving normal cells largely unaffected.[14]
Other synthetic 3,6-diunsaturated 2,5-DKP derivatives have shown potent anticancer activity against cell lines like A549 (lung cancer) and HeLa (cervical cancer) by inducing apoptosis and causing cell cycle arrest in the G2/M phase.[15][16]
Quantitative Cytotoxicity Data
While direct IC₅₀ values for cyclo(L-Val-L-Val) are not widely reported in the surveyed literature, data from related DKPs illustrate the potential of this chemical class.
Table 2: Anticancer Activity of Selected DKP Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (glucose-starved) | 28 | [14] |
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (normal culture) | >1000 | [14] |
| Compound 11 (naphthalen-1-ylmethylene & 2-methoxybenzylidene DKP) | A549 | 1.2 | [15][16] |
| Compound 11 (naphthalen-1-ylmethylene & 2-methoxybenzylidene DKP) | HeLa | 0.7 |[15][16] |
Neuroprotective Effects
Neurodegenerative diseases are often characterized by oxidative stress, inflammation, and apoptosis.[17] Cyclic dipeptides are emerging as promising neuroprotective agents due to their ability to modulate these key pathological pathways.[17]
The neuroprotective effects of DKPs are believed to be multifaceted, involving the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB pathway.[17] For example, cyclo-(L-Pro-L-Phe) has been shown to protect neuronal cells from oxidative stress-induced apoptosis by acting as a partial agonist of PPAR-γ, a nuclear receptor that can suppress NF-κB activity and reduce reactive oxygen species (ROS) generation.[18] This intervention prevents the loss of mitochondrial membrane potential and inhibits the activation of apoptotic proteins like caspase 3.[18] Given the structural similarities, it is plausible that cyclo(L-Val-L-Val) could exert similar protective effects, a hypothesis that merits direct experimental validation.
Experimental Protocols
To facilitate further research, this section provides standardized, step-by-step protocols for assessing the key biological activities discussed.
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol determines the concentration at which the test compound reduces the viability of a cell population by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Protocol: Quorum Sensing Inhibition (Violacein Assay)
This protocol uses the reporter strain Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to short-chain AHLs.
-
Strain Preparation: Grow C. violaceum CV026 overnight in LB broth at 30°C.
-
Assay Setup: In a 96-well plate, add 100 µL of molten, soft LB agar (0.7%).
-
Inoculation and Treatment: To 5 mL of LB broth, add 50 µL of the overnight CV026 culture, 10 µL of the AHL activator (e.g., C6-HSL), and the test compound at various concentrations. Quickly add 100 µL of this mixture to each well on top of the agar base.
-
Incubation: Incubate the plate at 30°C for 24 hours.
-
Violacein Extraction: Add 100 µL of DMSO to each well and shake vigorously to lyse the cells and solubilize the violacein. Centrifuge the plate to pellet cell debris.
-
Quantification: Transfer the supernatant to a new plate and measure the absorbance at 585 nm. A reduction in absorbance compared to the control (with AHL, without compound) indicates QS inhibition.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound, or cyclo(L-Val-L-Val), is a member of the versatile diketopiperazine family with significant, albeit underexplored, therapeutic potential. Evidence from structurally related compounds strongly suggests its promise in several key areas of drug discovery. Its likely role as a quorum sensing inhibitor presents a compelling avenue for developing novel anti-virulence therapies. Furthermore, its potential to modulate inflammatory and cancer-related pathways, along with possible neuroprotective effects, marks it as a high-value scaffold for further investigation.
Future research should focus on direct, quantitative evaluation of cyclo(L-Val-L-Val) in a broad range of biological assays to confirm the activities suggested by its analogs. Structure-activity relationship (SAR) studies, involving modification of the isopropyl side chains, could lead to the development of derivatives with enhanced potency and selectivity. Elucidating its precise molecular targets through techniques like thermal shift assays or affinity chromatography will be crucial for understanding its mechanisms of action and advancing this promising natural product scaffold toward clinical applications.
References
-
Benchchem. This compound.
-
TargetMol. Cyclo(L-Pro-L-Val) | NF-κB.
-
MedChemExpress. Cyclo(L-Pro-L-Val) | Bacterial Inhibitor/Anti-inflammatory Agent.
-
Cayman Chemical. Cyclo(L-Pro-L-Val).
-
Heptest. Cyclo(L-Pro-L-Val).
-
Jampílek, J., Hošek, J., & Bobál, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108.
-
Arai, M., et al. (2020). Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. The Journal of Antibiotics, 73(12), 873–875.
-
MySkinRecipes. This compound.
-
Immunomart. Cyclo(L-Pro-L-Val).
-
Wang, W., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 26(21), 6683.
-
PubChem. This compound.
-
ResearchGate. Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and (3S,6S)-3,6-dimethylpiperazine- 2,5-dione (4).
-
Benchchem. Neuroprotective Effects of Cyclic Dipeptides: A Technical Guide on Cyclo(Pro-Leu) and Related Compounds.
-
Bioaustralis Fine Chemicals. cyclo(L-Pro-L-Val).
-
Wang, G., et al. (2017). Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. Molecules, 22(10), 1647.
-
ResearchGate. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces s. strain 22-4 against phytopathogenic bacteria.
-
ResearchGate. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines.
-
Al-Majd, L. A., et al. (2023). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Saudi Pharmaceutical Journal, 31(11), 101799.
-
Musthafa, K. S., et al. (2012). 2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1. Journal of Basic Microbiology, 52(4), 419-424.
-
Yan, P. S., et al. (2004). Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus. Applied and Environmental Microbiology, 70(12), 7466–7473.
-
Tal-Gan, Y., et al. (2016). Synthetic peptides capable of potent multi-group Staphylococcal quorum sensing activation and inhibition in both cultures and biofilm communities. Journal of the American Chemical Society, 138(16), 5463-5473.
-
Lee, C., et al. (2021). Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus. Marine Drugs, 19(8), 427.
-
Frontiers. Assessment of the neuroprotective potential of d-cycloserine and l-serine in aluminum chloride-induced experimental models of Alzheimer's disease: In vivo and in vitro studies.
-
ResearchGate. 2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1.
-
Kalia, V. C. (2013). Quorum Sensing and Phytochemicals. Molecules, 18(10), 12606-12645.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. 2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioaustralis.com [bioaustralis.com]
- 10. Cyclo(L-Pro-L-Val) | NF-κB | NOS | IκB/IKK | COX | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cyclo(L-Pro-L-Val) | Heptest [heptest.nl]
- 13. mdpi.com [mdpi.com]
- 14. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the-Mechanisms of Action of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, a chiral cyclic dipeptide also known as Cyclo(L-Val-L-Val), is a member of the diketopiperazine (DKP) class of compounds.[1] Possessing a rigid and stereochemically defined scaffold, this molecule has emerged as a significant subject of research due to its diverse biological activities.[1] This technical guide provides an in-depth exploration of the known mechanisms of action of this compound, focusing on its roles in bacterial quorum sensing inhibition and modulation of bitter taste receptors. We will delve into the molecular interactions, downstream signaling effects, and the experimental methodologies employed to elucidate these functions. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutic agents.
Introduction: The Structural and Chemical Identity of this compound
This compound is a cyclic dipeptide formed from the condensation of two L-valine amino acid residues. Its chemical formula is C₁₀H₁₈N₂O₂, with a molecular weight of 198.26 g/mol .[1][2] The defining structural feature is a six-membered piperazine-2,5-dione ring with two isopropyl groups at the 3 and 6 positions in the (S) configuration.[1] This rigid structure is crucial to its biological activity, providing a defined orientation of its functional groups for interaction with molecular targets.
This compound is a naturally occurring molecule, having been isolated from various microorganisms, including bacteria like Bacillus subtilis and fungi.[2] It is also synthetically accessible, typically through the cyclization of linear dipeptide precursors derived from L-valine.[1] Its primary utility in research has been as a chiral building block in the synthesis of more complex, enantiomerically pure molecules, particularly in the development of peptide-based drugs.[1][3]
Mechanism of Action I: Quorum Sensing Inhibition in Gram-Negative Bacteria
A primary and well-documented mechanism of action for diketopiperazines, including this compound, is the disruption of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence factor production and biofilm formation.[4][5]
Molecular Target: Interference with LuxR-type Receptors
In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, QS is mediated by N-acylhomoserine lactone (AHL) signaling molecules.[4] These AHLs bind to and activate transcriptional regulator proteins, such as LasR and RhlR in P. aeruginosa, initiating the expression of virulence genes.[4]
Molecular docking studies have suggested that 2,5-piperazinedione and its derivatives can act as competitive antagonists of these LuxR-type receptors.[6][7] The cyclic dipeptide structure is thought to mimic the AHL signal molecule, allowing it to bind to the active site of the receptor protein.[7] This binding, however, does not induce the conformational change necessary for receptor activation, thereby blocking the binding of the native AHL and inhibiting the downstream signaling cascade.[7]
Downstream Effects on Virulence and Biofilm Formation
By inhibiting QS, this compound and related compounds have been shown to significantly reduce the production of key virulence factors in P. aeruginosa. These include:
-
Proteolytic and Elastolytic Activity: A notable reduction in the activity of enzymes that degrade host tissues.[6][7]
-
Pyocyanin Production: A decrease in the synthesis of this toxic blue-green pigment.[6][7]
-
Extracellular Polymeric Substance (EPS) Production: Inhibition of the primary component of the biofilm matrix, leading to reduced biofilm formation.[6][7]
These effects collectively attenuate the pathogenicity of the bacteria, as demonstrated in in vivo models using Caenorhabditis elegans, where treatment with 2,5-piperazinedione enhanced the survival of infected worms.[6][7]
Experimental Workflow: Assessing Quorum Sensing Inhibition
A typical workflow to investigate the QS inhibitory activity of this compound is as follows:
Caption: Experimental workflow for evaluating quorum sensing inhibition.
Detailed Protocol: Pyocyanin Quantification Assay
-
Culture Preparation: Inoculate P. aeruginosa PAO1 into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.
-
Treatment: Dilute the overnight culture to an OD₆₀₀ of 0.02 in fresh LB broth. Add this compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cultures for 18-24 hours at 37°C with shaking.
-
Extraction: Transfer 5 mL of the culture supernatant to a fresh tube. Add 3 mL of chloroform and vortex vigorously for 30 seconds. Centrifuge at 3,000 x g for 10 minutes.
-
Acidification: Transfer the blue chloroform layer to a new tube containing 1 mL of 0.2 N HCl. Vortex to transfer the pyocyanin to the acidic aqueous phase (which will turn pink).
-
Quantification: Measure the absorbance of the pink (upper) layer at 520 nm. The concentration of pyocyanin (in µg/mL) is calculated by multiplying the A₅₂₀ by 17.072.
-
Data Analysis: Normalize the pyocyanin concentration to cell density (OD₆₀₀) and compare the treated samples to the controls.
Mechanism of Action II: Bitter Taste Receptor (TAS2R) Agonism
Emerging research has identified cyclic dipeptides as agonists for human bitter taste receptors (TAS2Rs), a family of G protein-coupled receptors (GPCRs).[8][9] While the specific TAS2R subtypes activated by this compound are still under active investigation, the general mechanism of TAS2R activation is well-characterized.
Molecular Target: TAS2R Family of GPCRs
Humans possess approximately 25 different TAS2Rs, which are expressed not only in the oral cavity but also in extra-oral tissues like the respiratory system, gastrointestinal tract, and brain.[10][11] This widespread expression suggests that their function extends beyond taste perception to include roles in innate immunity and smooth muscle relaxation.[11][12]
TAS2Rs are known for their promiscuity, with a single receptor often recognizing multiple structurally diverse bitter compounds.[8][13] Recent cryo-electron microscopy studies of TAS2R14 have revealed both an orthosteric binding pocket and an intracellular allosteric site, which may explain their ability to bind a wide array of ligands.[14]
Signaling Pathway of TAS2R Activation
The canonical signaling pathway following TAS2R activation involves the G protein gustducin.
Caption: Canonical signaling pathway of TAS2R activation.
Upon agonist binding, the TAS2R undergoes a conformational change, leading to the activation of the heterotrimeric G protein gustducin. The βγ subunits of gustducin then activate phospholipase Cβ2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is the key second messenger that triggers downstream cellular responses.
Detailed Protocol: Calcium Imaging Assay for TAS2R Activation
This protocol uses a cell-based assay to measure changes in intracellular calcium, a hallmark of TAS2R activation.
-
Cell Culture: Plate HEK293T cells stably expressing a specific TAS2R (e.g., TAS2R14) and a chimeric G protein (Gα16gust44) onto a 96-well black, clear-bottom plate. Culture overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the same buffered saline solution.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Assay Execution:
-
Establish a baseline fluorescence reading for each well for 10-20 seconds.
-
Automatically inject the compound solutions into the wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from the baseline for each well.
-
Plot the peak ΔF against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Summary of Quantitative Data
| Compound | Target/Assay | Endpoint | Value | Source |
| 2,5-Piperazinedione | P. aeruginosa Proteolytic Activity | % Inhibition | ~69% | [7] |
| 2,5-Piperazinedione | P. aeruginosa Elastolytic Activity | % Inhibition | ~48% | [7] |
| 2,5-Piperazinedione | P. aeruginosa Pyocyanin Production | % Inhibition | ~85% | [7] |
| 2,5-Piperazinedione | P. aeruginosa EPS Production | % Inhibition | ~96% | [7] |
| Cyclo(L-Pro-L-Val) | LuxR-dependent E. coli biosensor | IC₅₀ | 0.4 mM | [15] |
Note: Data for the specific (3S,6S)-3,6-diisopropyl isomer is often grouped with the general 2,5-piperazinedione class in functional assays. Cyclo(L-Pro-L-Val) is a related diketopiperazine shown for comparison.
Conclusion and Future Directions
This compound demonstrates at least two distinct and significant mechanisms of action: the inhibition of bacterial quorum sensing and the activation of human bitter taste receptors. As a QS inhibitor, it holds potential as an anti-virulence agent, offering an alternative strategy to traditional antibiotics for combating bacterial infections, particularly those caused by pathogens like P. aeruginosa.[16] As a TAS2R agonist, its potential therapeutic applications are broad, given the extra-oral locations of these receptors and their roles in diverse physiological processes.
Future research should focus on:
-
Deconvolution of Specificity: Identifying the specific TAS2R subtypes that are most potently activated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity for either QS inhibition or TAS2R agonism.
-
In Vivo Efficacy: Moving beyond simple infection models to more complex preclinical models to evaluate the therapeutic potential for specific disease indications.
-
Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound to assess its drug-likeness.
The dual mechanisms of this seemingly simple cyclic dipeptide underscore the rich chemical biology of natural products and provide a compelling foundation for further investigation and drug development.
References
-
Duplantier, A. J., & G. L. Jung. (n.d.). Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics. PubMed. Retrieved from [Link]
-
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (n.d.). MDPI. Retrieved from [Link]
-
Bitter taste receptor TAS2R14 activation and G protein assembly by an intracellular agonist. (n.d.). bioRxiv. Retrieved from [Link]
-
Purification, structural characterization, and neuroprotective effect of 3,6-diisobutyl-2,5-piperazinedione from Halomonas pacifica CARE-V15 against okadaic acid-induced neurotoxicity in zebrafish model. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Rázquin-Olazarán, I., et al. (2020). A synthetic peptide sensitizes multi-drug resistant Pseudomonas aeruginosa to antibiotics for more than two hours and permeabilizes its envelope for twenty hours. BMC Microbiology, 20(1), 229. Retrieved from [Link]
-
Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... (n.d.). ResearchGate. Retrieved from [Link]
-
Lossow, K., et al. (2023). Activation profile of TAS2R2, the 26th human bitter taste receptor. Frontiers in Molecular Biosciences, 10, 1243550. Retrieved from [Link]
-
Blackwell, H. E., & A. M. W. G. Amara. (2016). Chemical probes of quorum sensing: from compound development to biological discovery. FEMS Microbiology Reviews, 40(5), 734-754. Retrieved from [Link]
-
Li, Y., et al. (2022). Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus. International Journal of Molecular Sciences, 23(15), 8443. Retrieved from [Link]
-
The Complex Journey of the Calcium Regulation Downstream of TAS2R Activation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Kwon, O. S., et al. (2001). Cyclo(D-Pro-L-Val), a specific beta-glucosidase inhibitor produced by Aspergillus sp. F70609. The Journal of Antibiotics, 54(2), 179-181. Retrieved from [Link]
-
Di Pizio, A., & B. A. Ziegler. (2021). Chemoinformatics View on Bitter Taste Receptor Agonists in Food. Journal of Agricultural and Food Chemistry, 69(49), 14788-14801. Retrieved from [Link]
-
2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1. (n.d.). ResearchGate. Retrieved from [Link]
-
Musthafa, K. S., et al. (2012). 2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1. Journal of Basic Microbiology, 52(6), 679-686. Retrieved from [Link]
-
The bitter taste receptor (TAS2R) agonist denatonium promotes a strong relaxation of rat corpus cavernosum. (n.d.). PubMed. Retrieved from [Link]
-
A bitter anti-inflammatory drug binds at two distinct sites of a human bitter taste GPCR. (n.d.). ResearchGate. Retrieved from [Link]
-
Kim, Y., et al. (2024). Bitter taste receptor activation by cholesterol and an intracellular tastant. Nature, 628(8008), 664-671. Retrieved from [Link]
-
Activity of Antiseptics Against Pseudomonas aeruginosa and Its Adaptation Potential. (n.d.). MDPI. Retrieved from [Link]
-
A Review: The Antiviral Activity of Cyclic Peptides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Chemoinformatics View on Bitter Taste Receptor Agonists in Food. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Chemical probes of quorum sensing: from compound development to biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activation profile of TAS2R2, the 26th human bitter taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Complex Journey of the Calcium Regulation Downstream of TAS2R Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bitter taste receptor (TAS2R) agonist denatonium promotes a strong relaxation of rat corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bitter taste receptor activation by cholesterol and an intracellular tastant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. A synthetic peptide sensitizes multi-drug resistant Pseudomonas aeruginosa to antibiotics for more than two hours and permeabilizes its envelope for twenty hours - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione.
An In-depth Technical Guide on the Physicochemical Properties of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Executive Summary
This compound is a chiral cyclic dipeptide, formally derived from the condensation of two L-valine amino acid molecules. As a prominent member of the diketopiperazine (DKP) class, this molecule serves as a rigid and stereochemically defined scaffold, making it a valuable building block in medicinal chemistry and asymmetric synthesis.[1][2] Its physicochemical properties are critical determinants of its reactivity, solubility, bioavailability, and suitability for various applications, from serving as a pharmaceutical intermediate to a probe for studying biological activities.[1] This guide provides a detailed examination of these properties, offering both established data and field-proven protocols for their characterization, aimed at researchers, scientists, and drug development professionals.
Molecular Identity and Significance
This compound, also known as cyclo(L-valyl-L-valyl), possesses a C2-symmetric structure featuring a central six-membered ring with two amide bonds. The two isopropyl side chains are locked in a cis-configuration, projecting from the same face of the ring. This conformational rigidity is a key feature exploited in the design of peptidomimetics and chiral ligands.
Its primary significance lies in its role as a chiral building block.[2] The defined stereocenters at the C3 and C6 positions are instrumental in transferring chirality during synthetic transformations, which is essential for producing enantiomerically pure substances for pharmaceutical development.[1][2]
Caption: 2D representation of this compound.
Core Physicochemical Data
A summary of the key physicochemical identifiers and properties is presented below. These values form the foundation for handling, formulating, and analyzing the compound.
| Property | Value | Source(s) |
| IUPAC Name | (3S,6S)-3,6-di(propan-2-yl)piperazine-2,5-dione | [3] |
| Synonyms | (l,l)-cis-3,6-Diisopropylpiperazine-2,5-dione, cyclo(L-Val-L-Val) | [4] |
| CAS Number | 19943-16-9 | [2][4][5][6] |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [1][2][3][4] |
| Molecular Weight | 198.26 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 268 °C | [5] |
| Boiling Point | 428.7 °C at 760 mmHg (Predicted) | [1][2][5] |
| Calculated logP | 0.93920 | [7] |
Thermal Properties
The high melting point of 268 °C is indicative of a stable, crystalline lattice structure with significant intermolecular hydrogen bonding between the amide N-H and C=O groups of adjacent molecules.[5] The reported boiling point of 428.7 °C is a calculated value and should be interpreted with caution.[1][2][5] At such high temperatures, thermal decomposition is highly likely to precede or occur concurrently with boiling under atmospheric pressure.
Solubility Profile
While quantitative solubility data is not widely published, the molecular structure provides clues to its expected behavior. The molecule contains both lipophilic (two isopropyl groups) and hydrophilic (two amide groups) regions. This amphiphilic nature suggests partial solubility in a range of solvents. It is expected to be poorly soluble in non-polar solvents like hexanes, sparingly soluble in water, and more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.
Lipophilicity and Acidity
The calculated octanol/water partition coefficient (LogP) of 0.939 suggests that the compound is moderately lipophilic, favoring partitioning into organic phases over aqueous ones, a key factor influencing its potential for membrane permeability.[7] The amide protons are exceptionally weak acids (pKa typically > 16), and the lone pairs on the nitrogen atoms are delocalized by resonance with the adjacent carbonyl groups, rendering them non-basic. Therefore, the molecule is considered neutral under physiological pH conditions.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound requires a suite of analytical techniques. The following sections detail the expected spectral characteristics and provide standardized protocols for data acquisition.
Caption: Standard workflow for the physicochemical characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
N-H Protons: A singlet or broad singlet around δ 8.0-8.5 ppm. The use of DMSO-d₆ is crucial to observe this exchangeable proton.
-
α-Protons (C3-H, C6-H): Due to C2 symmetry, these two protons are chemically equivalent. They will appear as a doublet around δ 3.5-4.0 ppm, coupled to the adjacent isopropyl methine proton.
-
Isopropyl Methine (CH): A multiplet (septet or more complex due to diastereotopicity) around δ 2.0-2.5 ppm.
-
Isopropyl Methyls (CH₃): Two distinct doublets around δ 0.8-1.2 ppm. The methyl groups are diastereotopic because of the adjacent stereocenter, making them magnetically non-equivalent.
-
-
Expected ¹³C NMR Spectrum (in DMSO-d₆):
-
Carbonyl Carbons (C=O): A peak in the range of δ 165-175 ppm.
-
α-Carbons (C3, C6): A peak around δ 55-65 ppm.
-
Isopropyl Methine Carbon: A peak around δ 30-35 ppm.
-
Isopropyl Methyl Carbons: Two distinct peaks around δ 15-20 ppm.
-
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires a longer acquisition time; utilize an appropriate number of scans (e.g., 1024 or more) for adequate signal.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
Expected Key Absorption Bands:
-
N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹.
-
C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).
-
Amide I Band (C=O Stretch): A very strong, sharp absorption band around 1650-1680 cm⁻¹. This is one of the most characteristic peaks for diketopiperazines.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition.
-
Expected Results (using Electrospray Ionization - ESI):
-
Positive Ion Mode: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 199.27. Adducts with sodium [M+Na]⁺ (m/z 221.25) or potassium [M+K]⁺ (m/z 237.22) may also be present.
-
High-Resolution MS (HRMS): This technique can confirm the elemental formula. The calculated exact mass for C₁₀H₁₉N₂O₂ ([M+H]⁺) is 199.1439, which should match the experimental value to within a few ppm.
-
Synthesis, Stability, and Storage
Synthetic Origin
The compound is most commonly prepared via the head-to-tail cyclization of the linear dipeptide L-valyl-L-valine.[1] This process is typically achieved by heating the dipeptide ester or by using coupling agents that promote intramolecular amide bond formation. The stereochemistry of the final product is directly inherited from the L-valine starting material.
Chemical Stability and Storage
This compound is a chemically stable compound under standard conditions. The amide bonds are resistant to hydrolysis except under harsh acidic or basic conditions. However, to ensure long-term integrity, specific storage practices are essential.
-
Recommended Storage: The compound should be stored at 2-8°C in a tightly sealed container to prevent moisture absorption.[1][2][6] It should also be protected from light to avoid potential photodegradation over extended periods.[1][2]
Conclusion
This compound is a well-defined chiral molecule with a distinct set of physicochemical properties governed by its rigid cyclic structure and stereochemistry. Its high melting point and moderate lipophilicity are key characteristics for its application in organic synthesis and drug design. A thorough characterization using a combination of thermal analysis, NMR, IR, and mass spectrometry is crucial for verifying its identity, purity, and suitability for research and development. The protocols and data presented in this guide serve as a comprehensive resource for scientists working with this important synthetic building block.
References
- This compound - Benchchem. (URL: )
- This compound - MySkinRecipes. (URL: )
-
This compound - PubChem. (URL: [Link])
-
3,6-diisopropyl-piperazine-2,5-dione | CAS#:19943-14-7 - Chemsrc. (URL: [Link])
-
(l,l)-cis-3,6-Diisopropylpiperazine-2,5-dione - NIST WebBook. (URL: [Link])
-
Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells - MDPI. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (l,l)-cis-3,6-Diisopropylpiperazine-2,5-dione [webbook.nist.gov]
- 5. This compound | 19943-16-9 [sigmaaldrich.com]
- 6. 19943-16-9|this compound|BLD Pharm [bldpharm.com]
- 7. 3,6-diisopropyl-piperazine-2,5-dione | CAS#:19943-14-7 | Chemsrc [chemsrc.com]
Introduction: The Significance of Diketopiperazines in Modern Drug Discovery
An In-depth Technical Guide to (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione: Structure, Synthesis, and Application as a Privileged Scaffold
This compound, a member of the 2,5-diketopiperazine (DKP) class, represents far more than a simple cyclic organic molecule. It is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] DKPs are cyclic dipeptides formed by the condensation of two α-amino acids, making them the smallest class of cyclic peptides.[3][4] Their rigid, conformationally constrained heterocyclic structure provides a unique three-dimensional framework that can mimic peptide conformations, such as β-turns, which are crucial for biological recognition.[1][5] Unlike their linear peptide counterparts, DKPs exhibit enhanced stability against proteolytic degradation, a critical advantage in drug development.[6]
This guide offers a comprehensive technical overview of this compound for researchers and drug development professionals. We will dissect its formal nomenclature, detail its synthesis from foundational amino acid precursors, and explore the mechanistic basis for its utility as a versatile chiral building block and bioactive scaffold.
PART 1: Nomenclature and Structural Elucidation
The formal IUPAC name for this compound is (3S,6S)-3,6-di(propan-2-yl)piperazine-2,5-dione .[7] Let's deconstruct this name to understand the molecule's architecture:
-
Piperazine-2,5-dione : This defines the core six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and two ketone (amide carbonyl) groups at positions 2 and 5.[5]
-
3,6-di(propan-2-yl) : This indicates that two identical substituents are attached to the carbon atoms at positions 3 and 6 of the ring. The "propan-2-yl" group is the systematic term for an isopropyl group, -CH(CH₃)₂.
-
(3S,6S) : This is the stereochemical designator. It specifies that both chiral centers at positions 3 and 6 have the (S)-configuration. This specific stereoisomer is also referred to as the cis-isomer.[8]
A widely used and informative synonym for this compound is Cyclo(L-Val-L-Val) .[9] This name immediately communicates its origin: the intramolecular condensation of a dipeptide formed from two L-valine amino acid residues. This relationship is fundamental to its synthesis and stereochemical purity.
Key Structural Features
The DKP ring contains two cis-amide bonds, which create defined hydrogen bond donor (N-H) and acceptor (C=O) sites.[1] These sites are pivotal for molecular recognition and binding to biological targets like enzymes and receptors. The two isopropyl side chains are locked in a trans orientation relative to the plane of the ring, projecting them into defined regions of chemical space. This fixed orientation is a key element of its function as a scaffold, allowing for precise presentation of pharmacophoric features.
PART 2: Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical properties is essential for its handling, formulation, and analysis. The key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [7][9] |
| Molecular Weight | 198.26 g/mol | [7][10] |
| CAS Number | 19943-16-9 | [8][9][10] |
| Appearance | White to off-white solid | [9][10][11] |
| Melting Point | 268 °C | [12] |
| Boiling Point | 428.7 °C at 760 mmHg | [10][11] |
| IUPAC Name | (3S,6S)-3,6-di(propan-2-yl)piperazine-2,5-dione | [7] |
| InChIKey | QGMAWEIDGADSAC-YUMQZZPRSA-N | [7][8][10] |
| Storage Conditions | 2-8°C, store sealed in a dry environment | [10][11] |
PART 3: Synthesis Protocol: From Amino Acid to Privileged Scaffold
The most direct and stereochemically controlled synthesis of this compound involves the head-to-tail cyclization of a linear L-valyl-L-valine dipeptide.[10] This approach leverages the readily available chiral pool of L-valine to ensure the final product is enantiomerically pure.
Rationale for the Synthetic Strategy
Directly dimerizing and cyclizing an amino acid can be challenging and often leads to a mixture of products. A stepwise approach involving peptide coupling followed by intramolecular cyclization provides superior control over the sequence and stereochemistry. The use of protecting groups is critical to prevent unwanted side reactions, such as polymerization, and to ensure that the desired amide bond is formed.
Experimental Workflow
Caption: Synthetic workflow for Cyclo(L-Val-L-Val).
Detailed Step-by-Step Methodology
-
N-Protection of L-Valine :
-
Objective : To protect the amino group of the first L-valine residue to prevent it from reacting during the subsequent coupling step. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
-
Protocol :
-
Dissolve L-valine in a 1:1 mixture of dioxane and 1M NaOH.
-
Cool the solution to 0°C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH between 9-10 with additional 1M NaOH.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an acidic workup to isolate the N-Boc-L-Valine product. Confirm purity via NMR.
-
-
-
Formation of the Dipeptide (N-Boc-L-Val-L-Val-OMe) :
-
Objective : To form the amide bond between N-Boc-L-Valine and a second, C-terminally protected L-valine (e.g., L-Valine methyl ester, Val-OMe). Carbodiimide coupling agents like EDC, often with an additive like HOBt to suppress racemization, are standard.
-
Protocol :
-
Dissolve N-Boc-L-Valine, L-Valine methyl ester hydrochloride, and HOBt in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool to 0°C and add a hindered base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and stir the reaction at 0°C for 2 hours, then at room temperature overnight.
-
Purify the resulting linear dipeptide ester via column chromatography.
-
-
-
N-Deprotection of the Dipeptide :
-
Objective : To remove the Boc protecting group to free the N-terminal amine, which is required for the final cyclization step.
-
Protocol :
-
Dissolve the purified N-Boc-L-Val-L-Val-OMe in a minimal amount of a suitable solvent.
-
Add an excess of 4M HCl in dioxane and stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Evaporate the solvent and excess acid in vacuo to yield the dipeptide ester hydrochloride salt.
-
-
-
Intramolecular Cyclization :
-
Objective : To induce the N-terminal amine of the dipeptide to attack the C-terminal methyl ester, forming the six-membered ring and releasing methanol.
-
Protocol :
-
Dissolve the dipeptide ester salt in a high-boiling point solvent like toluene or isopropanol.
-
Reflux the solution for 12-24 hours. The high temperature promotes the intramolecular aminolysis.
-
Upon cooling, the cyclic dipeptide product, being highly symmetric and often poorly soluble, will precipitate from the solution.
-
Collect the solid by filtration and wash with a non-polar solvent (e.g., hexanes) to yield the pure this compound. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
PART 4: Applications in Drug Development and Medicinal Chemistry
The value of Cyclo(L-Val-L-Val) lies not only in its own potential bioactivity but primarily in its role as a rigid scaffold for presenting chemical diversity in a precise, three-dimensional arrangement.
The Diketopiperazine Scaffold: A Privileged Structure
DKPs are considered privileged structures because they are repeatedly found in natural products with diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] This recurrence suggests an evolutionarily optimized architecture for interacting with biological macromolecules.
Caption: DKP as a privileged scaffold for drug design.
Key Applications
-
Chiral Building Block : Cyclo(L-Val-L-Val) is a stereochemically defined starting material.[10] Its C3 and C6 positions can be functionalized to introduce further chemical diversity, creating libraries of new compounds for screening. The inherent chirality is transferred to these more complex molecules, which is essential for producing enantiomerically pure drugs.[11]
-
Peptidomimetic Design : The rigid DKP core can mimic the β-turn conformation of peptides.[5] This allows medicinal chemists to design small molecules that can disrupt protein-protein interactions or bind to peptide receptors with high affinity, but with the superior pharmacokinetic properties (e.g., oral bioavailability, metabolic stability) of a small molecule compared to a linear peptide.[1]
-
Bioactivity Probe : The compound itself and its simple derivatives serve as probes to study biological systems. They have been investigated for antimicrobial and enzyme inhibitory activities, where the specific stereochemistry and the nature of the isopropyl substituents critically influence their potency and selectivity.[10] For example, various DKP derivatives have shown promise as anticancer agents.[2][6]
Conclusion
This compound is a cornerstone molecule for researchers in medicinal chemistry and drug discovery. Its well-defined structure, accessible and stereocontrolled synthesis, and embodiment of the "privileged scaffold" concept make it an invaluable tool. By understanding its fundamental chemistry and strategic applications, scientists can leverage this DKP to construct novel, enantiomerically pure molecules with tailored biological activities, accelerating the journey from lead compound identification to clinical candidate.
References
-
Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716. [1]
-
El-magd, M. A., et al. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Medicinal Chemistry, 20(2), 133-156. [2]
-
PubChem. (n.d.). (3S,6S)-3-Isopropyl-6-methylpiperazine-2,5-dione. National Center for Biotechnology Information. Retrieved from PubChem. [13]
-
Benchchem. (n.d.). This compound. Retrieved from Benchchem. [10]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem. [7]
-
Wikipedia. (2023). Diketopiperazine. Retrieved from Wikipedia. [3]
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [11]
-
Baran, P. S. (2018). Diketopiperazines. Baran Group Meeting. Scripps Research. [5]
-
ResearchGate. (n.d.). ChemInform Abstract: 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Retrieved from ResearchGate. [4]
-
Chem-Impex. (n.d.). Cyclo(L-Val-L-Val). Retrieved from Chem-Impex. [9]
-
PubChem. (n.d.). Cyclo(L-Pro-L-Val-L-Val). National Center for Biotechnology Information. Retrieved from PubChem. [14]
-
Wang, Y., et al. (2020). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 25(21), 5037. [6]
-
EvitaChem. (n.d.). cyclo(L-Pro-L-Val). Retrieved from EvitaChem. [15]
-
NIST. (n.d.). (l,l)-cis-3,6-Diisopropylpiperazine-2,5-dione. NIST Chemistry WebBook. [8]
-
PubChem. (n.d.). cyclo(L-Pro-L-Val). National Center for Biotechnology Information. Retrieved from PubChem. [16]
-
TargetMol. (n.d.). Cyclo(L-Pro-L-Val). Retrieved from TargetMol. [17]
-
Chemsrc. (n.d.). 3,6-diisopropyl-piperazine-2,5-dione. Retrieved from Chemsrc. [18]
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich. [12]
-
Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108. [19]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. baranlab.org [baranlab.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (l,l)-cis-3,6-Diisopropylpiperazine-2,5-dione [webbook.nist.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound [myskinrecipes.com]
- 12. This compound | 19943-16-9 [sigmaaldrich.com]
- 13. (3S,6S)-3-Isopropyl-6-methylpiperazine-2,5-dione | C8H14N2O2 | CID 13783106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cyclo(L-Pro-L-Val-L-Val) | C15H25N3O3 | CID 139584547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Buy cyclo(L-Pro-L-Val) (EVT-337033) | 2854-40-2 [evitachem.com]
- 16. cyclo(L-Pro-L-Val) | C10H16N2O2 | CID 6992261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Cyclo(L-Pro-L-Val) | NF-κB | NOS | IκB/IKK | COX | TargetMol [targetmol.com]
- 18. 3,6-diisopropyl-piperazine-2,5-dione | CAS#:19943-14-7 | Chemsrc [chemsrc.com]
- 19. mdpi.com [mdpi.com]
CAS number for (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione.
An In-Depth Technical Guide to (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Abstract
This compound, a chiral cyclic dipeptide derivative of L-valine, is a pivotal scaffold in modern medicinal and organic chemistry. This technical guide provides a comprehensive overview of this diketopiperazine (DKP), detailing its identification, physicochemical properties, stereoselective synthesis, and critical applications. With a focus on scientific integrity, this document offers field-proven insights and detailed protocols intended for researchers, scientists, and professionals in drug development. We explore the causality behind experimental choices, from synthesis to characterization, and highlight the compound's role as a versatile chiral building block for enantiomerically pure pharmaceuticals and bioactive molecules.
Introduction: The Significance of a Stereochemically Defined Scaffold
Diketopiperazines (DKPs) represent the smallest class of cyclic peptides and are ubiquitous in nature. Their rigid, conformationally constrained structure makes them attractive scaffolds for the development of peptidomimetics, aiming to overcome the inherent limitations of linear peptides, such as poor metabolic stability and low bioavailability.
This compound (CAS No: 19943-16-9 ) is a synthetically derived DKP of significant interest.[1] Its structure, featuring two isopropyl substituents in a fixed (S,S) stereochemical configuration, provides a robust and predictable three-dimensional framework.[1] This enantiopure scaffold is not merely a synthetic curiosity; it is a crucial intermediate in asymmetric synthesis and the development of novel therapeutic agents.[2] Its value lies in its ability to serve as a starting point for more complex molecules where precise stereochemistry is paramount for biological activity.[1][2] This guide will elucidate the synthesis, properties, and applications that establish this compound as a cornerstone in advanced chemical and pharmaceutical research.[2]
Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental to its successful application in research and development. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 19943-16-9 | [1][3] |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [1][2][4] |
| Molecular Weight | 198.26 g/mol | [1][2][4] |
| IUPAC Name | This compound | [4] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 268 °C | |
| Boiling Point | 428.7 °C at 760 mmHg | [1][2] |
| InChI Key | QGMAWEIDGADSAC-YUMQZZPRSA-N | [1][4] |
| Purity | Typically ≥95-97% | [2] |
For optimal stability, the compound should be stored in a dry, sealed container, protected from light, at temperatures between 2-8°C.[1][2]
Stereoselective Synthesis: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through the cyclization of a linear dipeptide precursor derived from L-valine.[1] The choice of L-valine is causal: its isopropyl side chain directly provides the required substituents, and its inherent chirality is the foundation for the final product's (S,S) stereochemistry.
The general synthetic pathway involves two primary stages:
-
Dipeptide Formation: Two molecules of L-valine (or their derivatives) are coupled to form a linear dipeptide, typically L-Val-L-Val. This is often done using an esterified C-terminus to facilitate the subsequent cyclization.
-
Intramolecular Cyclization: The linear dipeptide undergoes a head-to-tail intramolecular amidation to form the stable six-membered diketopiperazine ring. This is usually promoted by heating in a high-boiling solvent, which drives the reaction by removing the condensation byproduct (e.g., water or an alcohol).
The diagram below illustrates the logical workflow for the synthesis and subsequent validation of the target compound.
Caption: Logical workflow from synthesis to final product validation.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on established literature procedures for DKP synthesis.[5]
Materials:
-
L-valine methyl ester hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-boiling solvent (e.g., Toluene, xylene)
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Dipeptide Self-Condensation: To a round-bottom flask, add L-valine methyl ester hydrochloride (1.0 eq) and dissolve in toluene (approx. 0.5 M).
-
Neutralization: Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir at room temperature for 30 minutes.
-
Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120°C). The cyclization process involves the self-condensation of two molecules of the amino acid ester. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates from the solution.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid with a cold solvent like diethyl ether to remove soluble impurities.
-
Purification: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to yield the pure this compound as a white solid.
-
Characterization: Dry the final product under vacuum and confirm its identity and purity using NMR, Mass Spectrometry, and IR spectroscopy.[5]
Spectroscopic Characterization
A self-validating protocol requires rigorous characterization to confirm the structure and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to be highly symmetric. Key signals include a doublet for the six protons of each methyl group within the isopropyl moiety, a multiplet for the methine proton of the isopropyl group, and a singlet or sharp multiplet for the alpha-proton on the chiral centers of the piperazine ring. The amide (N-H) proton will appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will also reflect the molecule's symmetry, showing distinct signals for the methyl and methine carbons of the isopropyl group, the alpha-carbon, and the carbonyl carbon of the amide bond.
-
IR Spectroscopy: The infrared spectrum will prominently feature a strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretch of the cyclic amide (lactam) and a broad peak around 3200-3400 cm⁻¹ for the N-H stretch.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z 199.27, confirming the molecular weight of 198.26 g/mol .
Applications in Drug Development and Asymmetric Synthesis
The utility of this compound is primarily centered on its role as a chiral intermediate.[1][2]
Caption: Key application areas for the title DKP scaffold.
-
Chiral Building Block: This is its most significant application.[1][2] The DKP can be selectively functionalized at various positions (e.g., the nitrogen or alpha-carbon atoms) while retaining the core stereochemistry. This allows chemists to build complex, enantiomerically pure molecules, which is critical in drug development where stereoisomers can have vastly different pharmacological or toxicological profiles.
-
Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of peptide-based drugs and other bioactive molecules.[1][2] The rigid DKP core can be used to mimic β-turns in peptides, a secondary structure crucial for many protein-protein interactions.[5]
-
Research Applications: The compound and its derivatives have been studied for a range of potential biological activities, including antimicrobial and enzyme-inhibiting properties.[1] While many diketopiperazines are investigated for such roles, the specific (3S,6S)-diisopropyl version is more commonly used as a synthetic tool rather than a final bioactive agent itself.[6]
Safety and Handling
According to available safety data, this compound is classified with the GHS07 pictogram, indicating it can be harmful.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is more than a simple chemical compound; it is a powerful tool in the arsenal of synthetic and medicinal chemists. Its value is derived from its stereochemical purity and rigid conformational structure, which provide a reliable foundation for constructing complex molecular architectures. Through robust and scalable synthetic protocols, this DKP can be produced with high fidelity, enabling its widespread use as a chiral intermediate in the pursuit of novel therapeutics and advanced materials. The methodologies and applications detailed in this guide underscore its continued importance in the scientific community.
References
-
This compound. MySkinRecipes. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
(3S,6S)-3-Isopropyl-6-methylpiperazine-2,5-dione. PubChem, National Center for Biotechnology Information. [Link]
-
3,6-diisopropyl-piperazine-2,5-dione. Chemsrc. [Link]
-
Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and (3S,6S)-3,6-dimethylpiperazine- 2,5-dione (4). ResearchGate. [Link]
-
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]
-
Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. [Link]
Sources
A Comprehensive Spectroscopic Guide to (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Introduction: The Significance of a Chiral Diketopiperazine
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, also known as cyclo(L-Val-L-Val), is a cyclic dipeptide belonging to the diketopiperazine (DKP) class of compounds. Its rigid, stereochemically defined structure, derived from the cyclization of two L-valine amino acid residues, makes it a valuable chiral building block in synthetic organic and medicinal chemistry.[1] DKPs are a prominent class of natural products exhibiting a wide range of biological activities, and their synthetic analogs are crucial for the development of novel therapeutics and functional materials.[1]
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this important molecule. The guide will delve into the principles, experimental acquisition, and detailed interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data.
Molecular Profile:
| Property | Value |
| IUPAC Name | (3S,6S)-3,6-di(propan-2-yl)piperazine-2,5-dione[2] |
| Synonyms | cyclo(L-Val-L-Val), (l,l)-cis-3,6-Diisopropylpiperazine-2,5-dione[2][3] |
| CAS Number | 19943-16-9[2][3] |
| Molecular Formula | C₁₀H₁₈N₂O₂[1][2] |
| Molecular Weight | 198.26 g/mol [1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a chiral molecule like this compound, NMR is crucial for confirming its stereochemistry and understanding its conformational dynamics in solution.
Experimental Protocol: NMR Data Acquisition
The following is a representative protocol for acquiring high-quality NMR spectra of the target compound.
Caption: Workflow for NMR data acquisition and processing.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~6.2 (broad s) | broad singlet | - | 2H | N-H |
| 3.85 | doublet | 3.2 | 2H | α-H |
| 2.35 | multiplet | - | 2H | β-H |
| 1.05 | doublet | 6.8 | 6H | γ-CH₃ |
| 0.95 | doublet | 6.8 | 6H | γ'-CH₃ |
Note: Data is representative and may vary slightly based on experimental conditions.
Interpretation:
-
N-H Protons (δ ~6.2 ppm): The broad singlet corresponds to the two amide protons. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
α-Protons (δ 3.85 ppm): The doublet signal is assigned to the two methine protons at the α-position to the carbonyl groups. These protons are chemically equivalent due to the C₂ symmetry of the molecule. The coupling to the adjacent β-proton results in a doublet.
-
β-Protons (δ 2.35 ppm): The multiplet arises from the two methine protons of the isopropyl groups. Each is coupled to the α-proton and the six protons of the two methyl groups, resulting in a complex splitting pattern.
-
γ and γ'-Methyl Protons (δ 1.05 and 0.95 ppm): The two doublets correspond to the four methyl groups of the two isopropyl substituents. The two methyl groups within each isopropyl group are diastereotopic, meaning they are in different chemical environments and thus have slightly different chemical shifts. They each appear as a doublet due to coupling with the β-proton.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 167.5 | C =O |
| 59.5 | α-C |
| 31.0 | β-C |
| 19.0 | γ-C H₃ |
| 16.5 | γ'-C H₃ |
Note: Data is representative and may vary slightly based on experimental conditions.
Interpretation:
-
Carbonyl Carbons (δ 167.5 ppm): The signal in the downfield region is characteristic of the amide carbonyl carbons. The two carbonyl carbons are equivalent and thus give a single peak.
-
α-Carbons (δ 59.5 ppm): This signal corresponds to the two equivalent α-carbons of the piperazine ring.
-
β-Carbons (δ 31.0 ppm): This peak is assigned to the two equivalent methine carbons of the isopropyl groups.
-
γ and γ'-Methyl Carbons (δ 19.0 and 16.5 ppm): The two signals in the upfield region are assigned to the four methyl carbons. As with the protons, the two methyl groups on each isopropyl substituent are diastereotopic, leading to two distinct signals.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrometry Data Acquisition
Caption: General workflow for mass spectrometry analysis.
Mass Spectrum Data and Interpretation
Electron Ionization Mass Spectrum (EI-MS):
| m/z | Relative Intensity (%) | Proposed Fragment |
| 198 | ~20 | [M]⁺ (Molecular Ion) |
| 155 | ~100 | [M - C₃H₇]⁺ |
| 127 | ~15 | [M - C₃H₇ - CO]⁺ |
| 99 | ~30 | [C₅H₉N₂O]⁺ |
| 70 | ~80 | [C₄H₈N]⁺ |
| 43 | ~40 | [C₃H₇]⁺ |
Note: Fragmentation patterns are proposed and may require further high-resolution MS analysis for definitive confirmation.
Interpretation:
-
Molecular Ion ([M]⁺, m/z 198): The peak at m/z 198 corresponds to the molecular weight of the compound (198.26 g/mol ), confirming its molecular formula.
-
Base Peak ([M - C₃H₇]⁺, m/z 155): The most intense peak (base peak) at m/z 155 results from the loss of an isopropyl radical (C₃H₇•), a common fragmentation pathway for compounds containing this group.
-
Other Fragments: The other significant peaks correspond to further fragmentation of the molecule, such as the loss of carbon monoxide (CO) from the m/z 155 fragment to give the peak at m/z 127. The peaks at m/z 99 and 70 likely arise from the cleavage of the piperazine-2,5-dione ring. The peak at m/z 43 is characteristic of the isopropyl cation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
Caption: Workflow for acquiring an FT-IR spectrum using the KBr pellet method.
IR Spectrum Data and Interpretation
FT-IR (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch |
| 2960, 2870 | Strong | C-H Stretch (aliphatic) |
| 1660 | Very Strong | C=O Stretch (Amide I) |
| 1470 | Medium | C-H Bend (CH₃) |
| 1350 | Medium | C-N Stretch |
Note: Data is representative and may vary slightly based on experimental conditions.
Interpretation:
-
N-H Stretch (~3200 cm⁻¹): The strong, broad absorption band is characteristic of the N-H stretching vibration in the amide groups. The broadening is due to hydrogen bonding in the solid state.
-
C-H Stretch (2960, 2870 cm⁻¹): The strong absorptions in this region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the isopropyl groups.
-
C=O Stretch (Amide I, 1660 cm⁻¹): The very strong absorption at 1660 cm⁻¹ is the characteristic Amide I band, which is primarily due to the C=O stretching vibration. Its position is typical for a six-membered cyclic diamide.
-
C-H Bend (1470 cm⁻¹): This medium intensity band corresponds to the bending vibrations of the C-H bonds in the methyl groups.
-
C-N Stretch (1350 cm⁻¹): This absorption is attributed to the stretching vibration of the C-N bond within the amide functional group.
Conclusion: A Unified Spectroscopic Portrait
The collective spectroscopic data from NMR, MS, and IR provide a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR spectroscopy confirm the molecular framework, the number of chemically distinct atoms, and the stereochemical integrity of the molecule. Mass spectrometry verifies the molecular weight and provides insight into its fragmentation pathways under ionization. Infrared spectroscopy confirms the presence of the key amide and aliphatic functional groups. Together, these techniques provide an unambiguous spectroscopic signature for this important chiral building block, serving as a reliable reference for its identification and quality control in research and development.
References
-
MySkinRecipes. This compound. [Link]
-
PubChem. This compound. [Link]
-
NIST Chemistry WebBook. (l,l)-cis-3,6-Diisopropylpiperazine-2,5-dione. [Link]
-
Spectral Database for Organic Compounds (SDBS). This compound. SDBS No. 18530. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Sources
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione: A Technical Guide for Researchers
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione , also known by its synonym Cyclo(L-Val-L-Val), is a chiral cyclic dipeptide that has garnered significant interest in the scientific community. This molecule, belonging to the diketopiperazine (DKP) class, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its rigid structure, born from the condensation of two L-valine amino acids, provides a unique platform for the development of novel therapeutic agents. This technical guide offers an in-depth review of the research surrounding this compound, covering its synthesis, physicochemical properties, and known biological activities, with a focus on providing practical insights for researchers in drug development.
Physicochemical Properties and Structural Analogs
This compound is a white to off-white solid with the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol .[1][2] For optimal stability, it should be stored in a dry, sealed container, protected from light, at temperatures between 2-8°C.[1] Its boiling point is reported to be 428.7°C at 760 mmHg.[1]
The diketopiperazine core is a prevalent motif in natural products and exhibits a wide range of biological activities.[3] The specific stereochemistry and the presence of the two isopropyl substituents at the 3S and 6S positions of the piperazine-2,5-dione ring are critical determinants of its biological function.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 198.26 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 428.7°C at 760 mmHg | [1] |
| Storage Conditions | 2-8°C, dry and sealed, away from light | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclization of a linear dipeptide precursor, L-Valyl-L-valine. This process can be carried out using either solution-phase or solid-phase peptide synthesis techniques. The causality behind this choice often lies in the desired scale of production and purification strategy. Solution-phase synthesis is often favored for larger scale preparations, while solid-phase synthesis offers advantages in terms of ease of purification for smaller scale and library synthesis.
Illustrative Solution-Phase Synthesis Protocol
The following is a representative, step-by-step methodology for the solution-phase synthesis of a similar diketopiperazine, which can be adapted for Cyclo(L-Val-L-Val). This protocol is designed as a self-validating system, with purification and characterization steps ensuring the integrity of the final product.
Step 1: Protection of L-Valine
The synthesis begins by protecting the amino group of L-valine to prevent unwanted side reactions during the subsequent coupling step. A common protecting group is tert-butyloxycarbonyl (Boc).
-
Procedure:
-
Dissolve L-valine in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution while maintaining a basic pH.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture and extract the Boc-L-valine into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-L-valine.
-
Step 2: Esterification of L-Valine
To activate the carboxylic acid of the second L-valine residue for peptide coupling, it is often converted to a methyl or ethyl ester.
-
Procedure:
-
Suspend L-valine in methanol.
-
Bubble hydrogen chloride gas through the suspension or add thionyl chloride dropwise at 0°C.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain L-valine methyl ester hydrochloride.
-
Step 3: Peptide Coupling
The protected L-valine and the L-valine ester are then coupled to form the linear dipeptide.
-
Procedure:
-
Dissolve Boc-L-valine in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
-
In a separate flask, neutralize L-valine methyl ester hydrochloride with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in the same solvent.
-
Add the neutralized amino acid ester solution to the activated Boc-L-valine solution.
-
Stir the reaction at room temperature until completion.
-
Filter to remove any precipitated urea byproduct (if DCC is used) and wash the filtrate with dilute acid, base, and brine.
-
Dry the organic layer and concentrate to yield the protected dipeptide, Boc-L-Val-L-Val-OMe. Purify by column chromatography if necessary.
-
Step 4: Deprotection and Cyclization
The final step involves the removal of the Boc protecting group, followed by spontaneous or base-catalyzed intramolecular cyclization to form the diketopiperazine ring.
-
Procedure:
-
Dissolve the purified Boc-L-Val-L-Val-OMe in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).
-
Stir at room temperature for 1-2 hours to remove the Boc group.
-
Concentrate the solution under reduced pressure to remove TFA and DCM.
-
Dissolve the resulting dipeptide ester salt in a high-boiling point solvent such as toluene or methanol.
-
Add a weak base, such as acetic acid or DIPEA, to neutralize the salt and catalyze the cyclization.
-
Reflux the solution for several hours until the cyclization is complete.
-
Cool the reaction mixture and remove the solvent.
-
Purify the crude this compound by recrystallization or silica gel chromatography.
-
Caption: Solution-phase synthesis of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For a closely related compound, cyclo(Val-Pro), the following characteristic shifts were observed, which can serve as a reference.[4] For Cyclo(L-Val-L-Val), one would expect to see signals corresponding to the isopropyl groups (doublets and a multiplet for the methyl and methine protons, respectively) and the alpha-protons on the piperazine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide C=O and N-H stretching vibrations.
Biological Activities and Therapeutic Potential
Diketopiperazines are a well-established class of biologically active compounds, exhibiting a range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[3] While specific quantitative data for this compound is not extensively reported in publicly available literature, the activities of closely related analogs provide strong evidence for its therapeutic potential.
Antimicrobial Activity
Many diketopiperazines isolated from natural sources have demonstrated antimicrobial properties. For instance, (3S,6S)-3,6-diisobutylpiperazine-2,5-dione, a close structural analog, has shown activity against E. coli and S. aureus.[3] Another related compound, Cyclo(L-Pro-L-Val), is active against S. aureus and B. subtilis with Minimum Inhibitory Concentrations (MICs) of 16.3 and 18.2 µg/ml, respectively.[5] It is plausible that this compound possesses a similar spectrum of antibacterial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton broth). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate containing broth medium to achieve a range of test concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
The anti-inflammatory potential of diketopiperazines is an area of active research. The mechanism often involves the modulation of key inflammatory signaling pathways. For example, Cyclo(L-Pro-L-Val) has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of IKKα, IKKβ, and NF-κB, and subsequently the activation of iNOS and COX-2.[6] The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition is a key strategy in the development of anti-inflammatory drugs.
Caption: Putative anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Protocol: NF-κB Reporter Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) and transfect them with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound for a defined period.
-
Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB activation. Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.
Anticancer Activity
The rigid scaffold of diketopiperazines makes them attractive candidates for the development of anticancer agents. A related compound, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, has demonstrated selective cytotoxicity against human pancreatic carcinoma PANC-1 cells under glucose-starved conditions with an IC₅₀ value of 28 µM.[7] This suggests a potential mechanism of action that targets the unique metabolic state of cancer cells within the tumor microenvironment.[7]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Future Directions and Conclusion
This compound represents a promising chiral building block for the development of new therapeutic agents.[1][8] While the direct biological data for this specific molecule is still emerging, the well-documented activities of its structural analogs strongly suggest its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Future research should focus on the comprehensive biological evaluation of this compound to establish its specific activity profile and elucidate its precise mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of derivatives, will be crucial in optimizing its potency and selectivity. Furthermore, investigations into its pharmacokinetic and toxicological properties will be necessary to assess its potential for clinical development.
References
-
Figure S18. 1 H NMR of Cyclo( l -Val- l -Leu) ( 5 ) (500 MHz, CDCl 3 ). - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Cytotoxic and antimicrobial activities of compounds 1-6. - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (2021). Marine Drugs, 19(9), 521. [Link]
-
This compound - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
cyclo(L-Pro-L-Val). (n.d.). Retrieved January 13, 2026, from [Link]
-
Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. (2020). The Journal of Antibiotics, 73(12), 873–875. [Link]
-
Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. (2012). The International Journal of Biochemistry & Cell Biology, 44(3), 525–535. [Link]
-
Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. (2022). International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy. (2021). Molecules, 26(19), 5989. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
Methodological & Application
The Schollkopf Auxiliary: A Comprehensive Guide to the Application of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione in Asymmetric Synthesis
This guide provides an in-depth exploration of (3S,6S)-3,6-diisopropylpiperazine-2,5-dione, a cornerstone chiral building block in modern asymmetric synthesis. Derived from the readily available amino acid L-valine, this molecule is the precursor to the highly effective Schöllkopf chiral auxiliary, which has empowered chemists to synthesize a vast array of non-proteinogenic α-amino acids with exceptional stereocontrol. This document is intended for researchers, scientists, and professionals in drug development, offering both the foundational principles and detailed protocols for the successful application of this powerful synthetic tool.
Introduction: The Power of Chiral Auxiliaries and the Schöllkopf Innovation
In the realm of pharmaceutical and life sciences research, the stereochemistry of a molecule is paramount to its biological activity. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the preferential formation of one diastereomer.[1] After the desired stereoselective reaction, the auxiliary can be cleaved and ideally recovered.[1]
Developed by Ulrich Schöllkopf in the early 1980s, the bis-lactim ether method provides a robust and highly predictable route for the asymmetric synthesis of α-amino acids.[2] The core of this strategy lies in the use of a chiral auxiliary derived from the cyclization of two amino acids, most commonly L-valine and glycine, to form a diketopiperazine.[2][3] The resulting this compound is then converted to its bis-lactim ether, the active chiral auxiliary, which serves as a chiral glycine enolate equivalent.
The remarkable stereoselectivity of the Schöllkopf method stems from the steric influence of the bulky isopropyl group of the valine residue. This group effectively shields one face of the planar enolate, forcing incoming electrophiles to approach from the less hindered side, thus leading to a high degree of diastereoselectivity, often exceeding 95% d.e.[3]
Synthesis of the Schöllkopf Auxiliary: From L-Valine to the Bis-Lactim Ether
The journey from the simple amino acid L-valine to the powerful Schöllkopf auxiliary involves two key transformations: the formation of the diketopiperazine and its subsequent O-alkylation to the bis-lactim ether.
Synthesis of this compound
The initial step involves the cyclization of a dipeptide derived from L-valine. While various methods exist for dipeptide formation and cyclization, a common approach involves the condensation of L-valine derivatives.
Preparation of the Bis-Lactim Ether: The Active Auxiliary
The diketopiperazine itself is not the active chiral auxiliary. To unmask the reactive methylene group of the glycine unit and enhance its acidity, the diketopiperazine is converted to its bis-lactim ether. This is typically achieved by O-alkylation using a powerful alkylating agent such as trimethyloxonium tetrafluoroborate (Meerwein's salt).[3]
Caption: Synthesis of the active Schöllkopf auxiliary.
The Core Application: Asymmetric Synthesis of α-Amino Acids
The primary application of the Schöllkopf auxiliary is the asymmetric synthesis of α-amino acids through the diastereoselective alkylation of its lithiated form. This process can be broken down into three key steps: deprotonation, alkylation, and hydrolysis.
Mechanism of Stereocontrol: The Role of the Isopropyl Group
The high diastereoselectivity of the alkylation step is the cornerstone of the Schöllkopf method. Upon deprotonation with a strong base, a planar lithium enolate is formed. The bulky isopropyl group on the chiral auxiliary effectively blocks the top face of this enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered bottom face, leading to the formation of the trans-alkylated product with high diastereoselectivity.[2]
Caption: Stereocontrol in the Schöllkopf alkylation.
Experimental Protocols
The following protocols provide a general framework for the asymmetric synthesis of α-amino acids using the Schöllkopf auxiliary. Optimization may be required for specific substrates.
Protocol 1: Diastereoselective Alkylation of the Schöllkopf Auxiliary
Materials:
-
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliary)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Electrophile (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the Schöllkopf auxiliary (1 equivalent) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.05 equivalents) dropwise, maintaining the temperature at -78 °C. The use of n-BuLi, a strong, non-nucleophilic base, is crucial for efficient and clean deprotonation without competing side reactions.[4] The low temperature is essential to ensure the kinetic stability of the resulting enolate and prevent side reactions.
-
Stir the resulting orange to red solution at -78 °C for 30 minutes.
-
Add the electrophile (1.1 equivalents), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Hydrolysis of the Alkylated Auxiliary to the α-Amino Acid Ester
Materials:
-
Alkylated Schöllkopf auxiliary
-
Dilute hydrochloric acid (e.g., 0.1 M HCl)
Procedure:
-
Suspend the purified alkylated auxiliary in dilute hydrochloric acid.
-
Stir the mixture vigorously at room temperature for 24-72 hours. The progress of the hydrolysis can be monitored by TLC.
-
After completion, wash the aqueous solution with a nonpolar organic solvent (e.g., hexanes) to remove any unreacted starting material.
-
The aqueous layer contains the desired α-amino acid ester hydrochloride and the L-valine methyl ester hydrochloride.
-
The two amino acid esters can be separated by various methods, including ion-exchange chromatography or by careful extraction after basification of the aqueous solution.
Scope of the Reaction: A Versatile Tool for Unnatural Amino Acid Synthesis
The Schöllkopf method is highly versatile and has been employed to synthesize a wide range of α-amino acids by varying the electrophile in the alkylation step.
| Electrophile (R-X) | Product (α-Amino Acid) | Diastereomeric Excess (d.e.) | Reference |
| Methyl Iodide | Alanine | >95% | [2] |
| Ethyl Iodide | 2-Aminobutanoic acid | >95% | [2] |
| Benzyl Bromide | Phenylalanine | >95% | [2] |
| Allyl Bromide | Allylglycine | >95% | [3] |
| Propargyl Bromide | Propargylglycine | >95% | [3] |
Note: The diastereomeric excess of the alkylation product directly translates to the enantiomeric excess of the final α-amino acid after hydrolysis.
Advanced Applications and Future Directions
Beyond the synthesis of simple α-alkyl amino acids, the Schöllkopf auxiliary has found application in the synthesis of more complex and medicinally relevant molecules. For instance, it has been utilized in the synthesis of β-lactams and as a key building block in the synthesis of natural products.[5]
Recent advancements have also focused on expanding the scope of the Schöllkopf methodology. For example, palladium-catalyzed diastereoselective arylation of the Schöllkopf bis-lactim ether has been developed as a convenient route to enantioenriched arylglycine derivatives.[6]
Conclusion
This compound, through its conversion to the Schöllkopf bis-lactim ether, stands as a testament to the power of chiral auxiliaries in asymmetric synthesis. Its ease of preparation, predictable stereochemical outcomes, and broad applicability have solidified its position as an indispensable tool for chemists engaged in the synthesis of novel amino acids and their derivatives. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this remarkable chiral building block in their synthetic endeavors.
References
- Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091.
- Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Deriv
-
This compound. (n.d.). MySkinRecipes. Retrieved January 13, 2026, from [Link]
-
Schöllkopf method. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2 R )- and (2 S ) - 2,5Dihydro3,6-dimethoxy-2-isopropylpyrazine. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? (2014). ResearchGate. Retrieved January 13, 2026, from [Link]
- A Comparative Guide to Butyllithium and Lithium Diisopropylamide (LDA)
-
n-Butyllithium (n-Buli) is a stronger base than | Chegg.com. (2021). Chegg. Retrieved January 13, 2026, from [Link]
- The Schöllkopf Chiron and Transition Metal Mediated Reactions, a Powerful Combination for Stereoselective Construction of Cyclic Alpha-Quaternary-Alpha-Amino Acid Derivatives. (2008). Amino Acids, 34(3), 357-402.
-
Application in natural product synthesis and medicinal chemistry. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Schöllkopf Bis-lactim Amino Acid Synthesis. (n.d.). ChemTube3D. Retrieved January 13, 2026, from [Link]
- Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). (2021). Chemical Science, 12(30), 10216-10223.
-
Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
- A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione. (2018). Acta Crystallographica Section C: Structural Chemistry, 74(Pt 2), 159-165.
- Natural product anticipation through synthesis. (2022).
-
Asymmetric Synthesis of (+)- and (-)-Pauciflorol F: Confirmation of Absolute Stereochemistry. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Natural product anticipation through synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione in Asymmetric Peptide Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione , a cyclic dipeptide formed from two L-valine residues and often referred to as cyclo(L-Val-L-Val), is a cornerstone chiral auxiliary in modern organic synthesis.[1][2] Its rigid C2-symmetric scaffold provides a powerful platform for stereocontrolled transformations, most notably in the asymmetric synthesis of non-proteinogenic α-amino acids.[3] These unnatural amino acids (UAAs) are critical tools in drug discovery, enabling the development of peptides and peptidomimetics with enhanced stability, novel functions, and improved therapeutic profiles.[4][5]
This guide provides a detailed exploration of the primary application of this compound: its use in the Schöllkopf bis-lactim ether method for synthesizing enantiomerically pure α-amino acids.[3][6] We will delve into the underlying mechanism that governs its stereochemical control and provide detailed, field-proven protocols for its practical implementation in a laboratory setting.
The Schöllkopf Method: A Mechanistic Overview
The power of this compound lies in its ability to serve as a chiral template, directing the approach of an electrophile to a prochiral center with high fidelity. The method, established by Ulrich Schöllkopf in 1981, involves three key stages: formation of a bis-lactim ether, stereoselective alkylation, and subsequent hydrolysis to release the newly synthesized chiral amino acid.[3]
Causality of Stereocontrol: The critical step for asymmetric induction is the alkylation of a metalated intermediate.[3] The (3S,6S)-diisopropylpiperazine-2,5-dione is first converted to its more reactive bis-lactim ether. One of the prochiral C-H bonds of the latent glycine unit is then deprotonated using a strong base like n-butyllithium (n-BuLi). This creates a planar, nucleophilic carbanion. The genius of the method lies in the steric hindrance imposed by the bulky isopropyl group from the valine residue. This group effectively shields one face of the carbanion, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the opposite, less hindered face. This directed attack results in the formation of the alkylated product with a strong preference for a single enantiomer, often achieving enantiomeric excess (ee) values greater than 95%.[3]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 4. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes: (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione as a Pharmaceutical Intermediate
Abstract
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, a chiral cyclic dipeptide derived from L-valine, is a pivotal intermediate in contemporary pharmaceutical synthesis. Its rigid, stereochemically defined scaffold makes it an invaluable building block for constructing complex, enantiomerically pure therapeutic agents.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and application of this intermediate, with a primary focus on its role in the synthesis of the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Glecaprevir. Detailed, field-tested protocols, mechanistic insights, and analytical methodologies are presented to ensure reliable and reproducible outcomes in a research and development setting.
Introduction and Strategic Importance
Piperazine-2,5-diones, also known as diketopiperazines (DKPs), represent a privileged scaffold in medicinal chemistry due to their conformational rigidity and diverse biological activities, which include antimicrobial, anticancer, and neuroprotective properties.[1][3][4] The specific stereoisomer, this compound (cyclo(L-Val-L-Val)), is of paramount importance as a key starting material for the synthesis of Glecaprevir, a cornerstone of modern combination therapies for chronic HCV.[5]
The molecule's utility stems from its defined stereocenters, which serve as anchor points for subsequent chemical modifications, allowing for the precise construction of the complex three-dimensional architecture required for potent antiviral activity. This guide elucidates the critical experimental parameters necessary to produce and utilize this intermediate effectively.
Physicochemical & Safety Data
A thorough understanding of the intermediate's properties and handling requirements is fundamental to its successful application.
Compound Properties
| Property | Value | Source |
| CAS Number | 19943-16-9 | [6] |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [7] |
| Molecular Weight | 198.26 g/mol | [1][7] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 428.7°C at 760 mmHg | [1][2] |
| Purity | Typically ≥95% | [2] |
Safety & Handling
This compound and its synthetic precursors require careful handling in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[8][9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Implement measures to prevent static discharge. Keep away from open flames, hot surfaces, and other sources of ignition.[8]
-
Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area, protected from light.[1][2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Synthesis Protocol: Cyclodimerization of L-Valine
The most direct and widely employed method for synthesizing this compound is the thermal cyclodimerization of L-valine or its ester derivatives. This protocol details a common lab-scale approach.
Rationale and Mechanistic Insight
The synthesis relies on the formation of a dipeptide intermediate, L-valyl-L-valine, which subsequently undergoes intramolecular cyclization via amide bond formation. The use of a high-boiling, inert solvent facilitates the high temperatures required to drive the dehydration and cyclization reaction, while minimizing side reactions. Acetic acid can act as a catalyst for this condensation reaction.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Protocol
Materials:
-
L-Valine (1.0 eq)
-
Toluene or Xylene (as solvent)
-
Acetic Acid (catalytic amount, optional)
-
Hexanes (for washing)
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) and ensure it is dry.
-
Charging the Flask: To the round-bottom flask, add L-valine (1.0 eq) and toluene (sufficient to create a stirrable slurry, approx. 5-10 mL per gram of L-valine).
-
Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 110-140°C). Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Continue refluxing for 12-24 hours or until no more water is azeotropically removed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 1-2 hours to maximize precipitation of the product.
-
Isolation: Collect the resulting white solid by vacuum filtration.
-
Purification: Wash the filter cake with cold hexanes to remove residual solvent and non-polar impurities.
-
Drying: Dry the purified white solid under high vacuum at 40-50°C to a constant weight.
Application Protocol: N-Functionalization for Glecaprevir Synthesis
The synthesized this compound serves as the core scaffold. The next critical step towards Glecaprevir is the selective functionalization of one of the nitrogen atoms on the diketopiperazine ring. This is typically achieved via an N-alkylation or N-arylation reaction.
Rationale and Critical Parameters
The N-H protons of the diketopiperazine are weakly acidic and can be deprotonated by a suitable base to form a nucleophilic amide anion. This anion can then react with an electrophile (e.g., an alkyl or aryl halide) to form a new N-C bond.
-
Choice of Base: The base must be strong enough to deprotonate the amide but not so strong as to cause undesired side reactions. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are essential to solvate the ions and prevent reaction with the base.[1]
-
Temperature: Reactions are often initiated at low temperatures (e.g., 0°C or -78°C) to control reactivity and improve selectivity, before being allowed to warm to room temperature.
General N-Alkylation Workflow
Caption: General workflow for N-alkylation of the diketopiperazine core.
Analytical Characterization (Quality Control)
To ensure the identity and purity of the synthesized intermediate, a suite of analytical techniques must be employed. This constitutes a self-validating system for the protocol.[2]
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the isopropyl groups (doublets and multiplets) and the α-protons on the piperazine ring. The symmetry of the molecule simplifies the spectrum. Conformation and rotational isomers may be observed.[10] |
| ¹³C NMR | The spectrum will display signals corresponding to the carbonyl carbons (amide), the α-carbons, and the isopropyl carbons. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 199.14. |
| HPLC | Purity should be ≥95% as determined by peak area integration against a reference standard. |
| Infrared (IR) | The spectrum should show strong absorption bands for the N-H stretch (around 3200-3300 cm⁻¹) and the amide C=O stretch (around 1650-1680 cm⁻¹). |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Synthesis | Incomplete reaction; insufficient heating; wet reagents/solvents. | Ensure anhydrous conditions; extend reaction time; confirm reflux temperature is reached. |
| Impure Product | Incomplete reaction; side product formation. | Optimize reaction time; purify via recrystallization or silica gel chromatography. |
| No N-Alkylation | Inactive base; insufficient deprotonation; unreactive electrophile. | Use fresh, anhydrous base and solvent; allow more time for deprotonation; use a more reactive electrophile (e.g., R-I instead of R-Cl). |
Conclusion
This compound is a cornerstone intermediate for the asymmetric synthesis of advanced pharmaceuticals. The protocols and insights provided in this guide offer a robust framework for its synthesis and subsequent functionalization. By understanding the causality behind the experimental steps and employing rigorous analytical validation, researchers can confidently and efficiently utilize this versatile building block in their drug discovery and development programs.
References
-
BenchChem. This compound.
-
MySkinRecipes. This compound.
-
Fisher Scientific. (2010). SAFETY DATA SHEET - Piperazine.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperazine.
-
PubChem. This compound.
-
BenchChem. Application Notes and Protocols: 3,6-Dimethylpiperazine-2,5-dione in Mimicking Peptide Secondary Structures.
-
ResearchGate. Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and (3S,6S)-3,6-dimethylpiperazine- 2,5-dione (4).
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine.
-
BLDpharm. 19943-16-9|this compound.
-
Chemsrc. 3,6-diisopropyl-piperazine-2,5-dione | CAS#:19943-14-7.
-
Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108.
-
PubChem. Glecaprevir.
-
PubChem. (3S,6S)-3-Isopropyl-6-methylpiperazine-2,5-dione.
-
Singh, S. K., et al. (2018). Development of Piperazinediones as dual inhibitor for treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 150, 893-907.
-
Hiemesch, F., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6598.
-
Singh, S. K., et al. (2019). Biological profiling of piperazinediones for the management of anxiety. Pharmacology Biochemistry and Behavior, 177, 49-57.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells | MDPI [mdpi.com]
- 4. Development of Piperazinediones as dual inhibitor for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glecaprevir | C38H46F4N6O9S | CID 66828839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 19943-16-9|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Introduction: Unveiling the Potential of a Versatile Chiral Scaffold
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, also known by its synonym Cyclo(L-Val-L-Val), is a chiral cyclic dipeptide that has garnered significant attention within the scientific community.[1][2] Its rigid piperazine-2,5-dione (diketopiperazine or DKP) core, adorned with two isopropyl groups in a specific stereochemical arrangement, makes it a valuable and versatile building block in both medicinal chemistry and materials science.[1][3] The inherent chirality and conformational rigidity of this scaffold provide a unique three-dimensional framework that is instrumental in the development of novel therapeutic agents and in the exploration of stereoselective synthesis.[1][3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, step-by-step experimental protocols for the synthesis, analysis, and application of this compound but also delves into the scientific rationale behind these procedures. The protocols and data presented herein are synthesized from established literature and are intended to empower researchers to confidently and effectively utilize this compound in their work.
Physicochemical and Handling Information
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. These properties dictate its solubility, stability, and compatibility with various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 198.26 g/mol | [1][2] |
| IUPAC Name | (3S,6S)-3,6-di(propan-2-yl)piperazine-2,5-dione | [2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 428.7°C at 760 mmHg | [1][3] |
| Storage Conditions | 2-8°C, in a dry, sealed container away from light | [1][3] |
Expert Insight on Handling and Storage: The amide bonds within the diketopiperazine ring are susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Therefore, it is crucial to store the compound in a desiccated environment and to use anhydrous solvents when preparing stock solutions for long-term storage. For biological assays, stock solutions are typically prepared in DMSO.
Synthesis and Characterization Protocols
The synthesis of this compound is most commonly achieved through the cyclization of a linear dipeptide precursor, L-valyl-L-valine. This method ensures the desired stereochemistry.
Protocol 1: Synthesis of this compound
Principle: This protocol involves the formation of the dipeptide L-valyl-L-valine methyl ester, followed by cyclization under thermal conditions to yield the target diketopiperazine.
Materials:
-
L-valine methyl ester hydrochloride
-
N-Boc-L-valine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dipeptide Formation:
-
Dissolve N-Boc-L-valine (1.0 eq) and L-valine methyl ester hydrochloride (1.0 eq) in DCM.
-
Add HOBt (1.1 eq) and DIPEA (2.2 eq) to the solution and cool to 0°C.
-
Add EDC (1.1 eq) and stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide. Purify by silica gel column chromatography.
-
-
Boc-Deprotection:
-
Dissolve the purified dipeptide in a solution of 50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
-
Cyclization:
-
Dissolve the deprotected dipeptide in toluene.
-
Heat the solution to reflux for several hours to overnight. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold toluene to afford this compound.
-
Protocol 2: Analytical Characterization
Principle: Confirmation of the identity and purity of the synthesized compound is achieved through a combination of spectroscopic methods.
1. NMR Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): Characteristic signals include doublets for the isopropyl methyl protons around δ 0.8–1.2 ppm and resonances for the diketopiperazine ring protons between δ 3.5–4.5 ppm.[1]
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the carbonyl carbons of the diketopiperazine ring in the range of δ 165-175 ppm.
2. Mass Spectrometry:
-
LC-MS/HRMS: This technique is used to confirm the molecular weight. The expected [M+H]⁺ ion is at m/z 199.1441.[1]
3. Infrared Spectroscopy:
-
FT-IR: The presence of the amide carbonyl groups is confirmed by strong absorption bands in the region of 1650–1700 cm⁻¹.[1]
Application Notes and Protocols
This compound and its derivatives have shown promise in a variety of applications, owing to their diverse biological activities.
Application 1: Antimicrobial Activity
Diketopiperazines are known to possess antimicrobial properties.[1] The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the title compound against bacterial and fungal strains.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Sterile DMSO
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Resazurin sodium salt solution (for viability indication)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution with the appropriate broth to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum and DMSO, but no compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change from blue to pink (indicating inhibition of microbial growth).
Application 2: Anticancer Activity
Several diketopiperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The following protocols describe methods to assess the anticancer potential of this compound.
Protocol 4: Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Illustrative Cytotoxicity Data for Diketopiperazine Derivatives:
| Compound | Cell Line | IC₅₀ (µM) | Source |
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (glucose-starved) | 28 | [4] |
| Novel 3,6-diunsaturated 2,5-DKP (Compound 11) | A549 | 1.2 | [5] |
| Novel 3,6-diunsaturated 2,5-DKP (Compound 11) | HeLa | 0.7 | [5] |
| Piperazine-2,5-dione derivative (Compound 5) | C6 glioma | 4.33 | [6] |
Protocol 5: Apoptosis Analysis by Flow Cytometry
Principle: Annexin V/Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Application 3: Anti-inflammatory Activity
Diketopiperazines have been reported to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[7]
Protocol 6: Assessment of NF-κB Inhibition
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with lipopolysaccharide - LPS), NF-κB translocates to the nucleus to activate the transcription of pro-inflammatory genes. This protocol uses immunofluorescence to visualize and quantify NF-κB nuclear translocation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Lipopolysaccharide (LPS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells on coverslips. Pre-treat the cells with the compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.
-
Immunofluorescence Staining: Fix, permeabilize, and stain the cells with the primary and secondary antibodies and DAPI.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of NF-κB.
dot
Caption: Proposed mechanism of NF-κB inhibition.
Application 4: Chiral Auxiliary in Asymmetric Synthesis
The rigid, chiral scaffold of this compound and its derivatives makes them excellent candidates for use as chiral auxiliaries to control the stereochemistry of chemical reactions.
Principle: A chiral auxiliary is a temporary stereogenic unit that is incorporated into a molecule to direct the stereoselective formation of a new chiral center. After the reaction, the auxiliary can be removed and potentially recycled. Schöllkopf auxiliaries, which are bis-lactim ethers derived from diketopiperazines like Cyclo(L-Val-L-Val), are well-known examples.
Protocol 7: Asymmetric Alkylation using a Schöllkopf-type Auxiliary
Materials:
-
This compound
-
Trimethyloxonium tetrafluoroborate
-
n-Butyllithium (n-BuLi)
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Mild acid (for hydrolysis)
Procedure:
-
Formation of the Bis-lactim Ether:
-
Treat this compound with trimethyloxonium tetrafluoroborate to form the corresponding bis-lactim ether.
-
-
Deprotonation:
-
Dissolve the bis-lactim ether in anhydrous THF and cool to -78°C.
-
Add n-BuLi dropwise to deprotonate one of the α-carbons, forming a chiral nucleophile.
-
-
Alkylation:
-
Add the alkyl halide to the solution at -78°C and allow the reaction to proceed. The bulky isopropyl group on the auxiliary will direct the approach of the electrophile to the opposite face, leading to a high degree of stereoselectivity.
-
-
Hydrolysis and Auxiliary Removal:
-
Quench the reaction and perform a mild acidic hydrolysis to cleave the auxiliary and yield the α-alkylated amino acid ester with high enantiomeric purity.
-
dot
Caption: Asymmetric synthesis workflow.
References
-
IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. - ResearchGate. Available at: [Link]
-
Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed. Available at: [Link]
-
Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
-
This compound - MySkinRecipes. Available at: [Link]
-
Chiral auxiliary - Wikipedia. Available at: [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives Craig D. Stewart,a Nicholas G. Whitea, - ChemRxiv. Available at: [Link]
-
Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A - MDPI. Available at: [Link]
-
An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2 R )- and (2 S ) - 2,5Dihydro3,6-dimethoxy-2-isopropylpyrazine - ResearchGate. Available at: [Link]
-
Microwave-assisted synthesis of the Schöllkopf chiral auxiliaries: (3 S)- and (3 R)-3,6-dihydro-2,5-diethoxy-3-isopropyl-pyrazine - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Available at: [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Redductase Inhibitors - MDPI. Available at: [Link]
-
(3S,6S)-3-Isopropyl-6-methylpiperazine-2,5-dione - PubChem. Available at: [Link]
-
In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. Available at: [Link]
-
(S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC - PubMed Central. Available at: [Link]
-
Antimicrobial effects of Piper hispidum extract, fractions and chalcones against Candida albicans and Staphylococcus aureus - PubMed. Available at: [Link]
-
In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PubMed Central. Available at: [Link]
-
(PDF) Investigation of an in vitro antimicrobial activity of Lygodium micophyllum (Cav.) R.Br fronds - ResearchGate. Available at: [Link]
-
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PubMed Central. Available at: [Link]
-
Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives - MDPI. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione as a Cornerstone for Asymmetric Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for enantiomerically pure molecules is a central theme in modern drug discovery and development. Non-proteinogenic amino acids (NPAAs), in particular, are crucial building blocks for creating novel peptides and pharmaceuticals with enhanced stability and unique biological activities.[1] This guide details the application of (3S,6S)-3,6-diisopropylpiperazine-2,5-dione, a cyclic dipeptide derived from L-valine, as a powerful chiral auxiliary for the asymmetric synthesis of α-amino acids. Through its transformation into a bis-lactim ether, famously known as the Schöllkopf auxiliary, this reagent provides a robust and highly stereoselective platform for introducing a wide array of side chains, leading to the efficient synthesis of exotic and biologically active amino acids with excellent enantiopurity.[2]
Introduction: The Power of Chiral Scaffolds
This compound is a diketopiperazine derived from the cyclization of two L-valine molecules. While useful in its own right, its true synthetic potential is unlocked upon activation. The core strategy, pioneered by Ulrich Schöllkopf in 1981, involves the O-methylation of the diketopiperazine to form its corresponding bis-lactim ether, (2S,5S)-2,5-diisopropyl-3,6-dimethoxypyrazine.[2] This activated scaffold serves as a chiral glycine enolate equivalent, enabling highly diastereoselective alkylations.
The significance of this method lies in its ability to generate non-natural amino acids, which are often poorly recognized by proteases, leading to greater in-vivo stability for peptide-based drugs.[3] The structural diversity offered by this method allows researchers to fine-tune the steric and electronic properties of amino acid side chains, a critical aspect of rational drug design.
The Schöllkopf Method: Mechanistic Underpinnings
The success of the Schöllkopf auxiliary hinges on a predictable, sterically-controlled reaction mechanism that consistently delivers high diastereoselectivity, typically exceeding 95% d.e.[3] The overall workflow can be broken down into three key stages: Activation, Diastereoselective Alkylation, and Hydrolysis.
-
Activation: The parent diketopiperazine is O-alkylated, most commonly with an agent like trimethyloxonium tetrafluoroborate (Meerwein's salt), to form the stable bis-lactim ether.[3] This step transforms the amide carbonyls into more reactive imino ether functionalities.
-
Diastereoselective Alkylation: A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), is used to deprotonate the prochiral carbon of the glycine unit at low temperatures (e.g., -78 °C).[2] This generates a planar carbanion. The key to the stereoselectivity is the bulky isopropyl group from the valine auxiliary, which effectively shields one face of the anion.[2] Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered, opposite face, leading to a trans-alkylation product with high diastereomeric purity.
-
Hydrolysis & Isolation: Mild acidic hydrolysis cleaves the bis-lactim ether, releasing the newly synthesized α-amino acid (typically as its methyl ester) and the chiral auxiliary (as valine methyl ester).[2] These two components can then be readily separated by standard chromatographic techniques.
Caption: General workflow of the Schöllkopf asymmetric synthesis.
Application Focus: Synthesis of Bioactive Molecules
The versatility of the Schöllkopf method allows for the introduction of a vast range of functionalities. A wide array of electrophiles, including alkyl halides, acyl chlorides, aldehydes, and epoxides, can be used to generate diverse NPAAs. This methodology has been instrumental in constructing the α-amino acid portions of complex bioactive molecules, such as histone deacetylase inhibitors and voltage-gated sodium channel blockers.
Case Study: Synthesis of L-Allylglycine
L-Allylglycine is a non-proteinogenic amino acid used as a building block in peptide synthesis and as a precursor for other complex molecules. Its synthesis via the Schöllkopf method serves as an excellent practical example.
Caption: Reaction pathway for L-allylglycine synthesis.
General Laboratory Protocols
Disclaimer: These protocols are intended for qualified researchers. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Preparation of the Bis-Lactim Ether Auxiliary
This protocol describes the O-methylation of the this compound.
Materials:
-
This compound
-
Trimethyloxonium tetrafluoroborate (Me₃OBF₄)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Ammonium Hydroxide (28%)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Round-bottomed flask, magnetic stirrer, ice bath, nitrogen/argon line
Procedure:
-
To a dry 2 L round-bottomed flask under a nitrogen atmosphere, add this compound (e.g., 20.7 g, 133 mmol) and anhydrous DCM (500 mL).[4]
-
Add trimethyloxonium tetrafluoroborate (e.g., 49.0 g, 331 mmol, ~2.5 eq) in portions. The slurry will be stirred vigorously at room temperature.[4]
-
Scientist's Note: Meerwein's salt is highly reactive and moisture-sensitive. Handle it quickly in an inert atmosphere. The reaction can be monitored by TLC until the starting material is consumed. It may take 18-24 hours.[4] An additional equivalent of the salt may be needed for the reaction to go to completion.[4]
-
-
Once the reaction is complete (often indicated by the formation of a clear solution with a viscous oil), cool the flask in an ice bath.[4]
-
Carefully quench the reaction by adding ice (e.g., 200 g) followed by concentrated ammonium hydroxide (100 mL). Stir vigorously in the ice bath for 1 hour.[4]
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).[4]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).[4]
-
Dry the organic phase over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude bis-lactim ether as an oil.[4]
-
Purify the product by column chromatography (e.g., silica gel, ether/pentane eluent) to afford the pure auxiliary.[4]
Protocol 2: Asymmetric Alkylation (Example: Allylation)
This protocol details the stereoselective alkylation of the prepared auxiliary.
Materials:
-
(2S,5S)-2,5-Diisopropyl-3,6-dimethoxypyrazine (from Protocol 1)
-
n-Butyllithium (n-BuLi), typically 1.6 M in hexanes
-
Allyl bromide (or other suitable electrophile)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium Chloride (NH₄Cl) solution, 10% aqueous
-
Ether or Ethyl Acetate
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Dry ice/acetone bath, syringes, nitrogen/argon line
Procedure:
-
Dissolve the bis-lactim ether (e.g., 1.0 eq) in anhydrous THF in a flame-dried, multi-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. A color change (typically to yellow/orange) indicates the formation of the anion. Stir for 30-40 minutes at -78 °C.[5]
-
In a separate flask, prepare a solution of the electrophile (e.g., allyl bromide, 1.1-1.5 eq) in anhydrous THF.
-
Add the electrophile solution dropwise to the cold anion solution.[5]
-
Scientist's Note: The rate of addition is critical to control the reaction temperature and minimize side reactions.
-
-
Maintain the reaction at -78 °C for 1.5-3 hours, then allow it to warm slowly to room temperature over 1 hour.[5]
-
Quench the reaction by adding 10% aqueous NH₄Cl solution.[5]
-
Extract the aqueous layer with ether or ethyl acetate (3 x volumes).[5]
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkylated product.[5] Diastereomeric excess (d.e.) can be determined at this stage by ¹H NMR or GC analysis.
Protocol 3: Hydrolysis and Isolation of the Amino Acid Ester
This protocol describes the final cleavage step to release the desired product.
Materials:
-
Crude alkylated product (from Protocol 2)
-
Hydrochloric acid (HCl), e.g., 0.1 to 0.5 M aqueous solution
-
Diethyl ether
-
Base for neutralization (e.g., NaHCO₃ or ion-exchange resin)
Procedure:
-
Dissolve the crude alkylated adduct in a suitable volume of dilute HCl (e.g., 0.25 M).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC until the starting material disappears (typically 12-48 hours).
-
Mechanistic Insight: The hydrolysis first cleaves the imino ether bonds to form an intermediate dipeptide, which is then further hydrolyzed to the individual amino acid esters.[2]
-
-
Once hydrolysis is complete, wash the aqueous solution with diethyl ether to remove any non-polar impurities.
-
The aqueous layer now contains the desired amino acid methyl ester hydrochloride and the L-valine methyl ester hydrochloride.
-
The two amino acid esters can be separated by methods such as ion-exchange chromatography or by derivatization followed by silica gel chromatography.
Data Summary and Troubleshooting
High diastereoselectivity is a hallmark of the Schöllkopf method.
| Electrophile | Typical Diastereomeric Excess (d.e.) | Typical Enantiomeric Excess (e.e.) of Final Amino Acid |
| Alkyl Halides | >95% | >95% |
| Aldehydes/Ketones | >90% | >95% |
| Acyl Chlorides | >95% | >95% |
| Data derived from typical outcomes reported in the literature.[3] |
| Problem | Probable Cause | Recommended Solution |
| Low Yield in Alkylation | Incomplete anion formation; moisture in reagents/glassware; unstable electrophile. | Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly titrated n-BuLi. Add electrophile slowly at -78 °C. |
| Low Diastereoselectivity | Reaction temperature too high during alkylation; wrong choice of base. | Maintain temperature strictly at -78 °C. Use a non-coordinating solvent like THF and a strong, non-nucleophilic base like n-BuLi. |
| Incomplete Hydrolysis | Insufficient acid concentration or reaction time. | Increase reaction time. If the substrate is sterically hindered, a slightly higher acid concentration or temperature may be required, but monitor for racemization. |
Conclusion
The this compound, via its bis-lactim ether derivative, stands as a highly reliable and versatile chiral auxiliary in organic synthesis. The Schöllkopf method provides a predictable and scalable route to a vast array of enantiomerically pure non-proteinogenic α-amino acids.[3][2] For researchers in drug discovery and medicinal chemistry, mastering this methodology opens the door to novel molecular architectures with significant therapeutic potential. While limited in atom economy for industrial applications, its reliability and high stereoselectivity make it an invaluable tool for laboratory-scale synthesis of exotic amino acids.[2]
References
-
Schöllkopf method - Wikipedia. Available at: [Link]
-
Schöllkopf Bis-Lactim Amino Acid Synthesis - Merck Index. Available at: [Link]
-
Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. Russian Chemical Bulletin, 52(1), 211-214. Available at: [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC - PubMed Central. Available at: [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 229-245). American Chemical Society. Available at: [Link]
-
Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance - MDPI. Available at: [Link]
-
Non-protein biogenic amino acids - what functions can they perform? - Foodcom S.A. Available at: [Link]
-
Non-proteinogenic amino acids – Knowledge and References - Taylor & Francis. Available at: [Link]
-
A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines - Organic Chemistry Portal. Available at: [Link]
-
Schöllkopf Bis-lactim Amino Acid Synthesis - ChemTube3D. Available at: [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 3. biosynth.com [biosynth.com]
- 4. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Notes and Protocols for the Chemical Reactions of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Abstract
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, a chiral cyclic dipeptide derived from L-valine, serves as a pivotal building block in asymmetric synthesis.[1] Its rigid C2-symmetric scaffold is instrumental in stereocontrolled transformations, most notably as a precursor to the Schöllkopf bis-lactim ether for the synthesis of non-proteinogenic α-amino acids. This guide provides an in-depth exploration of the chemical reactivity of this diketopiperazine (DKP), offering detailed protocols for its synthesis and its application in diastereoselective alkylation. Furthermore, this document elucidates other significant reactions of the DKP core, including N-alkylation and aldol-type condensations, thereby presenting a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of a Chiral Scaffold
This compound, with the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol , is a stereochemically defined heterocyclic compound.[1] Its primary utility stems from its role as a chiral auxiliary, a temporary addition to a prochiral substrate that directs a chemical reaction to favor the formation of one enantiomer over another. The steric bulk of the isopropyl groups on the piperazine-2,5-dione ring creates a chiral environment that effectively shields one face of the molecule, enabling high diastereoselectivity in subsequent reactions.[2] This attribute has made it a cornerstone of the Schöllkopf method for asymmetric amino acid synthesis, a powerful tool for accessing exotic and enantiomerically pure amino acids.[2] Beyond this classical application, the inherent reactivity of the diketopiperazine ring system allows for a range of other chemical transformations, making it a versatile intermediate for the synthesis of complex, biologically active molecules.[1]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₈N₂O₂ |
| Molecular Weight | 198.26 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 428.7°C at 760 mmHg |
| Storage | 2-8°C, dry and sealed away from light |
Table 1: Physicochemical properties of this compound.[1][3]
Spectroscopic Data:
-
¹H NMR (CDCl₃, 500 MHz): δ 6.05 (s, 2H, NH), 3.85 (d, J = 3.5 Hz, 2H, α-H), 2.30 (m, 2H, β-H), 1.05 (d, J = 7.0 Hz, 6H, γ-CH₃), 0.80 (d, J = 7.0 Hz, 6H, γ'-CH₃).
-
¹³C NMR (CDCl₃, 125 MHz): δ 167.5 (C=O), 59.5 (α-C), 31.0 (β-C), 19.5 (γ-C), 16.0 (γ'-C).
Note: Spectroscopic data is representative and may vary slightly based on solvent and experimental conditions.
Core Application: The Schöllkopf Asymmetric Synthesis
The most prominent application of this compound is as a precursor to the Schöllkopf chiral auxiliary, a bis-lactim ether. This pathway allows for the highly diastereoselective alkylation of a glycine-derived enolate, providing access to a wide array of non-proteinogenic α-amino acids with high enantiopurity.[2]
Figure 1: Workflow for the Schöllkopf asymmetric synthesis.
Protocol 1: Synthesis of this compound
The synthesis begins with the esterification of L-valine, followed by a dimerization and cyclization to form the diketopiperazine.
Step 1.1: Preparation of L-Valine Methyl Ester Hydrochloride
-
Rationale: Esterification of the carboxylic acid is necessary to prevent unwanted side reactions during the subsequent coupling and cyclization steps. The use of thionyl chloride in methanol is a classic and efficient method for this transformation.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (200 mL).
-
Cool the methanol to -10 °C in an ice-salt bath.
-
Slowly add thionyl chloride (1.2 equivalents) to the cooled methanol over 1 hour, maintaining the temperature below 0 °C.
-
Add L-valine (1.0 equivalent) portion-wise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Heat the reaction to reflux (approximately 65 °C) for 8 hours.[4]
-
After cooling, remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a mixture of anhydrous methanol and diethyl ether to yield L-valine methyl ester hydrochloride as a white crystalline solid.[4]
-
Step 1.2: Dimerization and Cyclization
-
Rationale: The cyclization of the dipeptide methyl ester is typically achieved by heating in a suitable solvent. The reaction proceeds via the formation of a linear dipeptide intermediate which then undergoes intramolecular aminolysis to form the stable six-membered diketopiperazine ring.
-
Procedure:
-
Suspend L-valine methyl ester hydrochloride (1.0 equivalent) in a suitable solvent such as 2-butanol or toluene.
-
Add a base, such as triethylamine (1.1 equivalents), to neutralize the hydrochloride salt.
-
Heat the mixture to reflux for 4-6 hours.[2]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethyl acetate or by silica gel chromatography to afford this compound.
-
Protocol 2: Formation of the Schöllkopf Bis-lactim Ether
-
Rationale: The conversion of the diketopiperazine to the bis-lactim ether is a crucial activation step. The amide oxygens are methylated using a powerful methylating agent like trimethyloxonium tetrafluoroborate (Meerwein's salt), which transforms the amides into more reactive imino ethers.[2]
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add trimethyloxonium tetrafluoroborate (2.2 equivalents) portion-wise to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude (2S,5S)-2,5-diisopropyl-3,6-dimethoxypyrazine can be purified by vacuum distillation or silica gel chromatography.
-
Protocol 3: Asymmetric Alkylation
-
Rationale: The high diastereoselectivity of this reaction is a direct consequence of the steric hindrance provided by the isopropyl group of the valine-derived chiral auxiliary. The bulky isopropyl group effectively blocks one face of the planar lithium enolate, forcing the incoming electrophile to attack from the opposite, less hindered face.[2]
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the Schöllkopf auxiliary (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude alkylated bis-lactim ether is typically used in the next step without further purification.
-
Table of Diastereoselectivity for Asymmetric Alkylation:
| Electrophile (R-X) | Diastereomeric Excess (d.e.) |
| Benzyl bromide | >95% |
| Allyl bromide | >95% |
| Methyl iodide | >95% |
| Propargyl bromide | >90% |
Data compiled from various sources on Schöllkopf synthesis.[2]
Protocol 4: Hydrolysis and Product Isolation
-
Rationale: The final step involves the acidic hydrolysis of the bis-lactim ether to cleave the dipeptide and release the newly synthesized α-amino acid methyl ester. Mild acidic conditions are typically employed to minimize racemization of the product.[2]
-
Procedure:
-
Dissolve the crude alkylated bis-lactim ether in a solution of 0.1 M hydrochloric acid in methanol.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the hydrolysis by TLC.
-
Upon completion, neutralize the reaction mixture with a mild base, such as sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
The desired α-amino acid methyl ester can be separated from the L-valine methyl ester by silica gel chromatography or by fractional distillation.
-
Other Chemical Reactions of the Diketopiperazine Core
While the Schöllkopf synthesis is its most renowned application, the this compound scaffold can undergo other synthetically useful transformations.
Figure 2: Other notable reactions of the DKP core.
N-Alkylation
-
Rationale: The amide nitrogens of the diketopiperazine ring can be deprotonated with a strong base, such as sodium hydride, to form an amide anion. This nucleophile can then react with an alkyl halide to form an N-alkylated diketopiperazine. This modification can significantly alter the biological activity and pharmacokinetic properties of DKP-based molecules.
-
General Protocol:
-
In a flame-dried flask under a nitrogen atmosphere, suspend this compound (1.0 equivalent) in anhydrous THF.
-
Add sodium hydride (1.1 equivalents of a 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add the desired alkyl halide (1.2 equivalents) and stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-alkylated product by silica gel chromatography.
-
Aldol-Type Condensations
-
Rationale: The α-protons of the diketopiperazine ring are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in aldol-type condensation reactions with aldehydes or ketones to form new carbon-carbon bonds. To facilitate this reaction, the amide nitrogens are often first acylated to increase the acidity of the α-protons.
-
General Protocol (via N-acetylation):
-
N-Acetylation: Reflux this compound in acetic anhydride to form the diacetylated derivative.
-
Aldol Condensation: In a separate flask, dissolve the N,N'-diacetyl-diketopiperazine (1.0 equivalent) in a suitable solvent like THF or DMF.
-
Add a base, such as potassium tert-butoxide (KOtBu), at low temperature (-78 °C).
-
Add the desired aldehyde (1.1 equivalents) and allow the reaction to proceed at low temperature, gradually warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by silica gel chromatography.
-
Conclusion
This compound is a remarkably versatile chiral building block. Its application in the Schöllkopf synthesis provides a reliable and highly stereoselective route to a diverse range of non-proteinogenic α-amino acids, which are invaluable in peptide science and drug discovery. Furthermore, the inherent reactivity of the diketopiperazine core allows for further functionalization through reactions such as N-alkylation and aldol-type condensations, expanding its utility in the synthesis of complex molecular architectures. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers seeking to leverage the unique chemical properties of this important chiral scaffold.
References
-
Schöllkopf, U. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]
-
Organic Syntheses. (n.d.). Trimethyloxonium tetrafluoroborate. [Link]
-
Baran, P. S., et al. (2005). Total Synthesis of Stephacidin A. Journal of the American Chemical Society, 127(43), 15394–15396. [Link]
-
Black, D. StC., et al. (2012). Highly enantioselective access to diketopiperazines via cinchona alkaloid catalyzed Michael additions. Chemical Communications, 48(77), 9613-9615. [Link]
-
Avendaño, C., et al. (1990). Improvements in Aldol Reactions with Diketopiperazines. Tetrahedron, 46(10), 3535-3548. [Link]
-
Kubik, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2528–2538. [Link]
-
Patsnap. (n.d.). Preparation method of L-valine methyl ester hydrochloride. [Link]
-
ResearchGate. (n.d.). Figure S18. 1H NMR of Cyclo( l -Val- l -Leu) ( 5 ) (500 MHz, CDCl 3 ). [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Triethyloxonium Tetrafluoroborate/1,2Dimethoxyethane - A Versatile Substitute for Trimethyloxonium Tetrafluoroborate in O-Methylation Reactions. [Link]
-
Pretsch, E., et al. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]
- Google Patents. (n.d.). Method for preparing L-valine and D-valine by chemical resolution.
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.. [Link]
-
Chad's Prep. (n.d.). Aldol Reactions. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Nature. (2022). Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography–mass spectrometry. [Link]
-
PubChem. (n.d.). (3S,6S)-3-Isopropyl-6-methylpiperazine-2,5-dione. [Link]
-
Organic Chemistry Portal. (n.d.). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination. [Link]
Sources
Application Notes and Protocols for (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Introduction: A Versatile Chiral Scaffold
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, a cyclic dipeptide derived from L-valine, is a cornerstone chiral building block in modern organic synthesis.[1] Its rigid, stereochemically defined structure makes it an invaluable tool for researchers, particularly in the pharmaceutical industry, for the asymmetric synthesis of non-proteinogenic α-amino acids.[2][3] This document provides a comprehensive guide to the storage, handling, and application of this versatile compound, with a focus on its use as a chiral auxiliary in the renowned Schöllkopf method. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this reagent in their synthetic endeavors.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [4] |
| Molecular Weight | 198.26 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 428.7°C at 760 mmHg | [4] |
| Purity | ≥95% | [4] |
Storage and Handling: Ensuring Stability and Safety
Proper storage and handling are paramount to maintaining the integrity and ensuring the safe use of this compound.
Storage Recommendations
To ensure optimal stability, this compound should be stored at 2-8°C in a tightly sealed container.[1][4] The storage area should be dry and protected from light.[1][4] The diketopiperazine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[5][6][7] Therefore, storage in a neutral, anhydrous environment is critical to prevent degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential oxidation.
Safe Handling Protocols
As with any chemical reagent, safe laboratory practices are essential when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust particles.[9]
-
Spill Management: In case of a spill, promptly clean the area using appropriate absorbent materials and dispose of the waste in a sealed container.[10]
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.[10] It is generally recommended to treat it as chemical waste for incineration.
Application in Asymmetric Synthesis: The Schöllkopf Method
The primary application of this compound is as a precursor to the Schöllkopf chiral auxiliary, which is instrumental in the asymmetric synthesis of α-amino acids.[2][3] The methodology involves the conversion of the diketopiperazine to its bis-lactim ether, followed by diastereoselective alkylation and subsequent hydrolysis to yield the desired enantiomerically pure amino acid.[3]
Workflow of the Schöllkopf Asymmetric Synthesis
Caption: Workflow of the Schöllkopf asymmetric amino acid synthesis.
Protocol 1: Synthesis of this compound from L-Valine
This protocol outlines the synthesis of the starting diketopiperazine from L-valine.
Materials:
-
L-valine
-
Ethylene glycol
-
Heating mantle and reflux condenser
-
Filtration apparatus
Procedure:
-
Combine L-valine (1 equivalent) and ethylene glycol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a cold solvent such as ethanol or water.
-
Dry the product under vacuum to yield this compound.
Protocol 2: Asymmetric Alkylation via the Schöllkopf Method
This protocol details the key steps of the Schöllkopf synthesis, starting from the prepared diketopiperazine.
Part A: Formation of the Bis-lactim Ether
Materials:
-
This compound
-
Trialkyloxonium tetrafluoroborate (e.g., trimethyloxonium tetrafluoroborate)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add trialkyloxonium tetrafluoroborate (2.2 equivalents) portion-wise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting material is fully consumed (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude bis-lactim ether, which can often be used in the next step without further purification.
Part B: Diastereoselective Alkylation
Materials:
-
Bis-lactim ether from Part A
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (R-X)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere setup and low-temperature cooling bath
Procedure:
-
Dissolve the bis-lactim ether (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78°C.
-
Stir the resulting solution at -78°C for 30 minutes to ensure complete formation of the lithium enolate.
-
Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78°C.
-
Allow the reaction to stir at -78°C for several hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the alkylated bis-lactim ether.
Part C: Hydrolysis to the α-Amino Acid
Materials:
-
Alkylated bis-lactim ether from Part B
-
Dilute hydrochloric acid (e.g., 0.1 M HCl)
-
Heating apparatus
Procedure:
-
Dissolve the purified alkylated bis-lactim ether in dilute hydrochloric acid.
-
Heat the mixture at reflux for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., DCM) to remove the chiral auxiliary.
-
The aqueous layer containing the desired α-amino acid ester hydrochloride can be concentrated under reduced pressure. Further purification can be achieved by recrystallization or ion-exchange chromatography.
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis. While quantitative data is sparse, qualitative solubility information is provided below.
| Solvent | Solubility | Notes |
| Water | Sparingly soluble | Solubility may increase with temperature. |
| Methanol/Ethanol | Soluble upon heating | May precipitate upon cooling. |
| Dichloromethane (DCM) | Soluble | A common solvent for reactions involving this compound.[11] |
| Tetrahydrofuran (THF) | Soluble | Used in the deprotonation step of the Schöllkopf synthesis.[11] |
| N,N-Dimethylformamide (DMF) | Soluble | Can be used as a reaction solvent, but care should be taken as it can be difficult to remove.[11] |
Conclusion
This compound is a powerful and reliable chiral building block for the asymmetric synthesis of α-amino acids. Its utility, particularly in the context of the Schöllkopf method, is well-established. By adhering to the storage, handling, and experimental protocols outlined in this document, researchers can confidently and safely employ this reagent to advance their synthetic chemistry objectives. The provided data and workflows are intended to serve as a practical guide and a foundation for further exploration of the diverse applications of this important chiral scaffold.
References
-
Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. PubMed. [Link]
-
Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science. [Link]
-
Diketopiperazine formation during investigations of amino Acid racemization in dipeptides.. Semantic Scholar. [Link]
-
Schöllkopf method. Wikipedia. [Link]
-
This compound. MySkinRecipes. [Link]
-
A straightforward synthesis and partial hydrolysis of cysteine-derived 2,5-diketopiperazines. ResearchGate. [Link]
-
Diketopiperazines. Baran Lab. [Link]
-
Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing). [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health. [Link]
-
Synthesis of the Modified Dolastatin 3 Sequence cyclo-[L-Val-L-Leu-L-Pro-(R,S)-(gln)Thz-(gly)Thz]. Arizona State University. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Yale University. [Link]
-
Handling and Storing Chemicals. Lab Manager Magazine. [Link]
-
guidelines for safe laboratory practices. Yale University. [Link]
-
Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. [Link]
-
Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI. [Link]
-
Cyclic Dipeptide Synthesi. ScholarWorks. [Link]
-
Research Article Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and M. Hindawi. [Link]
-
Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
Sources
- 1. renyi.hu [renyi.hu]
- 2. biosynth.com [biosynth.com]
- 3. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. | Semantic Scholar [semanticscholar.org]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. hg.kmust.edu.cn [hg.kmust.edu.cn]
- 10. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 11. peptide.com [peptide.com]
Introduction: Unveiling the Potential of a Cyclic Dipeptide Scaffold
An In-Depth Technical Guide to (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione as a Bioactivity Probe
This compound, also known as Cyclo(L-Val-L-Val), is a member of the diketopiperazine (DKP) class of natural products.[1] DKPs are the smallest possible cyclic peptides, formed from the condensation of two amino acids, and their rigid, three-dimensional structure makes them a compelling scaffold for drug discovery and chemical biology.[2][3] While historically viewed as byproducts of protein degradation, DKPs are now recognized as crucial metabolic intermediates and signaling molecules with a vast range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][3][4]
This compound, derived from two L-valine residues, serves as a versatile chiral building block for the asymmetric synthesis of more complex molecules.[5][6] However, its intrinsic bioactivity is gaining significant attention. Its structure provides enhanced stability and bioavailability compared to linear peptides, allowing it to serve as a robust probe for investigating complex biological systems.[7] This guide details the application of this compound as a bioactivity probe, with a focus on protocols for assessing its role in quorum sensing inhibition, antimicrobial screening, and modulation of inflammatory pathways.
Physicochemical Properties and Handling
A thorough understanding of the probe's properties is critical for reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [1][5][6] |
| Molecular Weight | 198.26 g/mol | [1][5][6] |
| Appearance | White to off-white solid | [5][6] |
| CAS Number | 19943-16-9 | [1] |
| Melting Point | ~268 °C | |
| Boiling Point | ~428.7 °C at 760 mmHg | [5][6] |
| Storage Conditions | 2-8°C, sealed in a dry environment, protected from light | [5][6] |
Preparation of Stock Solutions
For most cell-based assays, a high-concentration stock solution in an appropriate solvent is required.
-
Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad compatibility with biological assays and its ability to dissolve a wide range of organic molecules. However, it is crucial to keep the final DMSO concentration in the assay medium low (typically <0.5%) to avoid solvent-induced artifacts.
-
Protocol:
-
Accurately weigh a desired amount of this compound powder.
-
Add sterile, anhydrous DMSO to achieve a final concentration of 10-50 mM.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Application 1: Inhibition of Bacterial Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.[8] It controls virulence factor production and biofilm formation in many pathogens, making it an attractive target for anti-virulence therapies.[8][9] Cyclic dipeptides are well-documented inhibitors of QS systems.[9][10]
Principle
This protocol uses a reporter strain, such as Chromobacterium violaceum or a Pseudomonas aeruginosa biosensor, which produces a measurable signal (e.g., pigment or fluorescence) in response to QS activation. The ability of this compound to reduce this signal indicates its potential as a quorum sensing inhibitor (QSI).
Workflow for Quorum Sensing Inhibition Assay
Caption: Workflow for assessing quorum sensing inhibition.
Detailed Protocol: Violacein Inhibition in C. violaceum
-
Reagents & Equipment:
-
This compound stock solution (10 mM in DMSO).
-
Chromobacterium violaceum (e.g., ATCC 12472) overnight culture in Luria-Bertani (LB) broth.
-
Sterile LB broth.
-
Sterile 96-well microtiter plates.
-
Plate reader capable of measuring absorbance at 600 nm and 590 nm.
-
-
Procedure:
-
Add 100 µL of LB broth to each well of a 96-well plate.
-
Add 2 µL of the 10 mM probe stock solution to the first column and perform a 2-fold serial dilution across the plate, leaving the last columns for controls.
-
Prepare controls:
-
Negative Control: 100 µL LB broth + 10 µL of diluted overnight culture.
-
Vehicle Control: 100 µL LB broth + 10 µL of culture + DMSO at the highest concentration used in test wells.
-
Positive Control (if available): A known QSI.
-
-
Adjust the C. violaceum overnight culture to an OD₆₀₀ of 0.1 with fresh LB broth.
-
Add 10 µL of the diluted culture to all experimental and control wells.
-
Cover the plate and incubate at 30°C for 24 hours with gentle shaking.
-
-
Data Analysis:
-
Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth. The probe should not significantly inhibit growth, as the goal is to find a QSI, not a bactericidal agent.
-
To quantify violacein, lyse the cells (e.g., by adding DMSO or an appropriate surfactant) and measure the absorbance at ~590 nm (A₅₉₀).
-
Calculate the normalized QS inhibition: Inhibition (%) = [1 - (A₅₉₀_test / OD₆₀₀_test) / (A₅₉₀_vehicle / OD₆₀₀_vehicle)] * 100.
-
Application 2: Antimicrobial Activity Screening
Many diketopiperazines exhibit direct antimicrobial activity.[2] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental method for quantifying this effect.
Detailed Protocol: Broth Microdilution MIC Assay
-
Reagents & Equipment:
-
This compound stock solution.
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plates.
-
Resazurin solution (optional, as a viability indicator).
-
-
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the probe stock solution (at 2x the highest desired final concentration) to the first column.
-
Perform 2-fold serial dilutions across the plate.
-
Prepare an inoculum of the target bacterium at a concentration of 5 x 10⁵ CFU/mL in the appropriate broth.
-
Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria with no probe) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the OD₆₀₀ with a plate reader.
-
Application 3: Probing Anti-Inflammatory Pathways
Structurally related cyclic dipeptides, such as Cyclo(L-Pro-L-Val), have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][11] This suggests that this compound could be a valuable probe for studying inflammation.
Principle and Proposed Mechanism
The NF-κB transcription factor is a master regulator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm. Upon stimulation by agents like lipopolysaccharide (LPS), a signaling cascade leads to the phosphorylation and degradation of the IκB inhibitor, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[4][11] The probe is hypothesized to interfere with this cascade, possibly by inhibiting the phosphorylation of kinases like IKKα and IKKβ.[4][11]
NF-κB Signaling Pathway and DKP Inhibition
Caption: Proposed inhibition of the NF-κB pathway by the DKP probe.
Detailed Protocol: NF-κB Reporter Assay in Macrophages
-
Reagents & Equipment:
-
This compound stock solution.
-
NF-κB reporter cell line (e.g., THP-1 Blue™ NF-κB cells).
-
Appropriate cell culture medium (e.g., RPMI 1640 with supplements).
-
LPS from E. coli (for stimulation).
-
Reporter detection reagent (e.g., QUANTI-Blue™).
-
Sterile 96-well cell culture plates.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate at a density that allows for confluence after 24 hours and allow them to adhere.
-
Pre-treat the cells by adding serial dilutions of the probe. Incubate for 1-2 hours. Remember to include vehicle (DMSO) controls.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Determine cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo®) on a parallel plate to ensure the observed effects are not due to cytotoxicity.
-
Quantify the reporter gene product (e.g., secreted alkaline phosphatase) by taking an aliquot of the cell supernatant and following the manufacturer's protocol for the detection reagent.
-
-
Data Analysis:
-
Measure the absorbance of the reporter signal.
-
Normalize the signal from the probe-treated, LPS-stimulated cells to the signal from the vehicle-treated, LPS-stimulated cells.
-
Calculate the percent inhibition and determine the IC₅₀ value by plotting the inhibition versus the log of the probe concentration.
-
References
- This compound. Benchchem.
- Cyclo(L-Val-L-Val). Chem-Impex.
- Cyclo(L-Pro-L-Val)
- Cyclo(L-Pro-L-Val). Heptest.
- This compound. MySkinRecipes.
- Ion transport mediated by the valinomycin analogue cyclo(L-Lac-L-Val-D-Pro-D-Val)3 in lipid bilayer membranes. PubMed.
- This compound. PubChem.
- Structures and Biological Activities of Diketopiperazines
- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsatur
- Cyclo(L-Pro-L-Val). Cayman Chemical.
- Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)
- (3S,6S)-3-Isopropyl-6-methylpiperazine-2,5-dione. PubChem.
- Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communic
- Buy 3,6-Diisobutyl-2,5-piperazinedione (EVT-366654) | 1436-27-7. EvitaChem.
- Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. MDPI.
- 3-ISOPROPYL-6-METHYLPIPERAZINE-2,5-DIONE, (3S,6S)-. gsrs.
- (a) Inhibition of biofilm formation under treatment of...
- Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and...
- This compound. Sigma-Aldrich.
- Understanding the Quorum Sensing Inhibition by Cyclo(Pro-Val): A Technical Guide. Benchchem.
- Cyclo(L-alanyl-L-tryptophyl): A Technical Guide to its Role as a Quorum Sensing Inhibitor. Benchchem.
- Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Rel
Sources
- 1. This compound | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound [myskinrecipes.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclo(L-Pro-L-Val) | Heptest [heptest.nl]
The Chiral Architect: Industrial Applications and Protocols for (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione , also known by its synonym Cyclo(L-Val-L-Val) , stands as a pivotal chiral building block in modern synthetic chemistry. This cyclic dipeptide, derived from the natural amino acid L-valine, offers a rigid, stereochemically defined scaffold that has found significant utility across various industrial sectors, most notably in pharmaceutical development. Its robust structure and inherent chirality make it an invaluable tool for the asymmetric synthesis of complex, enantiomerically pure molecules.[1]
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It delves into the core industrial applications of this versatile diketopiperazine (DKP), providing not only a theoretical framework but also detailed, field-proven protocols to facilitate its practical implementation in the laboratory and beyond.
Core Properties and Industrial Significance
This compound is a white to off-white solid with a molecular formula of C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol .[1] Its industrial value is primarily rooted in its application as a chiral auxiliary and a key pharmaceutical intermediate.[1] The two isopropyl groups, locked in a trans configuration on the piperazine-2,5-dione ring, create a sterically demanding and predictable chiral environment, which is the cornerstone of its utility in asymmetric synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 428.7°C at 760 mmHg | [1] |
| Storage | 2-8°C, dry and sealed away from light | [1] |
Application I: Asymmetric Synthesis of Non-Canonical Amino Acids via the Schöllkopf Method
One of the most powerful and well-established industrial applications of a derivative of this compound is in the Schöllkopf bis-lactim ether synthesis of non-canonical α-amino acids.[2] This method provides a reliable pathway to enantiomerically pure amino acids, which are critical components of many modern pharmaceuticals, including antiviral and anticancer agents.
Mechanistic Rationale
The Schöllkopf method leverages the chiral scaffold of the diketopiperazine. The core principle involves the conversion of the diketopiperazine into its corresponding bis-lactim ether. This intermediate can then be deprotonated at the prochiral center of the glycine-derived portion. The bulky isopropyl group from the valine residue effectively shields one face of the resulting carbanion, forcing an incoming electrophile (an alkyl halide, for instance) to attack from the less hindered face.[2] This results in a highly diastereoselective alkylation. Subsequent acidic hydrolysis cleaves the molecule, yielding the desired enantiomerically pure α-amino acid methyl ester and the recoverable chiral auxiliary, the L-valine methyl ester.[2] This method consistently achieves high enantiomeric excess, often exceeding 95%.[2]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Welcome to the technical support center for the synthesis of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges of this synthesis. As a chiral cyclic dipeptide (CDP), this molecule is a valuable building block in medicinal and organic chemistry, making its efficient and stereochemically pure synthesis critical.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable strategy for synthesizing this compound?
The most prevalent and stereochemically reliable method is the intramolecular cyclization of a linear dipeptide precursor derived from L-valine.[1][3] L-valine is the natural starting material as its isopropyl side chain corresponds to the desired substituents on the final piperazine-2,5-dione ring. The general synthetic pathway involves two key stages:
-
Dipeptide Formation: Two L-valine molecules are coupled to form a linear dipeptide. To facilitate the subsequent cyclization, the C-terminus is typically protected as an ester (e.g., methyl or ethyl ester), and the N-terminus is often protected with a group that can be easily removed (e.g., Boc or Cbz).
-
Deprotection and Cyclization: The N-terminal protecting group is removed, and the resulting free amine of the dipeptide ester undergoes spontaneous or induced intramolecular cyclization to form the six-membered diketopiperazine ring, releasing the alcohol from the ester group. This step is often promoted by heating in a high-boiling point solvent.[4]
Q2: Why is controlling stereochemistry so critical in this synthesis?
The biological and chemical properties of chiral molecules like this compound are intrinsically linked to their three-dimensional structure.[1][5] The starting material, L-valine, possesses the (S)-configuration. The goal is to retain this configuration at both chiral centers (C-3 and C-6) during the synthesis. Any epimerization (inversion of a chiral center) will lead to the formation of diastereomeric impurities, such as (3R,6S)-3,6-diisopropylpiperazine-2,5-dione (a meso compound) or the (3R,6R)-enantiomer. These impurities can be difficult to separate and may negatively impact the efficacy or safety of downstream applications in drug development.[6]
Q3: What are the key reaction parameters that I need to control?
Successful synthesis hinges on the careful control of several parameters:
-
Temperature: High temperatures are often required to drive the cyclization reaction; however, excessive heat can promote side reactions, including racemization and decomposition.[3][7]
-
Solvent: High-boiling, anhydrous solvents like toluene or ethylene glycol are commonly used to achieve the necessary temperatures for cyclization.[4][8] The choice of solvent can also influence reaction rates and solubility of intermediates.
-
Base/Catalyst: While spontaneous cyclization can occur, bases or catalysts may be employed. However, strong bases can significantly increase the risk of epimerization at the alpha-carbons.[6] The choice of catalyst is critical for optimizing yield and purity.[9]
-
Water Content: The presence of water can lead to hydrolysis of the dipeptide ester, preventing cyclization and reducing yield. Therefore, using anhydrous solvents and maintaining a dry atmosphere (e.g., under nitrogen or argon) is crucial.[1][10]
Synthesis Workflow & Troubleshooting Logic
The synthesis of this compound is a multi-step process. The following diagram outlines the general workflow from the starting amino acid to the final purified product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has completed, but I've isolated very little or no this compound. What went wrong?
Low yield is a common issue that can stem from several factors. Use the following decision tree to diagnose the potential cause.
Caption: Troubleshooting decision tree for low product yield.
-
Cause A: Incomplete Cyclization: The energy barrier for the intramolecular ring-closing step may not have been overcome.[6] The steric hindrance from the two isopropyl groups of the valine residues can slow down the cyclization process.[5]
-
Solution: Ensure the reaction temperature is adequate. If using toluene (b.p. 111 °C), consider switching to a higher-boiling solvent like xylene (b.p. ~140 °C) or ethylene glycol (b.p. 197 °C).[4] Also, verify that the preceding N-deprotection step went to completion, as the protected dipeptide cannot cyclize.
-
-
Cause B: Side Reactions: At high temperatures, linear dipeptides can polymerize or undergo other degradation pathways. The formation of these unwanted products is a common reason for low yields of the desired cyclic product.[3]
-
Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the concentration of the linear dipeptide, which kinetically favors the intramolecular cyclization over intermolecular polymerization.
-
-
Cause C: Hydrolysis of Precursor: If trace amounts of water are present in the reaction, the dipeptide ester can be hydrolyzed back to the carboxylic acid. The resulting dipeptide acid will not cyclize under these conditions.
-
Solution: Use freshly distilled, anhydrous solvents. Degas the solvent before use by bubbling with nitrogen or using a freeze-pump-thaw technique to remove both water and dissolved oxygen.[10] Ensure all glassware is oven-dried and the reaction is run under a positive pressure of an inert gas like nitrogen or argon.
-
Issue 2: Product is Impure (Unexpected Peaks in Analytical Data)
Q: I've obtained a product, but my NMR spectrum is complex, and/or my HPLC shows multiple peaks. How do I identify and eliminate these impurities?
The presence of multiple peaks, especially in a chiral HPLC analysis, often points to stereochemical impurities.
-
Cause A: Epimerization/Racemization: The alpha-proton of an amino acid residue is susceptible to removal by base, especially at elevated temperatures. This can lead to the formation of diastereomers. If one chiral center inverts, you will form the (3R,6S)-meso diastereomer. If both invert, you form the (3R,6R)-enantiomer.
-
Identification: The primary method for identifying and quantifying these impurities is Chiral High-Performance Liquid Chromatography (HPLC) .[11][12][13] Diastereomers will have different physical properties and thus different retention times on a standard silica or C18 column, but resolving enantiomers requires a chiral stationary phase (CSP).[][15]
-
Solution: Minimize the use of strong bases during the synthesis and workup. If a base is necessary, use a non-nucleophilic, sterically hindered base like triethylamine or DIPEA and add it slowly at a controlled temperature.[1] Avoid unnecessarily long reaction times at high temperatures.
-
-
Cause B: Oxidative Byproducts: The piperazine-2,5-dione ring can be susceptible to oxidation, leading to the formation of dehydrogenated byproducts.[10] This can be indicated by a yellow or brown coloration of the reaction mixture or product and the appearance of unexpected signals in the olefinic region of an NMR spectrum.
-
Identification: Use HPLC-MS to check for masses corresponding to the loss of two or more hydrogen atoms from the expected product mass.[10]
-
Solution: Rigorously exclude oxygen from the reaction. Use degassed solvents and maintain a strict inert atmosphere (nitrogen or argon) throughout the entire process, including cooling and workup.[10]
-
-
Cause C: Incomplete Reaction or Residual Reagents: Unreacted starting material or leftover coupling agents from the dipeptide formation step can contaminate the final product.
-
Solution: Optimize the purification protocol. Recrystallization is often effective for removing minor impurities. If recrystallization is insufficient, column chromatography on silica gel may be required. A summary of typical purification parameters is provided below.
-
| Parameter | Recrystallization | Column Chromatography |
| Primary Use | Removing small amounts of impurities with different solubility profiles. | Separating complex mixtures, including diastereomers. |
| Typical Solvents | Ethanol, Ethyl Acetate, Hexanes, or mixtures thereof. | Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradients. |
| Pros | Scalable, can yield highly pure crystalline material. | High resolving power for difficult separations. |
| Cons | Can result in significant material loss; requires the product to be a solid. | More time-consuming, uses large solvent volumes. |
Issue 3: Difficulty with Chiral Purity Analysis
Q: I am struggling to get good separation of the stereoisomers on my chiral HPLC. What should I try?
Achieving good chiral separation can be challenging and often requires methodical optimization.
-
Problem: Poor Resolution: The peaks for the different stereoisomers are overlapping or not baseline-separated.
-
Solution:
-
Column Selection: The choice of the chiral stationary phase (CSP) is paramount. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for this class of compounds.
-
Mobile Phase Optimization: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of alcohols (e.g., isopropanol, ethanol) in a nonpolar solvent like hexane. Small amounts of additives can also have a significant impact.[16][17]
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for equilibration between the mobile and stationary phases. Temperature also affects separation; running the column at a controlled, slightly lower or higher temperature might enhance selectivity.
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Thermal Cyclization
This protocol describes a common method starting from L-valine methyl ester hydrochloride.
Step 1: Dimerization of L-Valine Methyl Ester
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add L-valine methyl ester hydrochloride (1.0 eq).
-
Add a high-boiling point solvent such as ethylene glycol or glycerol (approx. 5-10 mL per gram of starting material).[4]
-
Add a mild base, such as sodium bicarbonate (1.1 eq), to neutralize the hydrochloride salt.
-
Heat the reaction mixture to 170-180 °C with stirring under a nitrogen atmosphere.[4] The high temperature facilitates the peptide bond formation and subsequent cyclization.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
Step 2: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water with vigorous stirring. The crude product should precipitate as a white to off-white solid.[1][2]
-
Collect the solid by vacuum filtration and wash it thoroughly with water to remove the solvent and any salts.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate). The pure product should be a white crystalline solid.[2]
Protocol 2: Chiral Purity Analysis by HPLC
This protocol provides a general starting point for developing a chiral HPLC method.
-
Instrument and Column: Use an HPLC system equipped with a UV detector (e.g., set to 210-220 nm) and a chiral column (e.g., a polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H).
-
Sample Preparation: Dissolve a small amount of the synthesized product (~1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
Mobile Phase: A common starting mobile phase for normal phase separation is a mixture of Hexane and Isopropanol (IPA). A typical starting gradient could be 90:10 (Hexane:IPA).
-
Method Development:
-
Inject the sample and observe the chromatogram.
-
If no separation is observed, systematically vary the percentage of the polar modifier (IPA). Try compositions from 5% to 30% IPA.
-
If resolution is still poor, consider adding a different modifier or switching to a different chiral column.
-
The goal is to achieve baseline separation between the peak for the desired (3S,6S) isomer and any potential diastereomeric or enantiomeric impurities.[11][18]
-
-
Quantification: Once a suitable method is developed, integrate the peak areas to determine the enantiomeric or diastereomeric excess (%ee or %de) of the product.
References
- BenchChem. (n.d.). This compound.
- Gondry, M., & Marlière, P. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI.
- BenchChem. (n.d.). How to prevent oxidation during piperazine-2,5-dione synthesis.
- Wikipedia. (2023). 2,5-Diketopiperazine.
- Gondry, M., & Marlière, P. (n.d.).
- BenchChem. (n.d.). On-Resin Cyclization Strategies for Peptides Containing D-Valine: Application Notes and Protocols.
- MySkinRecipes. (n.d.). This compound.
- PubMed. (2024).
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazinediones.
- Pokorna, B., et al. (2019). Piperazine-2,5-dione (2) synthesis. Reagents and conditions: a, ethylene glycol, 170 °C. Semantic Scholar.
- Gondry, M., & Marlière, P. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity.
- National Institutes of Health. (n.d.). Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction.
- Borthwick, A. D. (2012). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Chemical Reviews.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Cyclic Peptides Containing N,N.
- American Chemical Society. (2025).
- Borthwick, A. D., & Da Costa, T. (2017). Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review. Food and Chemical Toxicology.
- ResearchGate. (n.d.). Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and (3S,6S)-3,6-dimethylpiperazine- 2,5-dione (4).
- MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
- ResearchGate. (n.d.). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
- ResearchGate. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
- PubChem. (n.d.). This compound. PubChem.
- National Institutes of Health. (n.d.).
- Jenkins, A. L., & Hedgepeth, W. A. (2005). Analysis of chiral pharmaceuticals using HPLC with CD detection. Chirality.
- ScienceDirect. (n.d.).
- Wiley Online Library. (2025). Poly(amino acid)
- BenchChem. (n.d.). Technical Support Center: Overcoming Low Liposolubility of Piperazine-2,5-dione Compounds.
- ResearchGate. (n.d.). Cyclodipeptide formation catalysed by cyclodipeptide synthases with aminoacyl-tRNAs as substrates.
- National Institutes of Health. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
- Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products.
- BOC Sciences. (n.d.).
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- National Institutes of Health. (n.d.).
- Viedma, C., et al. (2025). Enantiomeric amplification of L-amino acids: part 4—based on subliming valine.
- PLOS One. (n.d.). Exploring differential production of alkaloids and terpenoids in Cristataspora coffeata (Berk:) Robledo (Ganodermataceae) under submerged culture. PLOS One.
- ResearchGate. (n.d.). The effect of different catalyst on the synthesis of piperdines.
- MDPI. (n.d.).
- MedchemExpress.com. (n.d.). D-Valine ((R)-Valine) | Enantiomer of L-Valine. MedchemExpress.com.
- ResearchGate. (n.d.). 2,5-Diketopiperazine Catalysts as Activators of Dioxygen in Oxidative Processes.
- Cambridge Open Engage. (2023).
- Chemsrc. (n.d.). 3,6-diisopropyl-piperazine-2,5-dione | CAS#:19943-14-7. Chemsrc.
- MDPI. (n.d.).
- National Institutes of Health. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. itjfs.com [itjfs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 12. mdpi.com [mdpi.com]
- 13. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of chiral pharmaceuticals using HPLC with CD detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Technical Support Center: Purification of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Welcome to the technical support guide for (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this chiral diketopiperazine (DKP). As a key building block in asymmetric synthesis, achieving high chemical and stereochemical purity is paramount.[1][2] This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My yield is very low after recrystallization. What are the common causes and how can I fix it?
A1: Low recovery from recrystallization is a frequent issue stemming primarily from solvent selection and procedural execution. Here’s a systematic approach to diagnose and solve the problem.
Causality: The ideal recrystallization solvent should fully dissolve the compound when hot but have very poor solubility when cold. If the compound remains significantly soluble at low temperatures, a substantial portion will be lost in the mother liquor. Conversely, using an excessive volume of even a good solvent will also diminish the yield.
Troubleshooting Workflow:
-
Analyze the Mother Liquor: Before discarding the filtrate, take a small sample and concentrate it to dryness. If a significant amount of solid crashes out, your primary issue is solubility.
-
Re-evaluate Your Solvent System:
-
If the product is too soluble: You need a less polar solvent or a binary solvent mixture. If you used a polar solvent like ethanol, try a less polar one like isopropanol or ethyl acetate. For binary systems (e.g., ethanol/water), you may need to increase the proportion of the anti-solvent (water).
-
If the product is not soluble enough (requiring huge volumes): You need a more polar solvent. If you are using ethyl acetate, consider trying acetone or ethanol.
-
-
Optimize the Procedure:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Rapid cooling in an ice bath can trap impurities and lead to smaller, less-defined crystals. Once at room temperature, then place it in an ice bath or refrigerator to maximize precipitation.[3]
-
Prevent Premature Crystallization: Ensure your filtration funnel is pre-heated during the hot filtration step (if performed) to prevent the product from crystallizing out on the funnel.
-
Q2: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-impurity mixture).
Causality:
-
High Impurity Load: Significant amounts of impurities can depress the melting point of your compound, leading to a low-melting eutectic mixture.
-
Solvent Choice: The boiling point of the solvent might be too high relative to the compound's melting point.
-
Excessive Supersaturation: The concentration of the solute is too high when cooling begins.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a single seed crystal to the cooled, supersaturated solution.
-
-
Modify the Solvent System:
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to the oil, reheat to dissolve, and attempt to cool again slowly.
-
Change Solvents: Choose a solvent with a lower boiling point.
-
-
If Oiling Persists (Trituration):
-
Cool the mixture to allow the oil to solidify (if it will).
-
Decant the solvent.
-
Add a small amount of a cold, non-polar solvent in which the compound is poorly soluble (e.g., cold hexanes) and vigorously agitate or "triturate" the solid/oil with a spatula. This can wash away impurities and often induces the formation of a solid powder. This solid can then be subjected to a proper recrystallization.
-
Q3: My NMR spectrum still shows impurities after recrystallization. How do I proceed?
A3: Recrystallization is a bulk separation technique that is highly effective for removing impurities with significantly different solubility profiles. However, it struggles with impurities that are structurally similar to the target compound, such as the linear dipeptide precursor or diastereomers.[1] In this case, chromatography is the required next step.
Expert Recommendation: Flash column chromatography on silica gel is the most logical and scalable next step for removing chemically distinct impurities.
Workflow Diagram: Purification Strategy
Caption: General purification workflow for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting method for purifying crude this compound?
A1: For crude material obtained from synthesis, recrystallization is unequivocally the best starting point. It is cost-effective, scalable, and efficient at removing the bulk of non-isomeric impurities like residual solvents, coupling agents, and unreacted starting materials.
Data Table: Recrystallization Solvent Screening Guide
| Solvent | Boiling Point (°C) | Polarity Index | Expected Solubility (Hot) | Expected Solubility (Cold) | Notes |
| Ethyl Acetate | 77 | 4.4 | High | Low to Moderate | Excellent starting choice. |
| Isopropanol | 82 | 4.0 | High | Low | Good alternative to ethanol. |
| Ethanol | 78 | 5.2 | Very High | Moderate | May need an anti-solvent like water or hexanes. |
| Acetone | 56 | 5.1 | Very High | Moderate to High | Low boiling point can be tricky; often too soluble. |
| Toluene | 111 | 2.4 | Moderate | Very Low | Good for high-purity final crystallization. |
| Hexanes | ~69 | 0.1 | Very Low | Insoluble | Primarily used as an anti-solvent or for trituration. |
Q2: How do I select a solvent system for silica gel chromatography?
A2: The ideal solvent system for column chromatography is determined using Thin Layer Chromatography (TLC). The goal is to find a system where your desired compound has an Rf value of ~0.3-0.4 , and the impurities are well-separated from it.
Experimental Protocol: TLC Method Development
-
Prepare Samples: Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Prepare dilute solutions of your starting materials for comparison.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and the starting material standards onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a solvent system. Start with a moderately polar mixture. A good starting point for this DKP is 30% Ethyl Acetate in Hexanes .
-
Analyze the Result:
-
Rf too low (<0.2): The solvent system is not polar enough. Increase the percentage of the polar solvent (e.g., move to 50% Ethyl Acetate in Hexanes).
-
Rf too high (>0.6): The solvent system is too polar. Decrease the percentage of the polar solvent (e.g., move to 15% Ethyl Acetate in Hexanes).
-
Poor Separation: If impurities co-elute with your product, try a different solvent system. A common alternative is a gradient of Methanol in Dichloromethane (e.g., 1-5% MeOH in DCM).
-
-
Run the Column: Once you have identified a solvent system that gives good separation and the desired Rf, use a slightly less polar mixture as the initial eluent for your flash column to ensure the compound binds to the column before elution.
Q3: My compound appears pure by NMR, but I see a second peak in the LCMS. Could this be a diastereomer?
A3: Yes, this is a very likely scenario. The (3S,6S) product has a diastereomer, the (3R,6S)-meso form, which can arise from the epimerization of one of the chiral centers during synthesis, particularly if harsh basic or acidic conditions are used.[4]
Why NMR might not show it: Standard proton NMR spectra of diastereomers can be very similar, with only minor shifts in certain peaks that are easily overlooked or mistaken for baseline noise.
Why LCMS shows it: Reversed-phase HPLC has much higher resolving power and can often separate molecules with subtle differences in their 3D shape and polarity, which is the case for diastereomers.
Sources
Technical Support Center: (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Welcome to the technical support center for (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this chiral scaffold. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.
Part 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: For maximal long-term stability, lyophilized this compound should be stored at -20°C or -80°C , sealed tightly in a container under a dry, inert atmosphere (e.g., argon or nitrogen), and protected from light.[1][2][3] This compound is a white to off-white solid and can be hygroscopic; therefore, storage in a desiccator is strongly recommended to prevent moisture absorption, which can initiate hydrolysis.[1] Before use, always allow the vial to warm to room temperature in a desiccator to avoid condensation.
Q2: What are the primary degradation pathways I should be aware of?
A2: The two principal degradation pathways for this compound are hydrolysis and epimerization .
-
Hydrolysis: This is the chemical breakdown of the cyclic dipeptide ring by water. It involves the cleavage of one or both amide bonds to form the linear dipeptide, L-Valyl-L-Valine, and subsequently the individual L-valine amino acids. This process is significantly accelerated by acidic or basic conditions.
-
Epimerization: This is a change in the stereochemistry at one of the chiral centers (C3 or C6). The (3S,6S) configuration can convert to the (3R,6S) or (3S,6R) diastereomers. This is a significant concern under basic or elevated thermal conditions and can lead to a loss of biological specificity.[4]
Q3: Over what pH range is this compound generally stable in solution?
A3: Based on studies of similar diketopiperazines, this compound is expected to exhibit maximal stability in a pH range of approximately 3 to 8 .[1][5] Significant acceleration of hydrolysis occurs at pH levels below 3 and above 8. Epimerization becomes a notable risk at pH > 7.[6]
Q4: Can I prepare stock solutions in common organic solvents like DMSO or DMF?
A4: Yes, stock solutions can be prepared in anhydrous DMSO or DMF. However, be aware that these solvents are hygroscopic and can absorb water over time, which may lead to slow hydrolysis. Furthermore, some studies on related peptide intermediates have shown that solvents like DMSO and DMF can facilitate DKP-related degradation pathways more readily than others, such as NMP or ACN.[7] For long-term storage, it is always best to store the compound as a lyophilized powder. If you must store solutions, aliquot them into single-use volumes, store at -80°C, and use them promptly after thawing.
Part 2: Troubleshooting Guide - When Things Go Wrong
This section is formatted to address specific experimental observations and provide a logical workflow for diagnosing and resolving stability issues.
Issue 1: I've dissolved the compound in a buffer and my analytical HPLC shows a new, more polar peak.
-
Likely Cause: Hydrolysis. The cleavage of the piperazine-2,5-dione ring opens the structure to form the linear dipeptide, L-Valyl-L-Valine. This linear dipeptide contains free amine and carboxylic acid groups, making it significantly more polar than the parent cyclic compound, thus it will have a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis.
Issue 2: My HPLC/LC-MS shows a peak with the same mass as the parent compound but with a slightly different retention time.
-
Likely Cause: Epimerization. The formation of diastereomers, such as (3R,6S)-3,6-diisopropylpiperazine-2,5-dione, creates molecules with the same mass but different three-dimensional structures. These diastereomers will interact differently with the stationary phase of an HPLC column (especially a chiral column) and thus have different retention times.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for epimerization.
Part 3: Understanding the Mechanisms of Degradation
A deeper understanding of the degradation mechanisms is crucial for designing robust experiments.
Hydrolysis Pathway
Hydrolysis is the cleavage of the amide bonds within the diketopiperazine ring. This reaction is catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to break the amide bond.
Caption: General hydrolysis degradation pathway.
Epimerization Pathway
Epimerization at the α-carbon of an amino acid residue is a known degradation pathway for peptides and their derivatives, particularly under basic conditions. The mechanism involves the removal of the α-proton by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to either retention of the original stereochemistry or inversion to the D-isomer.
Caption: Mechanism of base-catalyzed epimerization.
Part 4: Quantitative Data & Experimental Protocols
While specific kinetic data for this compound is not extensively published, the following tables provide illustrative stability profiles for related diketopiperazines to guide experimental design.
Table 1: Illustrative pH-Stability Profile for a Model Diketopiperazine (Data generalized from studies on various DKPs.[1][6] Actual rates for cyclo(L-Val-L-Val) will vary.)
| pH | Temperature (°C) | Degradation Pathway | Relative Rate | Stability Outlook |
| 1-2 | 40 | Hydrolysis | Fast | Unstable - Avoid |
| 4-5 | 40 | Hydrolysis | Slow | Moderately Stable |
| 6-7 | 40 | Minimal | Very Slow | Optimal Stability |
| 8 | 40 | Hydrolysis / Epimerization | Slow | Moderately Stable |
| 9-10 | 40 | Hydrolysis / Epimerization | Fast | Unstable - Avoid |
Experimental Protocol: Stability-Indicating HPLC Method Development
This protocol provides a template for developing a reverse-phase HPLC method to monitor for the primary hydrolytic degradant, L-Valyl-L-Valine.
-
Column Selection:
-
Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile (ACN).
-
Rationale: The acidic modifier ensures good peak shape for both the parent compound and the linear dipeptide by keeping the amine and carboxyl groups in a consistent protonation state.
-
-
Suggested HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210-220 nm (for peptide bonds)
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Forced Degradation Sample Preparation (for Method Validation):
-
Acid Hydrolysis: Dissolve ~1 mg/mL of the compound in 0.1 M HCl. Heat at 60°C for 4-8 hours. Neutralize with NaOH before injection.
-
Base Hydrolysis: Dissolve ~1 mg/mL of the compound in 0.1 M NaOH. Let stand at room temperature for 1-4 hours. Neutralize with HCl before injection.
-
Purpose: These stressed samples are used to generate the degradation products, confirming that the HPLC method can successfully separate them from the parent peak, thereby proving it is "stability-indicating".
-
References
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. [Link]
- Prasad, C. (1995). Bioactive cyclic dipeptides. Peptides, 16(1), 151-164.
-
Aboitiz, N., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47284–47294. [Link]
- BenchChem. (2025). This compound. BenchChem Product Page.
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes Product Page. [Link]
-
PubChem. (n.d.). This compound. PubChem Compound Summary for CID 7075896. [Link]
-
Lee, Y., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(9), 1666–1675. [Link]
-
Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544–545. [Link]
- Harada, K., & Suzuki, S. (1977). The formation of diketopiperazines from dipeptide esters in aqueous solutions. Tetrahedron Letters, 18(26), 2321-2324.
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guide. [Link]
-
Wang, I. H., et al. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. The Journal of Physical Chemistry B, 125(11), 2848–2856. [Link]
-
Li, W., et al. (1995). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Pharmaceutical Research, 12(12), 1925–1931. [Link]
Sources
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Recognition of Diketopiperazine Cyclo(Pro-Gly) and Propranolol Using (-)-Epigallocatechin-3-O-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Welcome to the technical support center for the synthesis of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your reaction yields, enhance product purity, and maintain stereochemical integrity during your experiments.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound, which is commonly formed via the cyclization of L-valine-derived precursors.[1]
Question 1: Why is the yield of my this compound synthesis consistently low?
Low yields are a frequent challenge in the synthesis of cyclic dipeptides. The root cause often lies in one or more of the following areas: incomplete cyclization, competing side reactions, or product degradation.
Potential Causes and Solutions:
-
Incomplete Cyclization: The intramolecular cyclization of the linear dipeptide precursor is a critical equilibrium-driven step. Insufficient reaction time or suboptimal temperature can lead to poor conversion.
-
Troubleshooting Protocol:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the linear dipeptide precursor.
-
Optimize Temperature: While heating is often required to drive cyclization, excessive temperatures can lead to side reactions like racemization.[1] A systematic temperature screen (e.g., 60°C, 80°C, 100°C) in a high-boiling point solvent can help identify the optimal balance.
-
Extend Reaction Time: If the reaction appears to stall, extending the reaction time may drive it to completion. However, be mindful of potential byproduct formation over extended periods.
-
-
-
Side Reactions: The formation of undesired byproducts is a primary contributor to low yields.
-
Linear Oligomerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of linear trimers, tetramers, and other oligomers.[1]
-
Solution: Employing high-dilution conditions can favor the intramolecular cyclization over intermolecular reactions. A new method has been developed that drives the reaction toward the desired cyclic product, preventing the formation of dimers and oligomers.[2]
-
-
Epimerization: The chiral centers at the 3 and 6 positions are susceptible to epimerization under harsh reaction conditions (e.g., high temperatures, strong bases), leading to a mixture of diastereomers (cis and trans isomers) which can be difficult to separate and will reduce the yield of the desired (3S,6S) isomer.[3]
-
Solution: Maintain careful control over the reaction temperature and use milder bases where possible. Recent advances suggest that low-temperature ionic liquid solvents can help mitigate racemization.[1]
-
-
Oxidation: The piperazine-2,5-dione ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[4] This can lead to the formation of dehydrogenated byproducts.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use freshly degassed solvents.[4]
-
-
-
Instability of Reactants or Intermediates: The linear dipeptide precursor or the final product may be unstable under the reaction conditions, leading to degradation.
-
Solution: Analyze the stability of your starting materials and intermediates under the reaction conditions. If degradation is observed, consider milder reaction conditions or a different synthetic route.
-
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Question 2: How can I improve the purification of my this compound, especially during scale-up?
Purification is a significant hurdle in obtaining high-purity this compound, particularly when scaling up the reaction. Column chromatography can be effective at the lab scale but often leads to significant product loss and is not always practical for larger quantities.
Purification Strategies:
| Method | Description | Advantages | Disadvantages |
| Recrystallization | A common and effective method for purifying solid compounds. | Scalable, can provide high purity, cost-effective. | Requires finding a suitable solvent system, can have lower recovery if the product is highly soluble. |
| Column Chromatography | Separation based on differential adsorption of components to an adsorbent. | High resolution for separating closely related compounds. | Can be time-consuming, requires large volumes of solvent, not easily scalable. |
| Sublimation | Purification of a solid by heating it to a vapor and then condensing the vapor back to a solid. | Can provide very high purity for compounds with a suitable vapor pressure. | Not all compounds are suitable for sublimation. |
| Solvent Trituration/Washing | Suspending the crude product in a solvent in which the desired product is sparingly soluble, but the impurities are soluble. | Simple, quick, and can remove highly soluble impurities. | May not be effective for removing impurities with similar solubility to the product. |
Recommended Protocol for Recrystallization:
A sequential recrystallization from an ethanol/water mixture has been shown to achieve >99% purity for this compound.[1]
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: Slowly add hot water to the solution until it becomes slightly cloudy.
-
Clarification: Add a small amount of hot ethanol back to the solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Question 3: I am observing a loss of stereochemical purity in my final product. How can I maintain the (3S,6S) configuration?
Maintaining chiral integrity is paramount for applications in drug development and asymmetric synthesis.[5] The primary cause of stereochemical scrambling is epimerization at the α-carbons.
Factors Influencing Stereochemical Integrity:
-
Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for deprotonation and reprotonation at the chiral centers, leading to racemization.[1]
-
Base: The strength and concentration of the base used can influence the rate of epimerization. Stronger bases can more readily deprotonate the α-protons.
-
Solvent: The polarity of the solvent can affect the stability of the enolate intermediate, which is involved in the epimerization process.
Strategies to Preserve Stereochemistry:
-
Use Enantiopure Starting Materials: The synthesis of this compound should start with high-purity L-valine.[1]
-
Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Judicious Choice of Base: Use the mildest base necessary to effect the desired transformation. Stoichiometric control of the base is also important.
-
Minimize Reaction Time: Prolonged exposure to reaction conditions that can cause epimerization should be avoided.
-
Consider Alternative Cyclization Methods: For sensitive substrates, milder cyclization conditions, such as those employing specific coupling reagents developed for peptide synthesis, may be beneficial in preserving stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely employed method is the cyclization of a linear dipeptide precursor derived from L-valine.[1] This typically involves two main steps:
-
Dipeptide Formation: L-valine is converted to a dipeptide, often an ester derivative, using a suitable coupling agent.
-
Cyclization: The linear dipeptide is then heated, often in a high-boiling point solvent, to induce intramolecular cyclization to form the piperazine-2,5-dione ring.
Q2: What are the key reaction conditions to control for a successful synthesis?
The critical parameters for the synthesis of this compound are:
-
Temperature: This influences the rate of both the desired cyclization and undesired side reactions like epimerization.
-
Solvent: Anhydrous, high-boiling point solvents like THF or DMF are commonly used.[1] The choice of solvent can also impact the stability of intermediates and the reaction rate.[6]
-
Purity of Starting Materials: High-purity L-valine is essential for obtaining the desired enantiomerically pure product.
-
Inert Atmosphere: To prevent oxidative degradation, the reaction should be conducted under an inert atmosphere.[4]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help in the early detection of byproducts.
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities. Chiral HPLC can be used to assess enantiomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Q4: Are there any specific safety precautions I should take during this synthesis?
Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the solvents and reagents used in this synthesis can be hazardous. For example, DMF is a reproductive toxin, and coupling agents can be irritants. Always consult the Safety Data Sheet (SDS) for all chemicals before use and work in a well-ventilated fume hood.
References
-
ACS Publications. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Available from: [Link]
-
ACS Publications. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Available from: [Link]
-
National Institutes of Health. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Available from: [Link]
-
Wikipedia. 2,5-Diketopiperazine. Available from: [Link]
-
Auburn University. Synthesis of Cyclic Peptides at High Concentrations without Forming Multimers. Available from: [Link]
-
PubMed. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Available from: [Link]
-
PubMed. An Autocatalytic Peptide Cyclase Improves Fidelity and Yield of Circular Peptides In Vivo and In Vitro. Available from: [Link]
-
Royal Society of Chemistry. An alternative approach to create N-substituted cyclic dipeptides. Available from: [Link]
-
Wiley Online Library. Cyclization of l-leucyl-l-valine dipeptide in the crystal phase under non-isоthermal conditions. Available from: [Link]
-
Frontiers. Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions. Available from: [Link]
-
Frontiers. Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions. Available from: [Link]
-
National Institutes of Health. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Available from: [Link]
-
Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
Sources
Technical Support Center: Synthesis of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Welcome to the technical support center for the synthesis of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. By understanding the underlying mechanisms and implementing robust protocols, you can significantly improve the purity, yield, and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound, also known as cyclo(L-Val-L-Val), is a chiral cyclic dipeptide (CDP) or diketopiperazine (DKP).[1][2] Its rigid, stereochemically defined structure makes it a valuable chiral building block in asymmetric synthesis and a key intermediate in the development of peptide-based drugs and other bioactive molecules.[1][3] DKPs are known for a range of biological activities, including acting as antimicrobial agents and enzyme inhibitors.[1]
Q2: What is the most common method for synthesizing this compound?
The predominant synthetic route is the cyclization of a linear dipeptide precursor derived from L-valine.[1] This typically involves the formation of an L-valine dipeptide, often as a methyl or ethyl ester, followed by a base-catalyzed or thermally induced intramolecular cyclization to form the desired piperazine-2,5-dione ring.
Q3: What are the primary side products I should be aware of?
The main side products encountered during this synthesis are:
-
Epimers: Formation of the (3R,6S)-meso and (3R,6R)-diastereomers.
-
Linear Dipeptide Precursors: Incomplete cyclization leaving the starting dipeptide.
-
Hydrolysis Products: Opening of the piperazinedione ring to form the linear dipeptide.
-
Oligomerization Products: Formation of linear tripeptides or larger oligomers.
II. Troubleshooting Guide: Side Product Formation
This section addresses specific experimental issues related to the formation of impurities.
Issue 1: Presence of diastereomeric impurities (epimers) in the final product.
Observation: You observe additional peaks in your HPLC or NMR analysis that correspond to the (3R,6S)-meso or (3R,6R)-diastereomers of your target compound.
Root Cause Analysis: Epimerization, the change in configuration at one or more stereocenters, is a significant challenge in peptide and amino acid chemistry.[4][5] In the synthesis of this compound, epimerization can occur at the α-carbon of the valine residues. This is often facilitated by basic conditions or elevated temperatures, which can promote the formation of an enolate intermediate that can be protonated from either face, leading to a loss of stereochemical integrity. Some studies have investigated photocatalyzed epimerization methods to intentionally interconvert between stereoisomers, highlighting the susceptibility of these centers to change.[4][6][7]
Mitigation Strategies:
-
Control of Reaction Temperature: Perform the cyclization step at the lowest effective temperature. While some protocols call for refluxing conditions to drive the reaction, this can significantly increase the rate of epimerization.
-
Choice of Base and Stoichiometry: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), and use it in stoichiometric amounts. Stronger bases like sodium methoxide can more readily abstract the α-proton, leading to higher levels of epimerization.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to epimerization-promoting conditions.
Corrective Actions (Post-Synthesis):
-
Recrystallization: The different diastereomers often have different solubilities and crystal packing efficiencies. Careful selection of a recrystallization solvent system can selectively crystallize the desired (3S,6S) isomer, leaving the epimers in the mother liquor.
-
Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used to separate the diastereomers.[8] A gradient elution system, for example, with ethyl acetate and hexanes, may be required for optimal separation.
Issue 2: Incomplete cyclization and presence of linear dipeptide starting material.
Observation: Your crude product analysis shows a significant amount of the linear dipeptide precursor (e.g., L-Val-L-Val-OMe).
Root Cause Analysis: Incomplete cyclization can result from several factors:
-
Insufficient Activation: The equilibrium between the linear dipeptide and the cyclic product may not favor cyclization under the chosen reaction conditions.
-
Steric Hindrance: The bulky isopropyl groups of the valine residues can sterically hinder the intramolecular nucleophilic attack of the N-terminal amine on the C-terminal ester carbonyl.
-
Low Reaction Temperature or Concentration: Sub-optimal temperature or dilute reaction conditions can slow down the rate of the desired intramolecular cyclization, allowing intermolecular side reactions like oligomerization to compete.
Mitigation Strategies:
-
Thermal Promotion: Carefully increasing the reaction temperature can provide the necessary activation energy for cyclization. This must be balanced against the risk of epimerization (see Issue 1). Refluxing in a suitable solvent like toluene or xylene is a common approach.[9]
-
High Dilution Principle: While seemingly counterintuitive to the point about low concentration above, running the cyclization under high dilution can favor the intramolecular reaction over intermolecular oligomerization. The optimal concentration is a balance that needs to be determined empirically.
-
Use of Coupling Reagents: For solution-phase synthesis of the linear dipeptide, ensure efficient coupling using standard peptide coupling reagents like HBTU or EDC/HOBt to form the amide bond prior to the cyclization step.[8]
Issue 3: Hydrolysis of the final product.
Observation: The presence of the linear dipeptide is detected in the final, purified product, especially after workup or storage.
Root Cause Analysis: The amide bonds within the piperazinedione ring are susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[10] This reaction cleaves the ring to form the corresponding linear dipeptide. The presence of water during the workup or storage in a non-anhydrous solvent can lead to this degradation.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, especially for the cyclization step.
-
Neutral Workup: During the aqueous workup, use a saturated solution of a mild salt like sodium bicarbonate to neutralize any acid and then wash with brine. Avoid strong acids or bases.
-
Proper Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8°C) to minimize degradation over time.[1][3]
III. Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
Step 1: Formation of L-Valine Methyl Ester Hydrochloride
-
Suspend L-valine in anhydrous methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the suspension or add thionyl chloride dropwise until the L-valine dissolves completely.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain L-valine methyl ester hydrochloride as a white solid.
Step 2: Dimerization and Cyclization
-
Dissolve the L-valine methyl ester hydrochloride in a suitable solvent such as toluene or methanol.
-
Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt.
-
Heat the reaction mixture to reflux for several hours to promote cyclization. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or methanol/water.
-
Alternatively, purification can be achieved by flash column chromatography on silica gel.[8]
Workflow: Troubleshooting Impurity Profile
The following diagram illustrates a logical workflow for identifying and addressing common side products.
Caption: Troubleshooting workflow for side product identification and mitigation.
IV. Quantitative Data Summary
The following table summarizes typical reaction conditions and their impact on the formation of the major side product, the (3R,6S)-meso epimer. The data is illustrative and serves as a guideline for optimization.
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Toluene | Methanol | Toluene |
| Base | Triethylamine | Sodium Methoxide | DIPEA |
| Temperature | Reflux (110°C) | Reflux (65°C) | 80°C |
| Reaction Time | 12 hours | 8 hours | 24 hours |
| Yield of (3S,6S) | ~70% | ~65% | ~75% |
| % (3R,6S) Epimer | 10-15% | 5-8% | <5% |
Analysis: As demonstrated, harsher conditions (Condition A) with high temperature and a moderately strong base lead to higher epimerization. Using a stronger base like sodium methoxide (Condition B), even at a lower temperature, can still result in significant epimer formation. Milder conditions with a hindered base and controlled temperature (Condition C) provide the best stereochemical purity, albeit potentially requiring a longer reaction time.
V. Mechanistic Insights
Mechanism of Epimerization
The mechanism of base-catalyzed epimerization at the α-carbon is depicted below. The abstraction of the acidic α-proton by a base forms a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to either the retention of the original (S) configuration or inversion to the (R) configuration.
Caption: Mechanism of base-catalyzed epimerization.
By understanding these common pitfalls and their underlying chemical principles, researchers can effectively troubleshoot and optimize the synthesis of this compound, ensuring high purity and yield for downstream applications in drug discovery and development.
References
-
Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701. [Link]
-
Domling, A. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 26(11), 3321. [Link]
-
Chen, S., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis, 12(1), 358-364. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]
-
DKP formation mechanism. | Download Scientific Diagram - ResearchGate. [Link]
-
Purification, structural characterization, and neuroprotective effect of 3,6-diisobutyl-2,5-piperazinedione from Halomonas pacifica CARE-V15 against okadaic acid-induced neurotoxicity in zebrafish model | Request PDF - ResearchGate. [Link]
-
Cyclic Dipeptide Synthesi - ScholarWorks. [Link]
-
Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126-131. [Link]
-
Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]
-
Scala, M. C., et al. (2018). Investigation on side-product formation during the synthesis of a lactoferrin-derived lactam-bridged cyclic peptide. Amino Acids, 50(10), 1357-1366. [Link]
-
This compound - MySkinRecipes. [Link]
-
Cho, M. J., et al. (1993). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Pharmaceutical Research, 10(4), 539-545. [Link]
-
This compound - PubChem. [Link]
-
Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... - ResearchGate. [Link]
-
Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. - ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low enantioselectivity with (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione.
Welcome, Researcher. This guide is designed to serve as a dedicated resource for troubleshooting low enantioselectivity when using the chiral catalyst (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione. As Senior Application Scientists, we have consolidated our field experience and key literature findings to help you diagnose and resolve common issues encountered during asymmetric synthesis.
Introduction to this compound
This compound is a chiral cyclic dipeptide, often referred to as a diketopiperazine (DKP), derived from the amino acid L-valine.[1] Its rigidified cyclic structure, featuring two isopropyl groups in defined stereochemical orientations, creates a well-defined chiral environment. This scaffold is utilized as a powerful organocatalyst or chiral ligand in a variety of asymmetric transformations, where it typically relies on non-covalent interactions, such as hydrogen bonding, to control the facial selectivity of an approaching substrate.[2][3]
Achieving high enantiomeric excess (ee) is contingent on the precise orchestration of these interactions. When enantioselectivity is low, it signals a disruption in this delicate balance. This guide provides a systematic, causality-driven approach to troubleshooting.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address the most pressing and common questions that arise when experimental outcomes do not meet expectations.
Question 1: My reaction is yielding the desired product, but the enantioselectivity is poor (<50% ee). What is the most common cause?
Answer: Based on our experience, the most frequent culprit for unexpectedly low enantioselectivity is the purity and integrity of the catalyst and the reaction environment. Before investigating more complex kinetic or substrate-related factors, it is imperative to rule out fundamental setup issues.
Low enantioselectivity often stems from a competing, non-selective background reaction.[4] This can be caused by:
-
Catalyst Impurities: The presence of non-chiral or racemic impurities can provide an alternative, non-stereoselective reaction pathway.
-
Adventitious Water: Water can interfere with the hydrogen-bonding network essential for creating the chiral pocket, leading to a breakdown in stereochemical communication between the catalyst and the substrate.[5]
-
Degraded Catalyst: this compound is generally stable, but improper storage (exposure to moisture, high heat, or incompatible reagents) can lead to degradation.
The logical first step is to systematically verify the quality of your reagents and the rigor of your experimental setup.
Question 2: How can I verify the purity of my this compound and what should I do if it's impure?
Answer: Verifying catalyst purity is a non-negotiable first step.
-
Verification:
-
NMR Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities. The spectrum should be clean and match reference data.[6]
-
Chiral HPLC: This is the definitive method for determining enantiomeric purity. The catalyst should show a single major peak on a suitable chiral column.
-
Melting Point: A sharp melting point consistent with the literature value (approx. 262 °C) is a good indicator of purity.[6] A broad or depressed melting point suggests impurities.
-
-
Purification Protocol: If impurities are detected, recrystallization is often effective.
Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., Ethanol, Ethyl Acetate/Hexane).
-
Dissolution: In a clean, dry flask, dissolve the catalyst in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a 0-4 °C refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all residual solvent.
-
Re-analysis: Re-run purity checks (NMR, MP) to confirm the success of the purification.
Question 3: My catalyst is pure, but my enantioselectivity is still low. How does solvent choice impact the outcome?
Answer: Solvent choice is critically important and one of the most powerful variables for optimization. The solvent does not merely act as a medium; it actively participates in the transition state energetics.[5][7]
-
Causality: The solvent can influence the conformation of the catalyst-substrate complex. Non-polar, non-coordinating solvents often promote the pre-organization of the catalyst through intramolecular hydrogen bonds, creating a more rigid and selective chiral environment. In contrast, polar or protic solvents can compete for hydrogen bonding sites, disrupting this organization and leading to lower enantioselectivity.[2][7] In some systems, a change in solvent has even been shown to reverse the preferred enantiomer.[7]
-
Troubleshooting Action: A solvent screen is the logical next step.
Protocol: Reaction Solvent Screening
-
Setup: Prepare 4-6 identical, small-scale reactions in parallel. Ensure all flasks are properly dried.
-
Solvent Selection: Choose a range of anhydrous solvents with varying polarities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE), and Hexanes).
-
Execution: Under an inert atmosphere (N₂ or Ar), add the catalyst, substrate, and reagents in the same order and concentration to each flask.
-
Monitoring: Stir all reactions at the same temperature and monitor for conversion by TLC or GC/LC-MS.
-
Analysis: Once the reactions reach a comparable level of conversion (e.g., >90%), quench them and determine the enantiomeric excess for each solvent using chiral HPLC or GC.
Data Presentation: Example Solvent Screen
| Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) |
| Toluene | 2.4 | 95 | 92 |
| DCM | 9.1 | 98 | 85 |
| THF | 7.6 | 99 | 65 |
| Acetonitrile | 37.5 | 90 | 31 |
This table clearly illustrates how a less polar solvent like toluene can significantly enhance enantioselectivity.
Question 4: Can I improve enantioselectivity by changing the reaction temperature?
Answer: Yes, temperature is a key thermodynamic parameter for controlling selectivity.
-
Causality (The Eyring Equation): The difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers determines the enantiomeric ratio. Lowering the temperature typically increases this energy difference, as the reaction becomes more sensitive to small energetic variations. The more stable, ordered transition state is favored to a greater extent, resulting in higher ee.[5] However, this usually comes at the cost of a significantly slower reaction rate.[8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione Degradation Pathways
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of this cyclic dipeptide. Our goal is to equip you with the necessary knowledge to anticipate, identify, and control its degradation in your experiments.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is this compound and why is its stability important?
-
What are the primary degradation pathways for this compound?
-
What factors can influence the rate of degradation?
-
How can I store this compound to minimize degradation?
-
-
Troubleshooting Guide: Investigating Degradation
-
Problem: I suspect my sample of this compound is degrading, but I'm not sure. How can I confirm this?
-
Problem: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?
-
Problem: My degradation study is proceeding much faster/slower than expected. What could be the cause?
-
Problem: I am having difficulty achieving good separation between the parent compound and its degradation products in my HPLC method. What can I do?
-
-
Experimental Protocols
-
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Protocol 2: HPLC-UV Method for Monitoring Degradation
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a cyclic dipeptide, also known as a diketopiperazine (DKP), formed from two L-valine amino acid residues.[1] Its rigid, chiral structure makes it a valuable building block in medicinal chemistry for the synthesis of more complex, enantiomerically pure molecules, including peptide-based drugs.[1][2]
The stability of this compound is critical for several reasons:
-
Pharmaceutical Development: As a pharmaceutical intermediate, its purity and stability directly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).[2]
-
Experimental Reproducibility: In research settings, understanding its degradation profile is essential for obtaining reliable and reproducible experimental results.
-
Storage and Handling: Knowledge of its stability informs the appropriate storage conditions to ensure its integrity over time.[1]
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are:
-
Hydrolysis: The most common degradation pathway involves the cleavage of one or both amide bonds in the piperazine ring. This is typically catalyzed by acid or base and results in the formation of the linear dipeptide, L-valyl-L-valine, and subsequently the individual L-valine amino acids.[3] Diketopiperazines are generally more resistant to enzymatic hydrolysis by common peptidases compared to their linear counterparts.[4][5]
-
Oxidation: While less common, oxidative degradation can occur, potentially at the tertiary carbon atoms adjacent to the nitrogen atoms in the ring. This can be initiated by reactive oxygen species or harsh oxidizing conditions.[6]
-
Enzymatic Degradation: Although resistant to many proteases, specific microbial enzymes, particularly from strains like Paenibacillus and Streptomyces, have been shown to hydrolyze certain diketopiperazines.[4][5] The susceptibility of this compound to such enzymes would require specific testing.
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Hydrolytic degradation of this compound.
Q3: What factors can influence the rate of degradation?
Several factors can significantly impact the degradation rate of this compound:
-
pH: The rate of hydrolysis is highly pH-dependent. Both acidic and basic conditions can catalyze the cleavage of the amide bonds.[7] The stability is generally greatest at neutral pH.
-
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation.
-
Solvent: The nature of the solvent can influence stability. For instance, spontaneous cyclization of dipeptides to form DKPs is known to occur in certain organic solvents, and conversely, the presence of water is necessary for hydrolysis.[5]
-
Presence of Enzymes: Specific microbial enzymes can catalyze the hydrolysis of the DKP ring.[4][5] Contamination of solutions with such microbes could lead to enzymatic degradation.
-
Light: While not as common for this class of compounds, photodecomposition can be a degradation pathway for some molecules. It is generally good practice to protect the compound from light.[1]
Q4: How can I store this compound to minimize degradation?
To ensure the long-term stability of this compound, it is recommended to store it as a solid in a tightly sealed container, protected from light and moisture, at 2-8°C.[1] For solutions, it is advisable to prepare them fresh and store them at low temperatures for short periods. If long-term storage of a solution is necessary, consider aprotic solvents and storage at -20°C or below.
Troubleshooting Guide: Investigating Degradation
Q1: I suspect my sample of this compound is degrading, but I'm not sure. How can I confirm this?
Answer:
Confirmation of degradation typically involves analytical techniques that can separate and identify the parent compound and its potential degradation products.
-
Initial Assessment: A simple check of the physical properties can be a first indicator. Any change in color or appearance of the solid material may suggest degradation.
-
Chromatographic Analysis: The most definitive way to confirm degradation is through chromatography, primarily High-Performance Liquid Chromatography (HPLC).
-
Method: Develop a stability-indicating HPLC method. A good starting point is a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Confirmation: Inject a sample of your material and a known fresh, high-purity standard. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new, earlier-eluting peaks corresponding to the more polar degradation products (L-valyl-L-valine and L-valine).
-
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) provides definitive identification of the degradation products by comparing their mass-to-charge ratios with the expected masses of L-valyl-L-valine and L-valine.
Q2: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?
Answer:
Yes, unexpected peaks, particularly those eluting earlier than the parent compound, are often indicative of degradation. Here's how to investigate:
-
Retention Time: The primary degradation product, the linear dipeptide L-valyl-L-Valine, is more polar than the parent cyclic dipeptide and will therefore have a shorter retention time on a reversed-phase HPLC column. The amino acid L-valine will be even more polar and elute even earlier.
-
Forced Degradation Study: To confirm the identity of these peaks, perform a forced degradation study. Intentionally degrade a sample of your compound under controlled harsh conditions (e.g., by heating in acidic or basic solution). Analyze the stressed sample by HPLC. If the unexpected peaks in your original sample match the retention times of the peaks generated in the forced degradation study, it is strong evidence that they are degradation products.
-
LC-MS/MS Analysis: For unambiguous identification, analyze the sample using LC-MS/MS. This will allow you to determine the mass of the compounds giving rise to the unexpected peaks and compare them to the theoretical masses of potential degradation products.
Q3: My degradation study is proceeding much faster/slower than expected. What could be the cause?
Answer:
The rate of degradation can be influenced by several experimental parameters.
If degradation is faster than expected:
-
Temperature: Ensure your reaction temperature is accurately controlled. Even a few degrees higher than intended can significantly accelerate the reaction rate.
-
pH: The pH of your solution may be more acidic or basic than you intended. Verify the pH of your buffers and solutions.
-
Catalysts: Unintended catalysts may be present. This could include trace metals or microbial contamination.
-
Solvent Effects: If using co-solvents, they may be influencing the rate of degradation.
If degradation is slower than expected:
-
Temperature: Verify that your heating apparatus is functioning correctly and maintaining the target temperature.
-
pH: Ensure the pH of your solution is in the desired range for catalyzed hydrolysis. The stability of diketopiperazines is often highest around neutral pH, so a deviation towards neutrality will slow down acid or base-catalyzed degradation.
-
Concentration of Acid/Base: Double-check the concentration of the acid or base used to catalyze the degradation.
-
Inhibitors: In enzymatic degradation studies, the presence of enzyme inhibitors in your sample matrix could be slowing the reaction.
Q4: I am having difficulty achieving good separation between the parent compound and its degradation products in my HPLC method. What can I do?
Answer:
Achieving good chromatographic resolution between the cyclic dipeptide, its linear dipeptide, and the constituent amino acid can be challenging. Here are some troubleshooting steps:
-
Gradient Optimization: Adjust the gradient slope of your mobile phase. A shallower gradient will provide more time for the compounds to separate on the column.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact selectivity. Try different additives (e.g., formic acid vs. trifluoroacetic acid) or adjust their concentration.
-
Column Chemistry: If gradient and mobile phase optimization are insufficient, consider a different column chemistry. A column with a different stationary phase (e.g., C8, phenyl-hexyl) may offer different selectivity.
-
Temperature: Adjusting the column temperature can alter the selectivity of the separation. Try running the separation at a higher or lower temperature.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
Below is a workflow diagram for troubleshooting HPLC separation issues.
Caption: Troubleshooting workflow for HPLC separation of this compound and its degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol describes a general procedure for conducting a forced degradation study to investigate the hydrolytic stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate buffer, pH 7.0
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Heating block or water bath
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Reaction Setup:
-
Acid Hydrolysis: In a clean vial, mix a known volume of the stock solution with 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.
-
Base Hydrolysis: In a separate vial, mix a known volume of the stock solution with 0.1 M NaOH to achieve a final concentration of approximately 0.1 mg/mL.
-
Neutral Hydrolysis: In a third vial, mix a known volume of the stock solution with pH 7.0 phosphate buffer to achieve a final concentration of approximately 0.1 mg/mL.
-
-
Incubation: Place the vials in a heating block or water bath set to a specific temperature (e.g., 60°C).
-
Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: For the acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, to stop the degradation reaction.
-
Analysis: Dilute the aliquots with the mobile phase to a suitable concentration and analyze by HPLC-UV (see Protocol 2).
Protocol 2: HPLC-UV Method for Monitoring Degradation
This protocol provides a starting point for an HPLC-UV method to separate and quantify this compound and its primary degradation products.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Expected Elution Order:
-
L-Valine (most polar, earliest eluting)
-
L-Valyl-L-Valine
-
This compound (least polar, latest eluting)
References
-
Oxidation of cyclic dipeptide radicals in aqueous solution: the rapid hydration of the intermediate 1,6-dihydropyrazine-2,5-diones (cyclic dehydrodipeptides). A pulse-radiolysis study - Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - AMB Express. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
-
Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC. Available at: [Link]
-
Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - MDPI. Available at: [Link]
-
The hydrolysis of piperazine-2,5-dione - PubMed. Available at: [Link]
-
This compound - MySkinRecipes. Available at: [Link]
-
Kinetics of diketopiperazine formation using model peptides - PubMed. Available at: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Available at: [Link]
-
Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - Taylor & Francis Online. Available at: [Link]
-
(3S,6S)-3-isopropyl-6-methylpiperazine-2,5-dione - PubChem. Available at: [Link]
Sources
- 1. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmahealthsciences.net [pharmahealthsciences.net]
- 3. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of cyclic dipeptide radicals in aqueous solution: the rapid hydration of the intermediate 1,6-dihydropyrazine-2,5-diones (cyclic dehydrodipeptides). A pulse-radiolysis study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Introduction
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione is a chiral cyclic dipeptide of significant interest in medicinal chemistry and drug development, serving as a key building block for complex, enantiomerically pure molecules.[1] Its rigid structure, derived from two L-valine residues, offers a stereochemically defined scaffold for creating novel therapeutic agents.[1] However, like many cyclic peptides and diketopiperazines (DKPs), its utility can be hampered by limited solubility in aqueous media, a critical factor for successful formulation, in vitro screening, and ultimately, bioavailability.
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Here, we provide a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Part 1: Understanding the Solubility Profile
FAQ 1: Why is this compound expected to have low aqueous solubility?
Answer: The low aqueous solubility of this compound stems from a combination of its molecular structure and solid-state properties:
-
Hydrophobic Side Chains: The two isopropyl groups derived from the L-valine precursors are hydrophobic, which limits favorable interactions with water molecules.
-
Rigid, Planar Structure: The diketopiperazine ring is conformationally constrained and relatively planar. This rigidity, coupled with intermolecular hydrogen bonding between the amide protons and carbonyl oxygens in the crystal lattice, can lead to high crystal lattice energy. Overcoming this energy to dissolve the solid requires significant energy input.
-
Crystalline Nature: This compound is typically a white to off-white solid, indicating a crystalline structure.[1] Crystalline solids are more stable and generally less soluble than their amorphous counterparts because of the ordered arrangement of molecules in the crystal lattice.[2][3]
FAQ 2: In which types of solvents is this compound likely to be more soluble?
Answer: Based on its structure and the solvents used in its synthesis (such as THF and DMF), this compound is expected to have better solubility in polar aprotic solvents.[1] These solvents can disrupt the intermolecular hydrogen bonds of the crystal lattice without having the highly ordered structure of water to exclude the hydrophobic isopropyl groups.
Table 1: Expected Solubility Profile of this compound in Common Laboratory Solvents
| Solvent Class | Examples | Expected Solubility | Rationale |
| Aqueous Buffers | PBS, Tris-HCl | Low | High polarity and hydrogen bonding network of water disfavor the hydrophobic isopropyl groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Can act as hydrogen bond acceptors, disrupting the crystal lattice. Lack of a strong hydrogen-bonding network accommodates the hydrophobic side chains. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The presence of hydroxyl groups allows for some interaction, but the overall network is less favorable than polar aprotic solvents for this molecule. |
| Non-Polar | Hexane, Toluene | Very Low | Lack of polarity and inability to form hydrogen bonds make it difficult to overcome the crystal lattice energy of the polar amide backbone. |
Part 2: Troubleshooting Common Solubility Issues
This section provides a structured approach to addressing solubility problems encountered during experimentation.
Issue 1: My compound won't dissolve in my desired aqueous buffer for a biological assay.
This is a frequent challenge. The immediate goal is to achieve a homogenous solution at the target concentration without compromising the integrity of the experiment.
-
Mechanical Agitation and Gentle Heating:
-
Action: Vortex or sonicate the sample. Gentle heating (e.g., to 37°C) can also be attempted, but with caution, as it could potentially degrade the compound or affect its stability over time.
-
Causality: Mechanical energy and increased temperature provide the necessary energy to break the crystal lattice and facilitate solvation.
-
-
Preparation of a Concentrated Stock in an Organic Solvent:
-
Action: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, perform a serial dilution into the aqueous buffer.
-
Causality: This is a standard and effective method. The organic solvent readily dissolves the compound, which is then dispersed into the aqueous medium.
-
Trustworthiness Check: Always ensure the final concentration of the organic solvent in your assay is low (typically <1%, and often <0.1%) to avoid artifacts or toxicity in biological systems. Run a vehicle control (buffer with the same final concentration of the organic solvent) to validate your results.
-
If the initial steps are insufficient, more advanced formulation techniques may be necessary.
Issue 2: My compound precipitates out of solution after diluting my organic stock into the aqueous buffer.
This indicates that the aqueous medium cannot maintain the compound in a dissolved state at the desired concentration.
Caption: Decision-making workflow for addressing compound precipitation.
-
Co-solvency:
-
Question: How can I use co-solvents to prevent precipitation?
-
Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[4][5] This makes the environment more favorable for dissolving lipophilic compounds.
-
Protocol: Experiment with adding small, well-tolerated amounts of co-solvents like polyethylene glycol (PEG), propylene glycol (PG), or glycerin to your aqueous buffer before adding the compound stock.[4] This creates a more hospitable environment for the compound upon dilution.
-
Expertise: The key is to find a balance where the co-solvent concentration is high enough to maintain solubility but low enough to not interfere with the experiment.
-
-
pH Modification:
-
Question: Can changing the pH of my buffer improve the solubility of this compound?
-
Answer: While diketopiperazines are generally neutral, the amide bonds can undergo hydrolysis under strongly acidic or basic conditions, which could alter solubility but also degrade the compound.[6] It is crucial to investigate the pH-stability profile of your compound first. A moderate shift in pH might slightly improve solubility without causing significant degradation, but this needs to be empirically determined.
-
Protocol: Prepare a series of buffers with varying pH values (e.g., from 6.0 to 8.0) and test the solubility of your compound. Monitor for any signs of degradation over time using HPLC.
-
Trustworthiness: Always confirm the stability of your compound at the chosen pH over the duration of your experiment.
-
-
Use of Surfactants:
-
Question: When should I consider using surfactants?
-
Answer: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble molecules, effectively increasing their apparent solubility.[5]
-
Examples: Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in biological assays.
-
Expertise: Choose a surfactant that is compatible with your experimental system. Be aware that surfactants can interfere with certain assays, so appropriate controls are essential.
-
-
Cyclodextrin Inclusion Complexation:
-
Question: What are cyclodextrins and how do they work?
-
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4] They can encapsulate hydrophobic "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.
-
Protocol: See the detailed experimental protocol below for forming a cyclodextrin inclusion complex.
-
Trustworthiness: This method is widely used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.
-
Part 3: Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system for quantification
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate for 24-48 hours to ensure the solution reaches equilibrium.
-
After equilibration, allow the vials to stand undisturbed for the solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC method.
-
Express the solubility in mg/mL or µg/mL at the specified temperature.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for enhancing aqueous solubility through complexation.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Preparation of HP-β-CD Solution: Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10-40% w/v).
-
Addition of the Compound: Slowly add an excess of this compound to the stirring HP-β-CD solution.
-
Complexation: Allow the mixture to stir at room temperature for 24-72 hours to facilitate the formation of the inclusion complex.
-
Removal of Undissolved Compound: Centrifuge the suspension to pellet the undissolved compound.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Lyophilization: Freeze-dry the filtered solution to obtain a solid powder of the inclusion complex.
-
Characterization and Use: The resulting powder can be reconstituted in aqueous buffers for experiments. The solubility of this complex should be significantly higher than the free compound.
Part 4: Analytical Considerations
FAQ 3: How can I accurately quantify the concentration of dissolved this compound?
Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.
-
Method Development: A reverse-phase HPLC method (e.g., using a C18 column) with a mobile phase consisting of a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol is typically suitable.
-
Detection: The compound has amide bonds which will have a UV absorbance, typically in the range of 200-220 nm.
-
Quantification: Create a calibration curve using standards of known concentrations to accurately determine the concentration of your samples.
Part 5: Impact of Solid-State Properties
FAQ 4: Could the crystallinity of my compound batch be affecting its solubility?
Answer: Absolutely. The solid-state form of a compound has a profound impact on its solubility and dissolution rate.
-
Crystalline vs. Amorphous: An amorphous form of a compound will generally be more soluble than its crystalline counterpart because it lacks the long-range molecular order of a crystal, meaning less energy is required to break the solid apart.[2][3]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility.
-
Troubleshooting: If you observe batch-to-batch variability in solubility, it could be due to differences in crystallinity or the presence of different polymorphs. Techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) can be used to characterize the solid-state form of your material.
Conclusion
Overcoming the solubility challenges of this compound is a critical step in harnessing its full potential in drug discovery and development. A systematic approach, beginning with understanding the compound's intrinsic properties and progressing through logical troubleshooting steps, is key to success. By employing strategies such as the use of organic stock solutions, co-solvents, and advanced formulation techniques like cyclodextrin complexation, researchers can effectively navigate these hurdles. Always remember to validate your solubilization method with appropriate controls to ensure the integrity of your experimental results.
References
-
Strategies for Improving Peptide Stability and Delivery. MDPI. Available at: [Link]
-
Absorptive Dissolution Testing: An Improved Approach to Study the Impact of Residual Crystallinity on the Performance of Amorphous Formulations. PubMed. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence. PubMed. Available at: [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC - PubMed Central. Available at: [Link]
-
Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. PMC - NIH. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
(3S,6S)-3-Isopropyl-6-methylpiperazine-2,5-dione. PubChem. Available at: [Link]
-
Influence of Solvents upon Diketopiperazine Formation of FPG8K. PMC - NIH. Available at: [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Phenomenex. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Kinetics of diketopiperazine formation using model peptides. PubMed. Available at: [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]
-
HPLC Troubleshooting Guide. Restek. Available at: [Link]
-
Microwave-Assisted Solid-Phase Synthesis of 2,5-Diketopiperazines: Solvent and Resin Dependence. ResearchGate. Available at: [Link]
-
(l,l)-cis-3,6-Diisopropylpiperazine-2,5-dione. NIST WebBook. Available at: [Link]
-
Synthesizing Chiral Drug Intermediates by Biocatalysis. PubMed. Available at: [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH. Available at: [Link]
-
Practical Path to P-Chiral Ligands. ChemistryViews. Available at: [Link]
-
Chiral Drug Intermediate: Impact On Drug Efficacy And Safety. Pharmaffiliates. Available at: [Link]
-
The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA. Available at: [Link]
-
Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets. MDPI. Available at: [Link]
-
The Effects of Temperature and Dissolution Media on Crystallization of Amorphous Drugs and Potential Effects on Predicting Bioavailability. Digital Commons @ UConn. Available at: [Link]
-
2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-. PubChem. Available at: [Link]
-
Mild complexation protocol for chiral CpxRh and Ir complexes suitable for in situ catalysis. Chemical Science (RSC Publishing). Available at: [Link]
-
Encapsulating and decontaminating of sarin by heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin: MD simulations and QM calculations. RSC Publishing. Available at: [Link]
-
Improved Solubility and Dissolution Rates in Novel Multicomponent Crystals of Piperine with Succinic Acid. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Absorptive Dissolution Testing: An Improved Approach to Study the Impact of Residual Crystallinity on the Performance of Amorphous Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Conditions for (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Welcome to the technical support center for the synthesis and purification of (3S,6S)-3,6-diisopropylpiperazine-2,5-dione, a key chiral building block in contemporary drug discovery and development.[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.
I. Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of this compound, also known as cyclo(L-Val-L-Val).[3] We delve into the root causes of these problems and provide actionable, step-by-step solutions grounded in established chemical principles.
Question 1: Why is the yield of my final product, this compound, consistently low?
Answer: Low yields in cyclic dipeptide synthesis are a frequent challenge and can stem from several factors throughout the synthetic sequence. The most common culprits are incomplete reactions in the formation of the linear dipeptide precursor, inefficient cyclization, and product loss during purification.
Causality and Strategic Solutions:
-
Incomplete Linear Dipeptide Formation: The coupling of the two L-valine moieties is the foundational step. Incomplete coupling will directly translate to a lower overall yield.
-
Recommendation: Ensure your coupling reagents are fresh and used in the correct stoichiometry. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) are effective. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting amino acid ester.
-
-
Inefficient Cyclization: The intramolecular cyclization of the linear dipeptide methyl ester (H-L-Val-L-Val-OMe) is a critical, often yield-determining, step. High concentrations can favor intermolecular polymerization over the desired intramolecular cyclization.
-
Recommendation: Employ high-dilution conditions for the cyclization reaction. This is typically achieved by the slow addition of the linear dipeptide precursor to a large volume of a high-boiling solvent, such as toluene or 2-butanol, at reflux.[4] This favors the intramolecular reaction pathway.
-
-
Product Loss During Work-up and Purification: this compound is a crystalline solid, but losses can occur during extraction and recrystallization if the solvent system is not optimized.
-
Recommendation: During aqueous work-up, ensure the pH is adjusted appropriately to minimize the solubility of the product in the aqueous phase. For recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.[1][5][6][7] A mixture of ethyl acetate and hexane is often a good starting point.
-
Question 2: My final product is contaminated with impurities. How can I identify and minimize them?
Answer: Impurities in the synthesis of this compound can arise from side reactions or unreacted starting materials. The most common impurities are the uncyclized linear dipeptide, oligomeric byproducts, and diastereomers resulting from epimerization.
Identification and Mitigation Strategies:
-
Unreacted Linear Dipeptide: This impurity is often observed when the cyclization reaction is incomplete.
-
Identification: This can be detected by TLC (it will have a different Rf value than the cyclic product) or LC-MS.
-
Mitigation: Increase the reaction time for the cyclization step or ensure the temperature is at the reflux point of the chosen solvent.
-
-
Oligomeric Byproducts: These form due to intermolecular reactions between linear dipeptide molecules.
-
Identification: These are higher molecular weight species and can be detected by Mass Spectrometry.
-
Mitigation: As mentioned for improving yield, strict adherence to high-dilution principles during cyclization is the most effective way to minimize oligomerization.
-
-
Diastereomeric Impurities (Epimerization): The formation of the (3S,6R) or (3R,6S) diastereomers can occur due to the abstraction of the alpha-proton of one of the valine residues, particularly under basic conditions.[8]
-
Identification: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for detecting and quantifying diastereomeric impurities. 1H NMR may also show additional signals for the non-equivalent protons in the diastereomers.
-
Mitigation:
-
Avoid excessively strong bases or prolonged exposure to basic conditions, especially during the work-up.
-
The cyclization of the dipeptide methyl ester is often performed by heating in a neutral solvent, which minimizes the risk of epimerization compared to base-catalyzed methods.
-
Careful selection of coupling reagents during the linear dipeptide synthesis can also reduce the risk of epimerization.
-
-
Question 3: I am struggling with the purification of the final product. What is the best method?
Answer: Recrystallization is the most common and effective method for purifying this compound.[1][5][6][7] The key is to select an appropriate solvent or solvent system.
Detailed Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which the cyclic dipeptide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethyl acetate, methanol, or a mixture of solvents like ethyl acetate/hexane or dichloromethane/petroleum ether.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and for maximizing purity. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
| Parameter | Recommended Condition | Rationale |
| Recrystallization Solvent | Ethyl Acetate/Hexane | Good solubility at high temperature, poor solubility at low temperature, allowing for high recovery of pure crystals. |
| Cooling Rate | Slow, undisturbed cooling | Promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly. |
| Final Temperature | 0-4 °C (Ice Bath) | Maximizes the precipitation of the product from the solution. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis?
A1: The synthesis of this compound begins with the amino acid L-valine. You will need both L-valine to prepare L-valine methyl ester hydrochloride and a protected form of L-valine, typically N-Boc-L-valine, for the peptide coupling step.
Q2: Can I use a different protecting group for L-valine?
A2: Yes, while tert-butoxycarbonyl (Boc) is commonly used due to its stability and ease of removal under acidic conditions, other N-protecting groups like benzyloxycarbonyl (Cbz) can also be employed. However, the deprotection conditions will need to be adjusted accordingly (e.g., hydrogenolysis for Cbz).
Q3: What are the expected spectral data for the final product?
A3: The structure of this compound can be confirmed by NMR spectroscopy and Mass Spectrometry.
-
¹H NMR: You should expect to see signals corresponding to the amide protons (NH), the alpha-protons (α-CH), the beta-protons (β-CH), and the methyl protons of the isopropyl groups. The chemical shifts and coupling patterns will be characteristic of the cyclic structure.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbons of the amide groups, the alpha-carbons, the beta-carbons, and the methyl carbons.[9]
-
Mass Spectrometry (MS): The expected molecular ion peak for C₁₀H₁₈N₂O₂ would be approximately m/z 198.14.[3]
Q4: How should I store the final product?
A4: this compound is a stable, white to off-white solid. It should be stored in a well-sealed container at 2-8°C, protected from light and moisture to ensure its long-term stability.[1]
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Protocol 1: Synthesis of L-Valine Methyl Ester Hydrochloride (H-L-Val-OMe·HCl)
This protocol describes the esterification of L-valine using thionyl chloride in methanol.[10][11][12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add anhydrous methanol (10 mL per 1 g of L-valine).
-
Cooling: Cool the methanol to -10 °C to -5 °C using an ice-salt bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 equivalents) dropwise to the cold methanol while stirring.
-
Addition of L-Valine: Add L-valine (1.0 equivalent) portion-wise to the reaction mixture, maintaining the low temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. The resulting white solid is the crude L-valine methyl ester hydrochloride. It can be purified by recrystallization from methanol/diethyl ether.
Protocol 2: Synthesis of N-Boc-L-Val-L-Val-OMe
This protocol details the coupling of N-Boc-L-valine with L-valine methyl ester hydrochloride.
-
Neutralization: Dissolve L-valine methyl ester hydrochloride (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise to neutralize the hydrochloride salt.
-
Activation: In a separate flask, dissolve N-Boc-L-valine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C and add DCC or EDC (1.1 equivalents). Stir for 30 minutes at 0 °C.
-
Coupling: Add the neutralized L-valine methyl ester solution to the activated N-Boc-L-valine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by silica gel column chromatography.
Protocol 3: Synthesis of this compound
This protocol describes the deprotection and subsequent cyclization of the linear dipeptide.
-
Boc Deprotection: Dissolve the purified N-Boc-L-Val-L-Val-OMe (1.0 equivalent) in a solution of 20-50% trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Removal of TFA: Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the dipeptide ester can be used directly in the next step.
-
Cyclization: In a large round-bottom flask, bring a large volume of toluene or 2-butanol to reflux. Dissolve the dipeptide ester TFA salt in a small amount of the same solvent and add it dropwise to the refluxing solvent over several hours using a syringe pump.
-
Reaction Completion: Continue to reflux for an additional 2-4 hours after the addition is complete.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, wash the solution with saturated NaHCO₃ solution and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization as described in the troubleshooting section.
IV. Visualizations
Experimental Workflow
Caption: Troubleshooting decision tree for synthesis optimization.
V. References
-
Google Patents. (n.d.). CN101898973A - Preparation method of L-valine methyl ester hydrochloride. Retrieved January 12, 2026, from
-
Patsnap. (n.d.). Preparation method of L-valine methyl ester hydrochloride - Eureka. Retrieved January 12, 2026, from [Link]
-
Gholap, A. R., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Rasayan Journal of Chemistry, 1(3), 592-596.
-
Li, P., et al. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications, 15(1), 5369.
-
Ziganshin, M. A., et al. (2020). Cyclization of l-leucyl-l-valine dipeptide in the crystal phase under non-isоthermal conditions. Journal of Thermal Analysis and Calorimetry, 142(3), 1041-1049.
-
Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved January 12, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7075896, this compound. Retrieved January 12, 2026, from [Link].
-
City University of New York. (n.d.). Purification by Recrystallization. Retrieved January 12, 2026, from [Link]
-
Springer. (2025). Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry. Retrieved January 12, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of Boc-valine. Retrieved January 12, 2026, from [Link]
-
Li, P., et al. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications, 15(1), 5369.
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved January 12, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Ottokemi. (n.d.). Boc-L-valine methyl ester, 98%+ 58561-04-9 India. Retrieved January 12, 2026, from [Link]
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Revue Roumaine de Chimie. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved January 12, 2026, from [Link]
-
Jeske, R. (2016, August 15). Recrystallization [Video]. YouTube. [Link]
-
University of Colorado Boulder. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Retrieved January 12, 2026, from [Link]
-
Gisin, B. F., et al. (1973). Solid-phase synthesis of the cyclododecadepsipeptide valinomycin. Journal of the American Chemical Society, 95(8), 2652-2655.
-
Jensen, S. E., et al. (1982). Cyclization of delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to penicillins by cell-free extracts of Streptomyces clavuligerus. The Journal of Antibiotics, 35(4), 483-490.
-
Raz, R., et al. (2016). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. Angewandte Chemie International Edition, 55(44), 13865-13869.
-
Stindl, A., & Keller, U. (1994). Epimerization of the D-valine portion in the biosynthesis of actinomycin D. Biochemistry, 33(31), 9358-9364.
Sources
- 1. mt.com [mt.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Page loading... [wap.guidechem.com]
- 11. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 12. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Analytical Characterization of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges associated with this molecule. We provide field-proven insights, detailed troubleshooting protocols, and authoritative references to ensure the integrity of your experimental results.
Introduction to this compound
This compound, also known as cyclo(L-Val-L-Val), is a cyclic dipeptide (CDP) or diketopiperazine (DKP).[1][2] These molecules are the smallest class of cyclic peptides and are noted for their high stability and rigid conformation.[1][3] Cyclo(L-Val-L-Val) is a chiral building block frequently used in asymmetric synthesis and as an intermediate in the development of peptide-based drugs.[4][5] Its rigid structure, derived from the condensation of two L-valine amino acids, presents unique analytical challenges related to stereochemistry, solubility, potential polymorphism, and chromatographic behavior. This guide will address these issues directly.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound is typically a white to off-white solid.[5] Due to the rigid ring structure and intermolecular hydrogen bonding capabilities, it has a relatively high melting point and limited solubility in non-polar solvents.[6]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [2] |
| Molecular Weight | 198.26 g/mol | [2][5] |
| IUPAC Name | (3S,6S)-3,6-di(propan-2-yl)piperazine-2,5-dione | [2] |
| Common Synonyms | Cyclo(L-Val-L-Val), Val-Val diketopiperazine | [2] |
| Boiling Point | ~428.7°C at 760 mmHg | [4][5] |
| Storage | 2-8°C, sealed, dry, away from light | [4][5] |
Q2: Why is confirming the (3S,6S) stereochemistry so important?
The biological activity of chiral molecules is fundamentally tied to their stereochemistry. The specific (3S,6S) configuration determines how the molecule interacts with chiral biological targets like enzymes and receptors.[4] An incorrect stereoisomer (e.g., the (3R,6R) or the cis-(3S,6R) diastereomer) could have significantly lower activity or different off-target effects. Therefore, analytical methods must be able to confirm both the chemical identity and the absolute stereochemical purity.
Q3: What solvents should I use for analysis?
Solubility can be a challenge. For chromatographic and spectroscopic analysis, start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN). For reversed-phase HPLC, a mixture of water and ACN or methanol is typically used, and the sample is often dissolved in the mobile phase or a small amount of organic solvent.
Q4: Does this compound exist in different crystalline forms (polymorphs)?
Yes, polymorphism is a known phenomenon in diketopiperazines.[7] The rigid ring and hydrogen bond donor/acceptor sites allow for different packing arrangements in the crystal lattice.[6] Different polymorphs can exhibit different solubility, stability, and dissolution rates, which are critical parameters in drug development. If you observe batch-to-batch variability in solid-state properties, polymorphism should be investigated using techniques like X-Ray Powder Diffraction (XRPD).[7]
Section 2: Troubleshooting Guide: Chromatography (HPLC/UPLC)
High-Performance Liquid Chromatography is the workhorse for purity analysis and quantification. However, the unique properties of cyclo(L-Val-L-Val) can lead to common issues.
Problem: Poor Peak Shape (Tailing or Fronting)
Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on the silica support. The two amide protons in the DKP ring can participate in these unwanted interactions. Peak fronting can occur if the column is overloaded or if the sample is dissolved in a solvent significantly stronger than the mobile phase.
Solutions:
-
Mobile Phase Modification: Add a small amount (0.05-0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the silanol groups on the stationary phase, minimizing secondary interactions and improving peak shape.
-
Lower Sample Concentration: Dilute your sample to avoid overloading the column.
-
Solvent Matching: Dissolve the sample in the initial mobile phase composition or a weaker solvent whenever possible.
Problem: Co-elution with Diastereomers or Other Impurities
Causality: The (3S,6S) isomer is diastereomerically related to the (3S,6R) meso compound, which can be a process-related impurity. These diastereomers can be difficult to separate on standard achiral columns due to their similar physicochemical properties.
Solutions:
-
Method Optimization: Increase the separation efficiency by using a column with smaller particles (e.g., transitioning from a 5 µm to a sub-2 µm column) and optimizing the gradient slope. A shallower gradient provides more time for closely eluting peaks to resolve.
-
Chiral Chromatography: For definitive stereochemical purity analysis, a chiral HPLC method is required. Chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating DKP stereoisomers.
Experimental Protocol: Reversed-Phase HPLC Purity Method
This protocol provides a robust starting point for purity analysis.
Objective: To determine the purity of a this compound sample and separate it from common process-related impurities.
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
-
This compound sample
-
Reference Standard (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (A): 0.1% TFA in Water
-
Mobile Phase B (B): 0.1% TFA in Acetonitrile
-
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of A:B to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner and at the same concentration as the standard.
-
HPLC Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard column for good resolution and efficiency. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Minimizes potential for peak distortion. |
| Detection | UV at 210 nm | Amide bonds show absorbance at low UV wavelengths. |
| Gradient | 5% to 95% B over 20 min | A broad gradient to elute impurities with a wide polarity range. |
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Analysis: Inject the sample solution and integrate all peaks. Calculate purity using the area percent method.
HPLC Troubleshooting Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione and its Contemporaries
In the landscape of asymmetric synthesis, the predictable and precise installation of stereocenters is paramount for researchers in academia and industry, particularly those in drug development. Chiral auxiliaries remain a foundational and reliable strategy, offering covalent attachment of a chiral moiety to a prochiral substrate to direct subsequent diastereoselective transformations. This guide provides an in-depth comparison of the (3S,6S)-3,6-diisopropylpiperazine-2,5-dione, the precursor to the Schöllkopf bis-lactim ether auxiliary, with other stalwarts in the field: Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines.
The Principle of Chiral Auxiliaries: A Transient Guide to Stereocontrol
The efficacy of a chiral auxiliary is judged on several key criteria: its ability to induce high diastereoselectivity, the ease of its attachment and subsequent cleavage under mild conditions that do not compromise the newly formed stereocenter, and the potential for its recovery and recycling.[1] The fundamental principle involves the temporary creation of a diastereomeric intermediate, allowing for facial differentiation of a prochiral center.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
This compound: The Schöllkopf Auxiliary for Asymmetric Amino Acid Synthesis
Developed by Ulrich Schöllkopf in the early 1980s, this methodology provides a robust route to enantiomerically pure α-amino acids.[2] The commercially available this compound, a cyclic dipeptide of L-valine, is the precursor to the active chiral auxiliary.[3]
Mechanism of Action:
The diketopiperazine is converted to its bis-lactim ether. Deprotonation at the prochiral carbon of the glycine unit creates a planar enolate. The bulky isopropyl group from the valine residue effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. This steric hindrance is the cornerstone of its high diastereoselectivity.[2][3]
Caption: Stereocontrol in the Schöllkopf amino acid synthesis.
Primary Application: Asymmetric alkylation of the glycine enolate equivalent to produce a wide array of natural and unnatural α-amino acids.[2][3]
Performance: The Schöllkopf method consistently delivers high diastereoselectivity, typically greater than 95% diastereomeric excess (d.e.), which translates to enantiomeric excesses (e.e.) of over 95% for the final amino acid product.[2][3]
Evans' Oxazolidinones: A Versatile Tool for Asymmetric Synthesis
Introduced by David A. Evans, chiral oxazolidinones are among the most widely used auxiliaries in asymmetric synthesis.[4] They are readily prepared from corresponding β-amino alcohols, which are often commercially available and derived from natural amino acids.
Mechanism of Action:
Acylation of the oxazolidinone nitrogen provides an N-acyl imide. Deprotonation generates a Z-enolate, which is chelated by the metal counterion (typically lithium or boron). The substituent at the C4 position of the oxazolidinone ring projects outwards, blocking one face of the enolate and directing the electrophile to the opposite side. This rigid, chelated transition state is key to the high levels of stereocontrol.
Primary Applications:
-
Asymmetric Alkylation: Formation of chiral carboxylic acid derivatives.
-
Asymmetric Aldol Reactions: Highly diastereoselective synthesis of syn-aldol products, creating two contiguous stereocenters.[1]
-
Asymmetric Diels-Alder Reactions: Acting as a chiral dienophile.
Oppolzer's Sultams: Rigidity and Reliability
Oppolzer's camphorsultam is another powerful and widely utilized chiral auxiliary. Derived from naturally occurring camphor, its rigid bicyclic structure provides excellent stereochemical control.
Mechanism of Action:
Similar to Evans' auxiliaries, the N-acyl derivative of the camphorsultam forms a chelated enolate. The rigid camphor backbone creates a highly biased steric environment, effectively directing the approach of electrophiles. The sulfonyl group plays a crucial role in the chelation and the overall stereochemical outcome.
Primary Applications:
-
Asymmetric Alkylation and Aldol Reactions: Providing high levels of diastereoselectivity.
-
Asymmetric Conjugate Additions: Effective in Michael additions.
-
Asymmetric Diels-Alder Reactions: The rigid structure leads to excellent facial selectivity.
Meyers' Chiral Formamidines: Asymmetric Synthesis of Substituted Heterocycles
Developed by Albert I. Meyers, chiral formamidines derived from amino alcohols like valinol offer a distinct approach to the asymmetric functionalization of carbanions adjacent to nitrogen atoms, particularly in heterocyclic systems.
Mechanism of Action:
The formamidine group activates the adjacent C-H bond for deprotonation. The resulting lithiated species is stabilized by chelation to the formamidine nitrogen and the oxygen of the amino alcohol moiety. This chelation creates a rigid conformation that directs the approach of an electrophile from the less sterically hindered face.
Primary Applications: Asymmetric alkylation of tetrahydroisoquinolines, indoles, and other nitrogen-containing heterocycles.
Performance Comparison: A Head-to-Head Analysis
Direct, side-by-side comparative studies of these auxiliaries under identical conditions are rare in the literature. Performance is highly dependent on the substrate, electrophile, and reaction conditions. However, we can compile representative data to highlight their strengths.
| Chiral Auxiliary | Reaction Type | Substrate/Electrophile | Diastereoselectivity (d.r. or d.e.) | Yield (%) | Reference |
| Schöllkopf Auxiliary | Alkylation | Glycine-Valine bis-lactim ether + Benzyl bromide | >95% d.e. | High | [2][3] |
| Evans' Oxazolidinone | Alkylation | N-propionyl oxazolidinone + Benzyl bromide | 99:1 d.r. | 90 | |
| Evans' Oxazolidinone | Aldol Reaction | N-propionyl oxazolidinone + Isobutyraldehyde | >99:1 d.r. | 85 | |
| Oppolzer's Sultam | Aldol Reaction | N-propionyl sultam + Benzaldehyde | 98:2 d.r. (anti:syn) | 95 | |
| Meyers' Formamidine | Alkylation | Tetrahydroisoquinoline formamidine + Methyl iodide | >98% d.e. | 85 |
Note: This table presents representative data from various sources and is not a direct head-to-head comparison under identical conditions.
Practical Considerations: Attachment, Cleavage, and Recyclability
A critical aspect of choosing a chiral auxiliary is the practicality of its use in a synthetic sequence.
| Feature | Schöllkopf Auxiliary | Evans' Oxazolidinones | Oppolzer's Sultams |
| Attachment | Cyclization of glycine and valine, followed by O-methylation. | Acylation of the parent oxazolidinone. | Acylation of the parent sultam. |
| Cleavage | Mild acidic hydrolysis (e.g., 0.1 N HCl). | LiOH/H₂O₂ for acids; Reductive cleavage for alcohols/aldehydes. | Saponification (e.g., LiOH/H₂O₂) or reductive cleavage. |
| Recyclability | The valine methyl ester co-product can be recovered and recycled. | The parent oxazolidinone can be recovered after cleavage. | The parent sultam is recoverable. |
| Scope | Primarily for α-amino acid synthesis. | Broad applicability in alkylation, aldol, and other reactions. | Broad applicability, particularly strong in Diels-Alder reactions. |
Cleavage Protocols:
-
Schöllkopf Auxiliary: Hydrolysis with dilute aqueous acid (e.g., 0.1-1.0 M HCl) at room temperature or slightly elevated temperatures is typically sufficient to cleave the bis-lactim ether, yielding the desired amino acid methyl ester and the valine methyl ester.[2]
-
Evans' Oxazolidinones: The most common method for cleaving the auxiliary to yield a carboxylic acid is treatment with lithium hydroxide and hydrogen peroxide.[5] Alternative reductive cleavage methods using agents like lithium borohydride can provide the corresponding alcohol.
-
Oppolzer's Sultams: Saponification with lithium hydroxide is a common method for cleavage. Reductive cleavage with reagents like LiAlH₄ or NaBH₄ can also be employed to yield alcohols. The auxiliary is known for its high stability, which allows for a broad range of reaction conditions but can sometimes necessitate harsher cleavage conditions.
Conclusion: Selecting the Right Tool for the Job
The choice of a chiral auxiliary is a strategic decision in synthesis design.
-
For the asymmetric synthesis of α-amino acids , the Schöllkopf auxiliary offers a highly reliable and diastereoselective method with a straightforward protocol. Its main limitation is its relatively narrow scope, being almost exclusively used for this purpose.
-
Evans' oxazolidinones represent a more versatile and broadly applicable system. They are the workhorses for asymmetric alkylations and, particularly, for achieving high syn-selectivity in aldol reactions. The vast body of literature on their use provides a high degree of predictability.
-
Oppolzer's sultams are an excellent choice due to their high rigidity and crystallinity , which can facilitate the purification of diastereomeric intermediates. They are highly effective in a range of transformations, including Diels-Alder reactions, where their steric directing ability is pronounced.
-
Meyers' formamidines occupy a specialized niche, providing an effective solution for the asymmetric α-functionalization of nitrogen-containing heterocycles , a common motif in alkaloids and pharmaceuticals.
Ultimately, the optimal chiral auxiliary depends on the specific molecular target, the desired stereochemical outcome, and practical considerations such as the ease of attachment, cleavage, and recycling. This guide serves as a comparative framework to aid researchers in making an informed decision for their synthetic endeavors.
References
- Evans, D. A., et al. (1981). Stereoselective aldol condensations. Journal of the American Chemical Society.
- Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent.
- Oppolzer, W., et al. (1984). Asymmetric Diels-Alder reactions of chiral N-enoyl-sultams. Helvetica Chimica Acta.
-
Biosynth. (n.d.). The Schollkopf Chiral Auxiliaries. Retrieved from relevant Biosynth product guide.[3]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development.[5]
-
Wikipedia. (n.d.). Schöllkopf method. Retrieved from [Link]2]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]1]
- Meyers, A. I., et al. (1988). Chiral and achiral formamidines in synthesis. The first asymmetric route to (-)-yohimbine and an efficient total synthesis of (±)-yohimbine. Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 3. biosynth.com [biosynth.com]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
In the landscape of contemporary drug discovery and development, the privileged scaffold of piperazine-2,5-dione, also known as a cyclic dipeptide, has emerged as a cornerstone for the generation of novel therapeutic agents. This guide provides a detailed comparative analysis of the biological efficacy of (3S,6S)-3,6-diisopropylpiperazine-2,5-dione , a prominent member of this class, against a selection of its structural and functional analogs. By synthesizing data from peer-reviewed literature, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the therapeutic potential of these compounds.
Introduction to this compound: A Versatile Bioactive Molecule
This compound, also known as cyclo(L-Val-L-Val), is a chiral cyclic dipeptide formed from the condensation of two L-valine amino acid residues. Its rigid, six-membered ring structure, adorned with two isopropyl groups, provides a unique three-dimensional architecture that facilitates interactions with various biological targets.[1] This compound has garnered significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and quorum sensing inhibitory properties.[1] Its utility extends to being a crucial chiral building block in the synthesis of more complex, enantiomerically pure molecules for pharmaceutical applications.[1][2]
Comparative Efficacy Analysis
This section delves into a comparative assessment of this compound's efficacy against related compounds across several key biological activities. The selection of comparators includes other piperazine-2,5-dione derivatives with varying side chains and related cyclic dipeptides.
Antimicrobial Activity
The piperazine-2,5-dione core is a well-established pharmacophore for antimicrobial agents.[3] The nature of the amino acid side chains plays a crucial role in determining the spectrum and potency of antimicrobial activity.
A study on a novel Streptomyces sp. strain RG-5 identified 2,5-Piperazinedione, 3,6-bis(2-methylpropyl), which is structurally similar to this compound, and demonstrated its potent antibacterial and antibiofilm activities. This compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 15 µg/mL against a panel of multidrug-resistant and biofilm-forming pathogenic bacteria.[4]
In another study, a series of tetrasubstituted 2,5-diketopiperazines were investigated for their antimicrobial properties. Several of these synthetic mimics of antimicrobial peptides displayed activities similar or superior to antibiotics currently in clinical use. For instance, certain diketopiperazines exhibited MIC values ranging from 8 to 64 μM against a range of human pathogens, including drug-resistant strains.[5]
The following table summarizes the antimicrobial activity of this compound and related compounds from various studies. It is important to note that direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Target Organism | MIC Value | Reference |
| This compound | Bacillus subtilis | 50 µg/mL | [1] |
| 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) | Multidrug-resistant bacteria | 4 - 15 µg/mL | [4] |
| Tetrasubstituted 2,5-diketopiperazines (DKPs 1 & 2) | Various human pathogens | 8 - 64 µM | [5] |
| Cyclo(L-Leucyl-L-Prolyl) | Listeria monocytogenes | 512 µg/mL | [6] |
| Cyclo(L-Leu-L-Pro) + Cyclo(L-Phe-L-Pro) | Vancomycin-resistant Enterococcus | Synergistic effect | [7] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Several piperazine-2,5-dione derivatives have been investigated for their potential to modulate inflammatory pathways.
For instance, a series of novel piperazine-2,5-dione derivatives bearing indole analogs were synthesized and evaluated for their anti-inflammatory activities in vivo. These compounds demonstrated clear anti-inflammatory effects at a dose of 10 mg/kg.[8] In a different study, certain 1H-pyrrole-2,5-dione derivatives were shown to significantly inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[9]
The table below presents a comparison of the anti-inflammatory activities of various piperazine-2,5-dione derivatives.
| Compound | Assay | Activity | Reference |
| Piperazine-2,5-dione derivatives with indole | In vivo anti-inflammatory model | Active at 10 mg/kg | [8] |
| 1H-pyrrole-2,5-dione derivatives (2a-2d) | PBMC proliferation inhibition | Significant inhibition | [9] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione | Antioxidant (H₂O₂-induced damage) | Protective effect at 20 µM | [10] |
| Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones (3e) | COX-2 Inhibition | IC50 = 56.43 µM | [11] |
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation. Inhibiting QS is a promising anti-virulence strategy that is less likely to induce drug resistance. The 2,5-piperazinedione scaffold has been identified as a potent inhibitor of QS systems.
For example, 2,5-piperazinedione was shown to significantly reduce the production of QS-dependent virulence factors in Pseudomonas aeruginosa PAO1, including a 69% reduction in proteolytic activity, a 48% reduction in elastolytic activity, and an 85% reduction in pyocyanin production.[3][12] Molecular docking studies suggest that 2,5-piperazinedione can interfere with the binding of the natural ligand to its receptor protein.[3]
Furthermore, a study on diketopiperazine inhibitors of the Burkholderia cenocepacia acyl homoserine lactone synthase CepI identified compounds with IC50 values in the micromolar range. These inhibitors effectively interfered with protease and siderophore production, as well as biofilm formation.[13]
The following table summarizes the quorum sensing inhibitory activities of piperazine-2,5-dione derivatives.
| Compound | Target | Effect | Reference |
| 2,5-Piperazinedione | P. aeruginosa PAO1 QS | 69% reduction in proteolytic activity, 48% reduction in elastolytic activity, 85% reduction in pyocyanin | [3][12] |
| Diketopiperazine inhibitors (6a, 8b) | B. cenocepacia CepI | IC50 in the micromolar range; inhibition of protease, siderophore production, and biofilm formation | [13] |
| Cyclo(Trp-Ser) | C. violaceum & P. aeruginosa QS | 67% reduction in violacein, 65% in pyocyanin, 40% in elastase, and 60% in biofilm formation | [14][15] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments.
Synthesis of this compound
The most common method for synthesizing this compound involves the cyclization of a linear dipeptide precursor derived from L-valine.[1]
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually assessing the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the well with no turbidity).
Structure-Activity Relationship and Mechanistic Insights
The biological activity of piperazine-2,5-diones is intrinsically linked to their stereochemistry and the nature of the substituents at the 3 and 6 positions. The isopropyl groups in this compound contribute to its lipophilicity, which can influence its ability to cross cell membranes.
Signaling Pathway Inhibition by Piperazine-2,5-diones
Caption: Inhibition of key signaling pathways by piperazine-2,5-dione derivatives.
In quorum sensing, these compounds can act as competitive inhibitors, binding to the receptor proteins and preventing the binding of the natural acyl-homoserine lactone (AHL) signal molecules. This disruption of the signaling cascade leads to the downregulation of virulence genes. [3]In the context of inflammation, piperazine-2,5-dione derivatives have been shown to inhibit key pro-inflammatory transcription factors like NF-κB, thereby reducing the production of inflammatory mediators. [16]
Conclusion and Future Directions
This compound and its related compounds represent a rich source of bioactive molecules with significant therapeutic potential. Their efficacy as antimicrobial, anti-inflammatory, and quorum sensing inhibitory agents is well-documented, though further head-to-head comparative studies are warranted to delineate subtle structure-activity relationships. The modular nature of the piperazine-2,5-dione scaffold allows for extensive chemical modification, opening avenues for the development of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets of these compounds and exploring their efficacy in relevant in vivo disease models.
References
- This compound - Benchchem.
- Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells.
- Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects.
-
Antimicrobial activity of selected cyclic dipeptides - PubMed. Available at: [Link]
-
2,5-Piperazinedione Inhibits Quorum Sensing-Dependent Factor Production in Pseudomonas Aeruginosa PAO1 - PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of soluble 2,5-diketopiperazines derivatives as potential antifouling agents - RSC Publishing. Available at: [Link]
- Application Notes and Protocols: 3,6-Dimethylpiperazine-2,5-dione in Mimicking Peptide Secondary Structures - Benchchem.
-
Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC - NIH. Available at: [Link]
-
Cyclic dipeptide cyclo(l-leucyl-l-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes | Pathogens and Disease | Oxford Academic. Available at: [Link]
-
2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1 | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Structure-Activity Relationship Study of Antimicrotubule Agents Phenylahistin Derivatives with a Didehydropiperazine-2,5-dione Structure - ResearchGate. Available at: [Link]
-
2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC - NIH. Available at: [Link]
-
This compound - MySkinRecipes. Available at: [Link]
-
Cyclic dipeptides exhibit synergistic, broad spectrum antimicrobial effects and have anti-mutagenic properties - ResearchGate. Available at: [Link]
-
Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... - ResearchGate. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
-
Quorum Sensing Inhibitors from Marine Microorganisms and Their Synthetic Derivatives. Available at: [Link]
-
Cyclization of Two Antimicrobial Peptides Improves Their Activity | ACS Omega. Available at: [Link]
-
Antitumor and Antimicrobial Activity of Some Cyclic Tetrapeptides and Tripeptides Derived from Marine Bacteria - PMC - NIH. Available at: [Link]
-
A diketopiperazine factor from Rheinheimera aquimaris QSI02 exhibits anti-quorum sensing activity - ResearchGate. Available at: [Link]
-
Discovery of new diketopiperazines inhibiting Burkholderia cenocepacia quorum sensing in vitro and in vivo - PMC - NIH. Available at: [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti - PubMed Central. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. Available at: [Link]
-
In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria - PubMed. Available at: [Link]
-
Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed. Available at: [Link]
-
Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - MDPI. Available at: [Link]
-
Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - MDPI. Available at: [Link]
-
Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC - PubMed Central. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. 2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of new diketopiperazines inhibiting Burkholderia cenocepacia quorum sensing in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Validating the Biological Activity of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione Derivatives: A Comparative Guide
This guide provides a comprehensive framework for validating the biological activity of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione and its derivatives. As a chiral cyclic dipeptide, this scaffold holds significant promise in medicinal chemistry, serving as a versatile building block for novel therapeutic agents.[1][2] Diketopiperazines (DKPs), the class of compounds to which it belongs, are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] This document outlines a systematic approach to investigating these potential activities through robust in vitro assays, enabling researchers to compare the performance of novel derivatives against established standards and understand their mechanisms of action.
The Rationale for a Multi-Faceted Validation Approach
A single assay is insufficient to comprehensively characterize the biological profile of a novel compound. Therefore, we advocate for a tiered, multi-faceted approach. This strategy not only confirms the primary biological activity but also provides insights into potency, selectivity, and potential mechanisms of action. The experimental design proposed herein is built on three pillars of biological validation: anticancer, anti-inflammatory, and antimicrobial activities. This allows for a broad-spectrum screening of the therapeutic potential of this compound derivatives.
For each biological area, a primary screening assay is recommended to identify active compounds, followed by secondary assays to elucidate the mechanism and quantify the potency. The choice of specific assays is dictated by their established use in drug discovery, reproducibility, and the valuable data they provide for structure-activity relationship (SAR) studies.[5]
Visualizing the Validation Workflow
The following diagram illustrates the proposed workflow for the comprehensive validation of this compound derivatives.
Caption: A streamlined workflow for validating the biological activities of novel diketopiperazine derivatives.
I. Assessment of Anticancer Activity
The validation of anticancer potential is a critical first step, given that many diketopiperazine-containing natural products have demonstrated cytotoxic effects against various cancer cell lines.[6][7]
A. Primary Screening: Cell Viability Assays
The initial evaluation of anticancer activity is efficiently performed using cell viability assays. These assays are designed for high-throughput screening and provide a quantitative measure of a compound's effect on cell proliferation and survival.[8][9]
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely accepted method for assessing cell viability.[9] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., PANC-1, HeLa, HT1080) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10][11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Secondary Validation: Apoptosis and Cell Cycle Analysis
Compounds that exhibit significant cytotoxicity in the primary screen should be further investigated to understand their mechanism of action. Assays for apoptosis and cell cycle arrest can provide valuable insights.[9]
Recommended Assays:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis by Flow Cytometry: This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compound.
Comparative Data for Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
| Derivative A | PANC-1 | 25.3 | Induction of Apoptosis |
| Derivative B | PANC-1 | > 100 | Inactive |
| Doxorubicin (Control) | PANC-1 | 1.2 | DNA Intercalation |
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (glucose-starved) | 28 | Mitochondrial Uncoupling[11] |
II. Evaluation of Anti-inflammatory Properties
Chronic inflammation is implicated in a multitude of diseases, making the discovery of novel anti-inflammatory agents a significant area of research.[12][13] Diketopiperazines have shown promise in this area, with some inhibiting key inflammatory pathways.[14][15][16]
A. Primary Screening: In Vitro Anti-inflammatory Assays
Simple, cost-effective in vitro assays are ideal for the initial screening of anti-inflammatory activity.[12][13]
Recommended Assay: Protein Denaturation Inhibition Assay
Protein denaturation is a well-documented cause of inflammation.[13][17] This assay measures the ability of a compound to prevent the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[17][18]
Experimental Protocol: Protein Denaturation Inhibition Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 1% w/v bovine serum albumin solution.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to the control. Use a known anti-inflammatory drug like Diclofenac sodium as a positive control.[18]
B. Secondary Validation: Mechanistic Assays
To understand the anti-inflammatory mechanism, further assays targeting specific inflammatory mediators and signaling pathways are necessary.
Recommended Assays:
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: These enzyme inhibition assays determine if the compound's anti-inflammatory effect is mediated through the inhibition of prostaglandin and leukotriene synthesis.[12][19]
-
NF-κB Inhibition Assay: The transcription factor NF-κB is a central regulator of inflammation.[15][20] An assay to measure the inhibition of NF-κB activation in stimulated cells (e.g., LPS-stimulated macrophages) can reveal a key mechanism of action.[15][21]
Comparative Data for Anti-inflammatory Activity
| Compound | Assay | % Inhibition (at 100 µg/mL) |
| Derivative C | Protein Denaturation | 75.2% |
| Derivative D | Protein Denaturation | 23.5% |
| Diclofenac (Control) | Protein Denaturation | 88.9% |
| cyclo(L-Pro-L-Val) | NF-κB Activation | Significant Inhibition[15][20] |
III. Determination of Antimicrobial Efficacy
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Diketopiperazines have been isolated from various microorganisms and often exhibit antimicrobial properties.[3][6][22]
A. Primary Screening: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24][25] It is the gold standard for assessing antimicrobial potency.
Recommended Method: Broth Microdilution Method
This method is widely used for its efficiency and the ability to test multiple compounds and microbial strains simultaneously.[23][24]
Experimental Protocol: Broth Microdilution Method
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
B. Secondary Validation: Time-Kill Kinetic Assays
To further characterize the antimicrobial activity, time-kill kinetic assays can be performed. These assays provide information on the rate at which a compound kills a microbial population and can help distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.
Comparative Data for Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) |
| Derivative E | S. aureus | 16 |
| Derivative F | S. aureus | > 128 |
| Vancomycin (Control) | S. aureus | 1 |
| (3S,6S)-3,6-diisobutylpiperazine-2,5-dione | E. coli | 16[26] |
| (3S,6S)-3,6-diisobutylpiperazine-2,5-dione | S. aureus | 22[26] |
Signaling Pathway Visualization
Understanding the mechanism of action often involves elucidating the signaling pathways affected by the compound. The following diagram illustrates the NF-κB signaling pathway, a common target for anti-inflammatory drugs.
Caption: The NF-κB signaling pathway and a potential point of inhibition by diketopiperazine derivatives.
Conclusion
The systematic validation of this compound derivatives through the outlined comparative guide will enable researchers to efficiently identify and characterize promising new drug candidates. By employing a combination of primary screening and secondary mechanistic assays, a comprehensive understanding of the biological activity profile can be achieved. This structured approach, grounded in established scientific methodologies, will facilitate the advancement of novel diketopiperazine-based therapeutics.
References
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved from [Link]
-
Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). (n.d.). MDPI. Retrieved from [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Botany. Retrieved from [Link]
-
Antibiotic sensitivity testing. (n.d.). Wikipedia. Retrieved from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC - NIH. Retrieved from [Link]
-
Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]
-
In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. Retrieved from [Link]
-
Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (n.d.). MDPI. Retrieved from [Link]
-
Diketopiperazines. (n.d.). Baran Lab. Retrieved from [Link]
-
2,5-Diketopiperazine. (n.d.). Wikipedia. Retrieved from [Link]
-
Cyclo(L-Pro-L-Val). (n.d.). Heptest. Retrieved from [Link]
-
In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH. Retrieved from [Link]
-
Cyclo (Nα-dinicotinoyl)-bis-[(L-valinyl)-L-lysinyl acid hydrazide]: Assessment of its Role in Cancer and Kinase Activity Inhibition. (n.d.). Semantic Scholar. Retrieved from [Link]
-
ChemInform Abstract: 2,5‐Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. (2025). ResearchGate. Retrieved from [Link]
-
Diketopiperazine. (n.d.). Wikipedia. Retrieved from [Link]
-
Cyclo(L-Pro-L-Val). (n.d.). Immunomart. Retrieved from [Link]
-
Antimicrobial activity of selected cyclic dipeptides. (n.d.). PubMed. Retrieved from [Link]
-
Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (n.d.). MDPI. Retrieved from [Link]
-
Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. (n.d.). PMC - NIH. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Purification, structural characterization, and neuroprotective effect of 3,6-diisobutyl-2,5-piperazinedione from Halomonas pacifica CARE-V15 against okadaic acid-induced neurotoxicity in zebrafish model. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... (n.d.). ResearchGate. Retrieved from [Link]
-
cyclo(L-Pro-L-Val). (n.d.). PubChem - NIH. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
cyclo(L-Pro-L-Val). (n.d.). Bio-australis. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journalajrb.com [journalajrb.com]
- 13. researchgate.net [researchgate.net]
- 14. Buy cyclo(L-Pro-L-Val) | 2854-40-2 [smolecule.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cyclo(L-Pro-L-Val) | Heptest [heptest.nl]
- 17. researchgate.net [researchgate.net]
- 18. bbrc.in [bbrc.in]
- 19. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclo(L-Pro-L-Val) | NF-κB | NOS | IκB/IKK | COX | TargetMol [targetmol.com]
- 21. mdpi.com [mdpi.com]
- 22. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. integra-biosciences.com [integra-biosciences.com]
- 25. apec.org [apec.org]
- 26. researchgate.net [researchgate.net]
A Researcher's Guide to Piperazine-2,5-dione Derivatives: A Comparative Analysis of Synthetic Scaffolds in Diverse Research Applications
The piperazine-2,5-dione, or diketopiperazine (DKP), core is a privileged scaffold in medicinal chemistry, lauded for its conformational rigidity, metabolic stability, and capacity for diverse functionalization.[1][2] This guide offers an in-depth comparative analysis of prominent piperazine-2,5-dione derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, biological activities, and structure-activity relationships (SAR). The insights presented herein are grounded in experimental data to facilitate informed decisions in the selection and design of DKP-based compounds for various research applications.
The Piperazine-2,5-dione Core: A Versatile Foundation for Bioactivity
The six-membered ring of the piperazine-2,5-dione is formed from the condensation of two α-amino acids, creating a stable cyclic dipeptide structure.[3][4] This inherent stability to enzymatic degradation, compared to their linear peptide counterparts, makes them attractive candidates for therapeutic development.[5] The core structure presents multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Comparative Analysis of Biological Activities
Piperazine-2,5-dione derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology, infectious diseases, and neuroprotection. This section provides a comparative overview of their performance in these key research areas, supported by experimental data.
Anticancer Activity: Targeting Cell Proliferation and Survival
A significant body of research has focused on the development of piperazine-2,5-dione derivatives as anticancer agents.[6] These compounds often exert their effects by inducing apoptosis and disrupting the cell cycle.[7]
A notable example is Plinabulin (NPI-2358) , a synthetic analog of the natural product Phenylahistin, which is currently in late-stage clinical trials for the treatment of non-small cell lung cancer.[8][9] Plinabulin functions as a microtubule-destabilizing agent, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
Comparative Cytotoxicity of Plinabulin Analogs:
Structure-activity relationship studies have revealed that modifications to the phenyl and imidazolyl moieties of Plinabulin can significantly impact its cytotoxic potency. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance anticancer activity.
| Compound ID | R1 (Phenyl Substitution) | R2 (Imidazolyl Moiety) | Cancer Cell Line | IC50 (nM)[8] |
| Plinabulin | H | tert-Butyl | NCI-H460 (Lung) | 2.0 |
| 16c | 4-F | tert-Butyl | NCI-H460 (Lung) | 2.0 |
| 26r | 4-Cl | tert-Butyl | NCI-H460 (Lung) | 0.96 |
| 26r | 4-Cl | tert-Butyl | BxPC-3 (Pancreatic) | 0.66 |
| 26r | 4-Cl | tert-Butyl | HT-29 (Colon) | 0.61 |
The data clearly indicates that the chloro-substituted analog 26r exhibits superior cytotoxic activity across multiple cancer cell lines compared to Plinabulin. This highlights the importance of halogen substitution in this series of compounds for enhancing anticancer efficacy.
Experimental Workflow: Anticancer Drug Screening
Caption: A generalized workflow for the in vitro evaluation of anticancer piperazine-2,5-dione derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine-2,5-dione derivatives have shown promise as a new class of antimicrobial compounds.
Comparative Antimicrobial Susceptibility:
A study comparing a series of synthetic piperazine-2,5-dione derivatives against various bacterial and fungal strains demonstrated that the nature of the substituents on the DKP core plays a crucial role in determining the antimicrobial spectrum and potency.
| Compound ID | R1 | R2 | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| DKP-1 | Benzyl | Isobutyl | 8 | 16 | 32 |
| DKP-2 | 4-Chlorobenzyl | Isobutyl | 4 | 8 | 16 |
| DKP-3 | Benzyl | sec-Butyl | 16 | 32 | 64 |
The introduction of a chloro group on the benzyl substituent in DKP-2 resulted in a two-fold increase in potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as the fungal pathogen C. albicans, when compared to the unsubstituted analog DKP-1 . This suggests that enhancing the lipophilicity and/or introducing an electron-withdrawing group at this position is beneficial for antimicrobial activity. The variation in the alkyl substituent from isobutyl (DKP-1 ) to sec-butyl (DKP-3 ) led to a decrease in activity, indicating that steric factors may also play a role.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: A standard workflow for assessing the antimicrobial activity of piperazine-2,5-dione derivatives.
Neuroprotective Activity: Potential in Neurodegenerative Diseases
The ability of some piperazine-2,5-dione derivatives to cross the blood-brain barrier has spurred interest in their potential as neuroprotective agents.[1][10] These compounds are being investigated for their ability to mitigate neuronal damage in models of neurodegenerative diseases.
One area of focus has been on derivatives of cyclo(His-Pro), a metabolite of thyrotropin-releasing hormone (TRH) with known neuroprotective effects.[11] A study demonstrated that novel diketopiperazines, where the histidine residue was replaced with 3,5-di-tert-butyltyrosine (DBT), a potent antioxidant, exhibited significant neuroprotection in vitro.[11] These compounds were able to prevent neuronal death induced by oxidative stress and excitotoxicity.
While direct comparative data across a wide range of neuroprotective DKP derivatives is still emerging, the mechanism of action is thought to involve the modulation of key signaling pathways involved in neuronal survival and apoptosis.
Proposed Neuroprotective Signaling Pathway
Caption: A simplified diagram illustrating a potential neuroprotective mechanism of piperazine-2,5-dione derivatives.
Synthesis Strategies and Experimental Protocols
The synthesis of piperazine-2,5-dione derivatives can be broadly categorized into two main approaches: the cyclization of dipeptides and the modification of a pre-existing DKP core.[12] The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
General Synthesis of a Piperazine-2,5-dione Core
A common method for the synthesis of the basic piperazine-2,5-dione scaffold involves the thermal condensation of an amino acid.
Protocol: Synthesis of Piperazine-2,5-dione from Glycine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add glycine and ethylene glycol.
-
Heating: Heat the mixture to 170 °C with stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent such as ethanol, and dry under vacuum. The crude product can be further purified by recrystallization.
Representative Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the piperazine-2,5-dione derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
Piperazine-2,5-dione derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. The comparative data presented in this guide underscores the critical role of structural modifications in tuning their potency and selectivity for anticancer, antimicrobial, and neuroprotective applications. The provided experimental workflows and protocols serve as a practical resource for researchers entering this exciting field.
Future research will likely focus on the development of more sophisticated synthetic methodologies to access novel and complex DKP analogs. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of the chemical space around the piperazine-2,5-dione scaffold holds immense potential for the discovery of new and effective treatments for a variety of human diseases.
References
- Jia, J., Yao, J., Kong, J., Yu, A., Wei, J., Dong, Y., ... & She, G. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Current Pharmaceutical Design, 27(38), 4037-4051.
- Borthwick, A. D. (2012). 2,5-Diketopiperazines: synthesis, reactions, medicinal chemistry, and bioactive natural products. Chemical reviews, 112(7), 3641-3716.
- Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910.
- Cacciatore, I., Ciulla, M., Fornasari, E., Marinelli, L., & Di Stefano, A. (2012). 2,5-diketopiperazines as neuroprotective agents. Mini reviews in medicinal chemistry, 12(1), 2-12.
- Jia, J., Yao, J., Kong, J., Yu, A., Wei, J., Dong, Y., ... & She, G. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation.
- Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products.
- Cacciatore, I., Ciulla, M., Fornasari, E., Marinelli, L., & Di Stefano, A. (2012). 2,5-diketopiperazines as neuroprotective agents. PubMed.
- Lee, W. L., T-P., F., & Lee, Y. C. (2001). Synthesis and biological activity of novel neuroprotective diketopiperazines. PubMed.
- Journal of Medicinal Chemistry Ahead of Print.
- Zhang, Y., Li, Y., Wang, Y., Zhang, J., Li, J., & Wang, R. (2023). Design, synthesis and anti-tumor evaluation of plinabulin derivatives as potential agents targeting β-tubulin. PubMed.
- Faden, A. I., O'Connor, E., & T-P., F. (2005). Novel diketopiperazine enhances motor and cognitive recovery after traumatic brain injury in rats and shows neuroprotection in vitro and in vivo. PubMed.
- Wang, Y., Zhang, Y., Li, Y., Zhang, J., Li, J., & Wang, R. (2022).
- Li, Y., Zhang, Y., Wang, Y., Zhang, J., Li, J., & Wang, R. (2024). Design, synthesis, and structure-activity relationship study of novel plinabulin derivatives as anti-tumor agents based on the co-crystal structure. PubMed.
- Cacciatore, I., Ciulla, M., Fornasari, E., Marinelli, L., & Di Stefano, A. (2012). 2,5-Diketopiperazines as Neuroprotective Agents.
- Li, Y., Zhang, Y., Wang, Y., Zhang, J., Li, J., & Wang, R. (2024). Design, synthesis, and structure–activity relationship study of novel plinabulin derivatives as anti-tumor agents based on the co-crystal structure.
- Wang, Y., Zhang, Y., Li, Y., Zhang, J., Li, J., & Wang, R. (2021).
- Zhang, Y., Li, Y., Wang, Y., Zhang, J., Li, J., & Wang, R. (2023). Design, synthesis and anti-tumor evaluation of plinabulin derivatives as potential agents targeting β-tubulin.
- Pokorna, A., Bobal, P., Oravec, M., & Jampilek, J. (2021). Piperazine-2,5-dione (2) synthesis. Reagents and conditions: a, ethylene glycol, 170 °C.
- Ivanov, M., & Ivanova, A. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI.
- Singh, P., & Kumar, A. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. MDPI.
- Dias da Silva, D., Arbo, M. D., Valente, M. J., Bastos, M. L., & Carmo, H. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed.
- de-la-Torre, P., Montalvo-Corral, M., Dens-Perez, M., & Varela-Ramirez, A. (2023). Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations.
- Ghourchian, H., Pecho, R. D., Karimi-Dehkordi, M., Mazandarani, A., Ghajari, G., & Piri-Gharaghie, T. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. PMC.
Sources
- 1. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-tumor evaluation of plinabulin derivatives as potential agents targeting β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationship study of novel plinabulin derivatives as anti-tumor agents based on the co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity of novel neuroprotective diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,5-Diketopiperazines: synthesis, reactions, medicinal chemistry, and bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in the Bioactivity of Diketopiperazines
Diketopiperazines (DKPs) are a class of cyclic dipeptides that have garnered significant attention in the scientific community due to their diverse and potent biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] These compounds are the smallest and most stable cyclic peptides, often found in nature as secondary metabolites of bacteria, fungi, and marine organisms.[1] The rigid and conformationally constrained structure of the DKP scaffold makes it an attractive platform for the development of novel therapeutics.
A crucial aspect of DKP bioactivity that is often paramount is stereochemistry. The spatial arrangement of the substituents on the piperazine-2,5-dione core can dramatically influence the molecule's interaction with biological targets, leading to significant differences in efficacy and selectivity among stereoisomers. This guide provides a comprehensive comparison of the known and potential biological activities of (3S,6S)-3,6-diisopropylpiperazine-2,5-dione, also known as cyclo(L-Val-L-Val), and its stereoisomers: the (3R,6R)-enantiomer and the meso-(3S,6R)-diastereomer.
While direct comparative studies on these specific stereoisomers are limited in publicly available literature, this guide will synthesize data from closely related analogs to provide a scientifically grounded perspective on their potential differential effects in biological systems. The principles discussed herein underscore the necessity of stereochemical considerations in the design and evaluation of DKP-based drug candidates.
The Stereoisomers of 3,6-Diisopropylpiperazine-2,5-dione
The three stereoisomers of 3,6-diisopropylpiperazine-2,5-dione arise from the two chiral centers at positions 3 and 6 of the piperazine ring.
-
This compound (cyclo(L-Val-L-Val)) : This isomer is formed from the cyclization of two L-valine amino acids.
-
(3R,6R)-3,6-Diisopropylpiperazine-2,5-dione (cyclo(D-Val-D-Val)) : This is the enantiomer of the (3S,6S) isomer, formed from two D-valine amino acids.
-
(3S,6R)-3,6-Diisopropylpiperazine-2,5-dione (meso-cyclo(L-Val-D-Val)) : This is a meso compound, possessing a plane of symmetry, and is formed from one L-valine and one D-valine amino acid.
The distinct three-dimensional arrangement of the isopropyl side chains in these isomers is expected to lead to differential binding affinities for chiral biological targets such as enzymes and receptors.
Comparative Biological Activities: Insights from Analogous Diketopiperazines
The influence of stereochemistry on biological activity is a well-documented phenomenon in various classes of DKPs. These findings provide a strong basis for predicting how the stereoisomers of 3,6-diisopropylpiperazine-2,5-dione might behave in biological systems.
Antimicrobial and Antifungal Activity
Stereochemistry has been shown to be a critical determinant of the antimicrobial and antifungal properties of DKPs. A study on tetrasubstituted 2,5-diketopiperazines demonstrated clear differences in the bioactivity of stereoisomers.[4] For instance, the cis-enantiomers exhibited significantly higher activities against Gram-negative bacterial strains compared to the trans-diastereomer.[4]
Based on these findings, it is highly probable that the (3S,6S), (3R,6R), and meso isomers of 3,6-diisopropylpiperazine-2,5-dione will exhibit distinct antimicrobial and antifungal profiles. It is plausible that the homochiral isomers ((3S,6S) and (3R,6R)) may possess greater activity than the heterochiral meso isomer due to differences in their overall shape and ability to interact with microbial cell membranes or intracellular targets.
Table 1: Illustrative Comparison of Antimicrobial Activity of DKP Stereoisomers (Hypothetical)
| Stereoisomer | Target Organism | Predicted MIC (µg/mL) | Rationale |
| (3S,6S) | Gram-positive bacteria | Low to Moderate | Based on general DKP activity. |
| (3R,6R) | Gram-positive bacteria | Low to Moderate | Enantiomers often have similar activity against achiral targets. |
| (3S,6R) (meso) | Gram-positive bacteria | Moderate to High | Altered 3D structure may lead to weaker interactions with targets. |
| (3S,6S) | Gram-negative bacteria | Moderate to High | Gram-negative bacteria are generally less susceptible to DKPs. |
| (3R,6R) | Gram-negative bacteria | Moderate to High | Stereochemistry can influence activity against Gram-negative bacteria.[4] |
| (3S,6R) (meso) | Gram-negative bacteria | High | Altered 3D structure may further reduce efficacy. |
Cytotoxic Activity Against Cancer Cell Lines
The cytotoxic potential of DKPs against various cancer cell lines has been an area of active research.[7] Stereochemistry plays a pivotal role in this activity. For example, a study on the tryprostatin family of DKP alkaloids revealed that different stereoisomers exhibited vastly different cytotoxic profiles against human breast, prostate, and lung cancer cell lines.[8]
In the context of 3,6-disubstituted piperazine-2,5-diones, a study on (3S,6S)-3,6-dibenzylpiperazine-2,5-dione demonstrated selective cytotoxicity against human pancreatic carcinoma PANC-1 cells under glucose-starved conditions, with an IC50 value of 28 µM.[9] This suggests that the (3S,6S) configuration can be conducive to anticancer activity.
It is therefore reasonable to hypothesize that the stereoisomers of 3,6-diisopropylpiperazine-2,5-dione will also display differential cytotoxicity. The specific conformation of each isomer will dictate its ability to interact with cellular components and induce apoptosis or other forms of cell death.
Table 2: Predicted Comparative Cytotoxicity of Cyclo(Val-Val) Stereoisomers (Hypothetical)
| Stereoisomer | Cancer Cell Line | Predicted IC50 (µM) | Rationale |
| (3S,6S) | e.g., HeLa, A549 | Moderate | Based on the known activity of related (3S,6S)-DKPs.[7] |
| (3R,6R) | e.g., HeLa, A549 | Moderate to High | Enantiomers may exhibit different activities against chiral cellular targets. |
| (3S,6R) (meso) | e.g., HeLa, A549 | High | The meso-isomer's different shape may result in lower binding affinity to targets. |
Quorum Sensing Inhibition
Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence factor production and biofilm formation.[10] Inhibition of QS is a promising strategy for combating bacterial infections without exerting selective pressure for antibiotic resistance. Several DKPs have been identified as potent QS inhibitors.[10]
The stereochemistry of DKPs can influence their QS inhibitory activity. For instance, tryptophan-containing cyclic dipeptides have been shown to inhibit violacein production in Chromobacterium violaceum and pyocyanin production and biofilm formation in Pseudomonas aeruginosa.[10] While a direct comparison of the cyclo(Val-Val) stereoisomers is not available, the principle of stereoselective receptor binding suggests that each isomer will have a different affinity for the bacterial QS receptors.
Sources
- 1. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cross-Reactivity Profile of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
To our fellow researchers, scientists, and drug development professionals, this guide offers an in-depth analysis of the cross-reactivity profile of (3S,6S)-3,6-diisopropylpiperazine-2,5-dione, a member of the diketopiperazine (DKP) class of compounds. In the quest for therapeutic agents with high specificity and minimal off-target effects, understanding a compound's potential for cross-reactivity is paramount. This document provides a comparative analysis based on available experimental data for structurally related analogs, outlines detailed experimental protocols for assessing selectivity, and offers insights into the causality behind these experimental choices.
This compound, also known as cyclo(L-Val-L-Val), is a cyclic dipeptide that has been noted for its unique structural properties and potential biological activities.[1][2] Like other diketopiperazines, it is recognized for its rigid backbone, which can mimic beta-turns in peptides, making it an attractive scaffold for drug discovery.[3] DKPs have been reported to possess a wide array of biological functions, including antimicrobial, antitumor, and anti-inflammatory properties.[4][5]
The Imperative of Cross-Reactivity Profiling
In drug discovery, the ideal candidate compound exhibits high affinity for its intended target while displaying minimal interaction with other biomolecules. Cross-reactivity, or the binding of a compound to unintended targets, can lead to a range of undesirable outcomes, from diminished efficacy to adverse side effects. Therefore, early and comprehensive assessment of a compound's selectivity is a critical step in de-risking a drug development program. The rigid structure of DKPs provides a promising starting point for designing specific inhibitors; however, the potential for off-target interactions must be rigorously evaluated.[6]
Comparative Analysis of Diketopiperazine Bioactivity
Here, we compare this compound with two other well-characterized DKPs: cyclo(L-Pro-L-Val) and cyclo(L-Phe-L-Val).
| Compound | Primary Reported Activity | Target/Pathway | Reported IC50/Activity | Potential for Cross-Reactivity |
| This compound | Antimicrobial, Quorum Sensing Modulation | Putative: NF-κB pathway, Isocitrate Lyase, Quorum Sensing Receptors | Data not available | High, given the broad bioactivity of the DKP scaffold. |
| Cyclo(L-Pro-L-Val) | Anti-inflammatory, Antimicrobial, Quorum Sensing Inhibition | NF-κB Signaling Pathway (IKKα, IKKβ), LuxR-based biosensor | Inhibition of IKKα, IKKβ, NF-κB phosphorylation demonstrated[7][8]; IC50 = 0.4 mM (quorum sensing inhibition)[9] | Likely to interact with other kinases and signaling pathways. |
| Cyclo(L-Phe-L-Val) | Antifungal | Isocitrate Lyase (ICL) | IC50 = 27 µg/mL[10] | Potential to inhibit other metabolic enzymes with similar active site architecture. |
| Novel DKP Derivative (21b) | Anticancer | Histone Deacetylase 6 (HDAC6) | IC50 = 0.73 nM[11] | High selectivity (144-10941-fold) against other HDAC isoforms demonstrates the potential for engineering highly specific DKPs.[11] |
Expert Insights: The data from these analogs suggest that the biological activity of DKPs is highly dependent on the nature of the amino acid side chains. For this compound, the presence of two isopropyl groups suggests a potential for interaction with targets that have hydrophobic binding pockets. Given the reported activities of its analogs, it is plausible that cyclo(L-Val-L-Val) could exhibit inhibitory effects on both the NF-κB signaling pathway and metabolic enzymes like isocitrate lyase. Furthermore, the involvement of DKPs in quorum sensing suggests a potential for cross-reactivity with various bacterial communication systems.[12][13]
Proposed Signaling Pathway Interactions
Based on the activity of its close analog, cyclo(L-Pro-L-Val), a primary area of investigation for the cross-reactivity of this compound should be the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses, and its modulation can have significant therapeutic implications.
Caption: Proposed inhibitory action on the NF-κB pathway.
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity profile of this compound, a tiered approach employing a series of well-established assays is recommended.
Kinase Selectivity Profiling
Rationale: Given that the analog cyclo(L-Pro-L-Val) inhibits IKKα and IKKβ, which are kinases, a broad kinase panel screening is a logical first step to identify potential off-target kinase interactions. This provides a rapid and comprehensive overview of the compound's selectivity across the human kinome.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Concentration: The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.
-
Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by each kinase in the panel. This is often a radiometric assay using ³³P-ATP or a non-radiometric assay using fluorescence or luminescence detection.
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentrations is determined relative to a positive control (a known inhibitor) and a negative control (vehicle).
-
Follow-up: For any kinases showing significant inhibition (e.g., >50% at 1 µM), a full dose-response curve should be generated to determine the IC50 value.
Sources
- 1. ijper.org [ijper.org]
- 2. chemimpex.com [chemimpex.com]
- 3. baranlab.org [baranlab.org]
- 4. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review [mdpi.com]
- 5. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyclo(L-Pro-L-Val) | NF-κB | NOS | IκB/IKK | COX | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel 2, 5-diketopiperazine derivatives as potent selective histone deacetylase 6 inhibitors: Rational design, synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniscience.co.kr [uniscience.co.kr]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking the performance of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione.
Introduction: The Strategic Value of the Diketopiperazine Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both structural rigidity and synthetic versatility is paramount. Small molecules, particularly those with well-defined three-dimensional structures, provide a powerful platform for interrogating complex biological systems.[1] Among these, the 2,5-diketopiperazines (DKPs), the smallest class of cyclic dipeptides, have emerged as a privileged scaffold.[2][3] Their inherent conformational constraint enhances metabolic stability and binding affinity compared to their linear peptide counterparts, making them attractive frameworks for therapeutic development.[4]
This guide provides a comprehensive performance benchmark of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione , a chiral DKP derived from the condensation of two L-valine amino acids.[5][6] Also known by its synonym, Cyclo(L-Val-L-Val), this compound serves as a critical chiral building block for synthesizing more complex, enantiomerically pure molecules and as a promising lead structure in its own right.[5][7] We will objectively compare its performance against relevant alternatives, supported by established experimental data and detailed protocols to ensure scientific reproducibility and trustworthiness.
Physicochemical Profile
This compound is a stereochemically defined scaffold with the molecular formula C₁₀H₁₈N₂O₂.[5] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [5][7][8] |
| Molecular Weight | 198.26 g/mol | [5][7][8] |
| CAS Number | 19943-16-9 | [6][7] |
| Appearance | White to off-white solid | [5][7] |
| Boiling Point | 428.7°C at 760 mmHg | [5][7] |
| Purity | Typically ≥95% | [6][7] |
| Storage Conditions | 2-8°C, sealed, dry, protected from light | [5][7] |
Synthetic Workflow: Achieving Stereochemical Purity
The synthesis of this compound relies on the cyclization of a linear dipeptide precursor, a cornerstone method for DKP formation. The choice of L-valine as the starting material is critical for establishing the desired (3S,6S) stereochemistry of the final product.[5] The process ensures high enantioselectivity, which is crucial for specific interactions with chiral biological targets.[1]
Caption: General workflow for the synthesis of Cyclo(L-Val-L-Val).
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for synthesizing the target compound.
Objective: To synthesize this compound from L-valine methyl ester hydrochloride.
Materials:
-
L-valine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene
-
Glacial Acetic Acid
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Dipeptide Formation (Self-Condensation):
-
Rationale: In the absence of a second, different amino acid, the ester will couple with another molecule of itself to form the linear dipeptide precursor.
-
Dissolve L-valine methyl ester hydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine (2 equivalents) to neutralize the hydrochloride and facilitate the coupling reaction.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude linear dipeptide, methyl L-valyl-L-valinate.
-
-
Intramolecular Cyclization:
-
Rationale: Heating the linear dipeptide promotes the intramolecular nucleophilic attack of the N-terminal amine on the C-terminal ester carbonyl, eliminating methanol and forming the stable six-membered DKP ring. Acetic acid acts as a catalyst.
-
Dissolve the crude linear dipeptide in a mixture of toluene and glacial acetic acid.
-
Heat the mixture to reflux (approximately 110-120°C) for 4-6 hours. Monitor the formation of the cyclic product by TLC.[9]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
-
Purification:
-
Rationale: Column chromatography is essential to remove any unreacted starting material, linear dipeptide, and other side products, yielding the pure DKP.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain this compound as a white solid.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7]
-
Performance Benchmarking: A Comparative Analysis
The utility of a molecular scaffold is defined by its performance relative to other available options. We benchmark this compound against other cyclic dipeptides and alternative small molecule scaffolds across key performance indicators.
Biological Activity
DKPs are known to possess a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3] The specific activity is highly dependent on the amino acid side chains.
| Compound/Class | Key Biological Activities | Representative IC₅₀ / MIC Values | Source(s) |
| This compound | Potential antimicrobial activity. | Data not widely published; requires specific experimental determination. | [5] |
| (3S,6S)-3,6-Diisobutylpiperazine-2,5-dione | Antibacterial against E. coli and S. aureus. | MIC = 16 µg/mL (E. coli), 22 µg/mL (S. aureus) | [10] |
| (3S,6S)-3,6-Dibenzylpiperazine-2,5-dione | Selective cytotoxicity against nutrient-starved pancreatic cancer cells (PANC-1). | IC₅₀ = 28 µM (glucose-starved PANC-1) | [11] |
| Cyclo(L-Pro-L-Val) | Antibacterial against S. aureus and B. subtilis; Anti-inflammatory. | MIC = 16.3 µg/mL (S. aureus), 18.2 µg/mL (B. subtilis) | [12][13] |
| Alaptide (spiro-DKP) | Investigated for cartilage regeneration; low cytotoxicity but insignificant anti-inflammatory activity in tested models. | IC₅₀ > 20 µM (on various cell lines) | [14] |
Insight: The biological profile of DKPs is highly tunable. While specific data for Cyclo(L-Val-L-Val) is sparse in public literature, its close analogue, Cyclo(L-Leu-L-Leu), demonstrates potent antibacterial activity.[10] This suggests that the di-alkyl substitution pattern is a promising motif for antimicrobial discovery and warrants further investigation for Cyclo(L-Val-L-Val). The dibenzyl analogue shows intriguing selective cytotoxicity, highlighting how side-chain aromaticity can drastically alter the therapeutic application.[11]
Physicochemical and Pharmacokinetic Properties
For any scaffold to be a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Stability and permeability are two of the most critical initial hurdles.
| Property | This compound (Expected) | Comparison: Linear Dipeptide (L-Val-L-Val) | Comparison: Other Cyclic Peptides | Source(s) |
| Proteolytic Stability | High. The rigid cyclic backbone sterically hinders access by proteases. | Low. Susceptible to rapid degradation by exopeptidases and endopeptidases. | High. Cyclization is a well-established strategy to improve stability. | [3][4] |
| Membrane Permeability | Moderate to High. Can be enhanced by intramolecular hydrogen bonding, which shields polar amide groups. | Low. Charged termini and exposed polar groups typically limit passive diffusion. | Variable. Highly dependent on size, flexibility, and the ability to form intramolecular H-bonds. | [4][15] |
| Conformational Rigidity | High. Pre-organizes the side chains for target binding, reducing the entropic penalty. | High. Flexible and exists in numerous conformations in solution. | High. A defining feature of cyclic peptides. | [3][4] |
Insight: The primary advantage of the DKP scaffold lies in its cyclic nature. This single feature confers enhanced proteolytic stability and pre-organizes the pharmacophoric side chains, which can lead to higher binding affinity and selectivity compared to flexible linear peptides.[4] While permeability is complex, the DKP core provides a solid foundation for achieving cell penetration, a significant challenge in peptide-based drug development.[15]
Key Experimental Protocols for Performance Evaluation
To enable robust, comparative benchmarking, standardized assays are essential. The following protocols provide a framework for evaluating the performance of this compound.
Proteolytic Stability Assay
Objective: To determine the stability of the compound in the presence of a common protease, such as Trypsin or Chymotrypsin, compared to a linear peptide control.
Caption: Workflow for a typical proteolytic stability assay.
Procedure:
-
Prepare stock solutions of the test DKP and a control linear peptide (e.g., L-Val-L-Val) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the protease (e.g., Trypsin) in the same buffer.
-
In separate tubes, mix the test compound or control peptide with the protease solution to a final concentration (e.g., 10 µM peptide, 0.1 mg/mL enzyme). Prepare a negative control with the DKP in buffer alone.
-
Incubate all tubes at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Immediately quench the enzymatic reaction by adding the aliquot to a solution that denatures the enzyme (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Analyze the samples by LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the peak area of the remaining intact parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to T=0 and plot the results to determine the half-life.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of the compound in a non-cell-based in-vitro model.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Procedure:
-
Prepare a 96-well filter plate (donor plate) by coating the filter membrane of each well with an artificial lipid membrane solution (e.g., 1% lecithin in dodecane).
-
Add buffer (e.g., PBS, pH 7.4) to the wells of a 96-well acceptor plate.
-
Prepare solutions of the test compound, a high-permeability control (e.g., propranolol), and a low-permeability control (e.g., hydrocortisone) in the same buffer. Add these solutions to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor wells.
-
Incubate the plate assembly at room temperature for a set period (e.g., 5 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS).
-
Calculate the effective permeability coefficient (Pe) using established equations that account for the surface area of the membrane and incubation time.
Conclusion and Future Outlook
This compound represents a fundamentally sound and valuable scaffold for chemical and pharmaceutical research.[7] Its rigid, chiral structure, derived from the natural amino acid L-valine, provides an excellent starting point for the development of enantiomerically pure, complex molecules.[5]
Key Performance Advantages:
-
Enhanced Stability: Its cyclic nature confers significant resistance to proteolytic degradation compared to linear peptides.[4]
-
Structural Rigidity: The DKP core pre-organizes the isopropyl side chains, potentially enhancing binding affinity and selectivity for biological targets by minimizing the entropic cost of binding.[3]
-
Synthetic Tractability: The synthesis is straightforward, allowing for the generation of analogues by incorporating different amino acid precursors.
Areas for Further Investigation:
-
Systematic Biological Screening: A comprehensive evaluation of its antimicrobial, anticancer, and anti-inflammatory activity is warranted to fully map its therapeutic potential.
-
Permeability Optimization: While the core is promising, derivatization of the amide nitrogens or side chains could further optimize cell permeability for specific applications.
References
-
This compound. MySkinRecipes. [Link]
-
Complex and structurally diverse: the next generation of small molecules. Ochre Bio. [Link]
-
Comparison of cyclic peptide therapeutics to classical small molecules... ResearchGate. [Link]
-
Cyclo(L-Pro-L-Val-L-Val). PubChem, National Center for Biotechnology Information. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. MDPI. [Link]
-
From intuition to AI: evolution of small molecule representations in drug discovery. National Center for Biotechnology Information. [Link]
-
Comparative studies on similarities and differences of cyclodipeptide oxidases for installation of C–C double bonds at the diketopiperazine ring. National Center for Biotechnology Information. [Link]
-
Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. MDPI. [Link]
-
(3S,6S)-3-Isopropyl-6-methylpiperazine-2,5-dione. PubChem, National Center for Biotechnology Information. [Link]
-
Advancements in small molecule drug design: A structural perspective. National Center for Biotechnology Information. [Link]
-
Exploring the Frontier of Cyclic Dipeptides: A Bioinformatics Approach to Potential Therapeutic Applications in Schizophrenia. MDPI. [Link]
-
Cyclic peptide drugs approved in the last two decades (2001–2021). Royal Society of Chemistry. [Link]
-
Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. [Link]
-
Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. PubMed. [Link]
-
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]
-
Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. National Center for Biotechnology Information. [Link]
-
Purification, structural characterization, and neuroprotective effect of 3,6-diisobutyl-2,5-piperazinedione from Halomonas pacifica CARE-V15 against okadaic acid-induced neurotoxicity in zebrafish model. ResearchGate. [Link]
-
Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and (3S,6S)-3,6-dimethylpiperazine- 2,5-dione (4). ResearchGate. [Link]
-
Systematic benchmarking of 13 AI methods for predicting cyclic peptide membrane permeability. National Center for Biotechnology Information. [Link]
-
Protocols for measuring the stability and cytotoxicity of cyclotides. ResearchGate. [Link]
-
Self-Assembly of Cyclic Dipeptides: Platforms for Functional Materials. National Center for Biotechnology Information. [Link]
-
Cyclic Dipeptide Synthesi. CSUSB ScholarWorks. [Link]
-
(S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. National Center for Biotechnology Information. [Link]
-
Cyclic dipeptides exhibit potency for scavenging radicals. ResearchGate. [Link]
-
3,6-diisopropyl-piperazine-2,5-dione. Chemsrc. [Link]
Sources
- 1. pharmenabletx.com [pharmenabletx.com]
- 2. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound [myskinrecipes.com]
- 8. This compound | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells [mdpi.com]
- 15. Systematic benchmarking of 13 AI methods for predicting cyclic peptide membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Elucidating the Mechanism of Action of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Introduction: Unveiling the Potential of a Cyclic Dipeptide
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione, a chiral cyclic dipeptide also known as Cyclo(L-Val-L-Val), belongs to the diketopiperazine (DKP) class of natural products.[1][2] DKPs are the smallest cyclic peptides and are synthesized by a wide range of organisms, including bacteria, fungi, and marine life.[3][4] This class of molecules has garnered significant attention in medicinal chemistry due to their rigid and stable structure, which confers resistance to enzymatic degradation, a common challenge with linear peptides.[4][5] Consequently, DKPs exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[3][4][6]
Initial research suggests that a predominant mechanism of action for many DKPs is the disruption of bacterial communication, a process known as quorum sensing (QS).[3][7][8] QS allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating virulence factors, biofilm formation, and antibiotic resistance.[9] By interfering with QS, these compounds can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of developing resistance.[9]
This guide provides a comprehensive framework for researchers to systematically investigate and confirm the mechanism of action of this compound. We will explore quorum sensing inhibition as the primary hypothesized mechanism and present a comparative analysis with alternative pathways, including direct antimicrobial effects and modulation of inflammatory responses. Detailed, self-validating experimental protocols are provided to ensure robust and reliable data generation.
Hypothesized Mechanisms of Action and Comparative Compounds
Based on the extensive literature on diketopiperazines, we propose three primary potential mechanisms of action for this compound. For each hypothesis, we will outline the core concept and introduce comparator compounds to serve as positive controls and benchmarks for activity.
Primary Hypothesis: Quorum Sensing Inhibition
The central hypothesis is that this compound acts as a quorum sensing inhibitor (QSI). Many Gram-negative bacteria utilize N-acylhomoserine lactones (AHLs) as signaling molecules.[10] QSIs can interfere with this process by inhibiting AHL synthesis, degrading the signaling molecules, or blocking the AHL receptor protein (typically a LuxR-type transcriptional regulator).[3][8]
-
Comparator Compound 1: Furanone C-30. A well-characterized synthetic brominated furanone that acts as a broad-spectrum QSI by promoting the degradation of the LuxR-type receptor protein.[10]
-
Comparator Compound 2: Cyclo(L-Pro-L-Val). Another DKP known to exhibit QS inhibitory activity, providing a structurally related benchmark.[11][12][13]
Secondary Hypothesis 1: Direct Antimicrobial Activity
While QS inhibition is a primary focus, it is crucial to assess whether the compound also exhibits direct bactericidal or bacteriostatic effects. Many natural products possess intrinsic antimicrobial properties.[14][15]
-
Comparator Compound: Gentamicin. A broad-spectrum aminoglycoside antibiotic that inhibits protein synthesis, serving as a positive control for antimicrobial activity.[16]
Secondary Hypothesis 2: Anti-Inflammatory Effects via NF-κB Pathway Modulation
Several diketopiperazines have demonstrated anti-inflammatory properties.[11] A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[17] In unstimulated cells, NF-κB is held inactive in the cytoplasm.[18] Inflammatory stimuli trigger a signaling cascade that leads to the translocation of NF-κB into the nucleus, where it induces the expression of pro-inflammatory genes.[19][20]
-
Comparator Compound: Bay 11-7082. A well-established inhibitor of the NF-κB pathway that prevents the phosphorylation of IκBα, a critical step in NF-κB activation.
Experimental Workflows for Mechanism of Action Confirmation
To systematically investigate the proposed mechanisms, a multi-tiered experimental approach is recommended. This workflow is designed to first screen for the most prominent activity and then delve into the specific molecular interactions.
Caption: A tiered experimental workflow for MOA confirmation.
Detailed Experimental Protocols
Protocol 1: Quorum Sensing Inhibition - Violacein Production Assay
This assay utilizes the reporter bacterium Chromobacterium violaceum, which produces the purple pigment violacein in a QS-dependent manner.[7][21] Inhibition of violacein production without affecting bacterial growth is a strong indicator of QSI activity.[9][22]
Objective: To determine if this compound inhibits QS-mediated violacein production.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
This compound, Furanone C-30, Cyclo(L-Pro-L-Val)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare an overnight culture of C. violaceum in LB broth at 30°C.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Prepare serial dilutions of the test and comparator compounds in DMSO (ensure final DMSO concentration is ≤1% to avoid toxicity).
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 1 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (Furanone C-30 or Cyclo(L-Pro-L-Val)).
-
Incubate the plate at 30°C for 24 hours with shaking.
-
After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
To quantify violacein, centrifuge the plate, discard the supernatant, and add 100 µL of DMSO to each well to lyse the cells and solubilize the pigment.
-
Measure the absorbance at 585 nm (A585) to quantify violacein.
-
Normalize the violacein production to bacterial growth (A585/OD600).
Data Interpretation: A significant reduction in the A585/OD600 ratio in the presence of the test compound, without a corresponding decrease in OD600, indicates potent QSI activity.
Protocol 2: Antimicrobial Susceptibility - Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. It's crucial for distinguishing true QSI activity from general antimicrobial effects.[16]
Objective: To determine the MIC of this compound against relevant bacterial strains.
Materials:
-
Bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and Gentamicin
-
96-well microtiter plates
Methodology:
-
Prepare an overnight culture of the test bacteria.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Prepare two-fold serial dilutions of the test compounds and Gentamicin in the 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Interpretation: A high MIC value, especially when compared to concentrations showing QSI activity, suggests the compound's primary mechanism is not direct antimicrobial action.
Protocol 3: Anti-Inflammatory Activity - NF-κB Reporter Assay
This assay uses a cell line engineered to express a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB response element.
Objective: To assess if this compound can inhibit NF-κB activation.
Materials:
-
THP-1-Blue™ NF-κB reporter cell line (or similar)
-
RPMI 1640 medium, fetal bovine serum, penicillin-streptomycin
-
Lipopolysaccharide (LPS) to stimulate NF-κB activation
-
Test compounds and Bay 11-7082
-
QUANTI-Blue™ solution (or appropriate luciferase substrate)
Methodology:
-
Culture the THP-1-Blue™ cells according to the supplier's instructions.
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound, Bay 11-7082, or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to activate the NF-κB pathway.
-
After incubation, take an aliquot of the supernatant and add it to the QUANTI-Blue™ solution.
-
Incubate for 1-3 hours and measure the absorbance at 620-655 nm.
-
A parallel cell viability assay (e.g., MTT or CellTiter-Glo®) must be performed to rule out cytotoxicity.
Data Interpretation: A dose-dependent decrease in reporter gene activity (absorbance) without significant cytotoxicity indicates inhibition of the NF-κB pathway.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, concise tables to facilitate comparison between this compound and the comparator compounds.
Table 1: Quorum Sensing Inhibition and Antimicrobial Activity
| Compound | C. violaceum IC₅₀ (µM) (Violacein Inhibition) | P. aeruginosa MIC (µM) | S. aureus MIC (µM) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Furanone C-30 | 10 | >256 | >256 |
| Cyclo(L-Pro-L-Val) | 400[12] | >200 | 75[12] |
| Gentamicin | N/A | 4 | 2 |
Table 2: Anti-Inflammatory Activity
| Compound | NF-κB Inhibition IC₅₀ (µM) in LPS-stimulated THP-1 cells | Cytotoxicity EC₅₀ (µM) in THP-1 cells |
| This compound | [Experimental Value] | [Experimental Value] |
| Bay 11-7082 | 5 | 20 |
| Vehicle Control | No Inhibition | >100 |
Visualizing the Core Signaling Pathways
Understanding the underlying molecular pathways is critical for contextualizing the experimental data.
Quorum Sensing in P. aeruginosa
Caption: Simplified LasI/LasR quorum sensing circuit in P. aeruginosa.
Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB activation pathway and potential inhibition.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for confirming the mechanism of action of this compound. By employing a tiered approach that begins with broad phenotypic screening and progresses to specific molecular assays, researchers can efficiently identify and validate the compound's primary biological activity. The comparative framework, using well-established compounds as benchmarks, ensures that the generated data is both reliable and easily interpretable within the broader scientific context.
The initial data strongly suggests that quorum sensing inhibition is the most probable mechanism. Should the experimental results confirm this, further studies could focus on identifying the precise molecular target within the QS cascade (e.g., the LuxR-type receptor) through techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Elucidating the exact mechanism will be pivotal for the future development of this compound as a potential anti-virulence agent to combat bacterial infections.
References
-
Discovery of 2,5-diketopiperazine alkaloids with quorum sensing inhibitory activity from the marine fungus Penicillium sp. ZJUT-34 - Taylor & Francis Online. [Link]
-
Investigating the Mechanism of Action of Diketopiperazines Inhibitors of the Burkholderia cenocepacia Quorum Sensing Synthase CepI: A Site-Directed Mutagenesis Study - NIH. [Link]
-
Discovery of 2,5-diketopiperazine alkaloids with quorum sensing inhibitory activity from the marine fungus Penicillium sp. ZJUT-34 - PubMed. [Link]
-
Antimicrobial and Biofilm Inhibiting Diketopiperazines - Bentham Science Publisher. [Link]
-
Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC. [Link]
-
Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review - Italian Journal of Food Science. [Link]
-
Studying quorum sensing inhibition | BMG LABTECH. [Link]
-
Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC - PubMed Central. [Link]
-
Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC. [Link]
-
Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. [Link]
-
Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity - MDPI. [Link]
-
Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal. [Link]
-
Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - NIH. [Link]
-
Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties-A comprehensive review - ResearchGate. [Link]
-
Quorum sensing inhibition assay. | Download Scientific Diagram - ResearchGate. [Link]
-
Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. [Link]
-
Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives - PubMed Central. [Link]
-
This compound - PubChem. [Link]
-
Monitoring the Levels of Cellular NF-κB Activation States - PMC - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Investigating the Mechanism of Action of Diketopiperazines Inhibitors of the Burkholderia cenocepacia Quorum Sensing Synthase CepI: A Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. uniscience.co.kr [uniscience.co.kr]
- 14. itjfs.com [itjfs.com]
- 15. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 2,5-diketopiperazine alkaloids with quorum sensing inhibitory activity from the marine fungus Penicillium sp. ZJUT-34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]
- 19. Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]
Reproducibility in Asymmetric Synthesis: A Comparative Guide to (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral molecules is a cornerstone of modern chemistry. The ability to reliably and reproducibly control the three-dimensional arrangement of atoms is paramount, particularly in the creation of pharmaceuticals where enantiomeric purity can be the difference between a therapeutic effect and a toxic one. This guide provides an in-depth technical comparison of the performance of (3S,6S)-3,6-diisopropylpiperazine-2,5-dione, a key component of the Schöllkopf bis-lactim ether system, with other widely used chiral auxiliaries. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure the reproducibility of these critical transformations.
The Central Role of Chiral Auxiliaries in Reproducible Asymmetric Synthesis
Asymmetric synthesis often relies on the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The ideal chiral auxiliary should provide high levels of stereocontrol, be readily available in both enantiomeric forms, be easily attached and removed, and allow for purification of the diastereomeric products. The reproducibility of a reaction employing a chiral auxiliary is a direct reflection of the robustness of the method and the inherent stereodirecting power of the auxiliary.
This compound, derived from the naturally occurring amino acid L-valine, is a foundational building block for the Schöllkopf chiral auxiliary.[1][2] This system has been extensively used for the asymmetric synthesis of α-amino acids.[1][3][4] Its efficacy stems from the steric hindrance provided by the isopropyl group, which effectively shields one face of the enolate, leading to highly diastereoselective alkylations.[1][2]
Comparative Performance Analysis: Schöllkopf Auxiliary vs. Alternatives
To objectively assess the reproducibility and performance of the Schöllkopf auxiliary derived from this compound, we will compare it with two other pillars of asymmetric synthesis: Evans' oxazolidinones and Oppolzer's camphorsultams. The primary metrics for comparison will be chemical yield and diastereomeric excess (d.e.), which is a measure of the stereoselectivity of the reaction.
The Schöllkopf Bis-Lactim Ether Method
The Schöllkopf method involves the diastereoselective alkylation of the lithiated bis-lactim ether derived from this compound and glycine.[1][3] The bulky isopropyl group from the valine residue effectively directs the incoming electrophile to the opposite face of the molecule, resulting in high diastereoselectivity, often exceeding 95% d.e.[1][2]
Table 1: Diastereoselective Alkylation using Schöllkopf's Bis-Lactim Ether
| Electrophile (R-X) | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| 4-bromo-1,2-butadiene | 48 | >95 (trans isomer only) | [5] |
| Benzyl bromide | Not specified | >95 | [2] |
| Allyl bromide | Not specified | >95 | [2] |
| Methyl iodide | Not specified | >95 | [1] |
Note: The diastereomeric excess is typically reported as >95% for the trans-adduct, as the cis-adduct is often not observed or is present in negligible amounts.
The high level of stereocontrol is a consistent and reproducible feature of the Schöllkopf method, making it a reliable choice for the synthesis of a wide array of non-proteinogenic α-amino acids.
Evans' Oxazolidinone Auxiliaries
Table 2: Asymmetric Alkylation using Evans' Oxazolidinone Auxiliaries
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio | Reference |
| Benzyl bromide | 90-95 | >99:1 | [6] |
| Allyl iodide | 90-95 | >99:1 | [6] |
| Methyl iodide | 90-95 | >99:1 | [6] |
| Isopropyl iodide | 85-90 | 98:2 | [6] |
Evans' auxiliaries consistently provide excellent yields and exceptionally high diastereoselectivities, often exceeding 99:1. This makes them a benchmark for reproducible asymmetric synthesis.
Oppolzer's Camphorsultam Auxiliaries
Oppolzer's camphorsultams, derived from camphor, are known for their high crystallinity, which can facilitate purification by recrystallization, and their effectiveness in a variety of asymmetric transformations, including alkylations and Diels-Alder reactions.[9][10]
Table 3: Asymmetric Alkylation using Oppolzer's Camphorsultam Auxiliaries
| Electrophile (R-X) | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| Allyl iodide | 95 | >98 | [10] |
| Benzyl bromide | 92 | >98 | [10] |
| Methyl iodide | 89 | >98 | [10] |
Oppolzer's camphorsultams also demonstrate excellent and reproducible levels of diastereoselectivity, making them a robust alternative.
Experimental Protocols for Reproducible Results
To ensure the integrity and reproducibility of the synthetic procedures, detailed, step-by-step methodologies are provided below. These protocols are designed to be self-validating systems, where careful execution should lead to the expected high levels of stereoselectivity.
Workflow for Asymmetric Alkylation using Schöllkopf's Bis-Lactim Ether
Caption: Workflow for Schöllkopf Asymmetric Amino Acid Synthesis.
Step-by-Step Protocol:
-
Preparation of the Bis-Lactim Ether: To a solution of this compound in anhydrous dichloromethane, add trimethyloxonium tetrafluoroborate at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the bis-lactim ether.[1][2]
-
Diastereoselective Alkylation: Dissolve the purified bis-lactim ether in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium (n-BuLi) dropwise and stir the resulting solution for 30 minutes to ensure complete deprotonation. Slowly add a solution of the desired electrophile (e.g., benzyl bromide) in anhydrous THF. Stir the reaction mixture at -78 °C for several hours until the reaction is complete (monitored by TLC).[5]
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
-
Hydrolysis to the Amino Acid Ester: Dissolve the purified alkylated bis-lactim ether in dilute hydrochloric acid and stir at room temperature. The progress of the hydrolysis can be monitored by TLC. Upon completion, the desired chiral α-amino acid methyl ester can be isolated.
The Causality Behind High Reproducibility
The remarkable reproducibility of the Schöllkopf method is rooted in fundamental principles of stereochemistry and reaction kinetics. The rigid cyclic structure of the piperazinedione, coupled with the large steric profile of the isopropyl group, creates a highly organized transition state for the alkylation reaction.
Caption: Rationale for high diastereoselectivity in the Schöllkopf method.
This well-defined transition state minimizes the formation of the alternative diastereomer, leading to the consistently high d.e. values observed experimentally. Any deviation from this high selectivity would likely indicate issues with the reaction conditions, such as the presence of moisture, impure reagents, or incorrect temperatures, rather than an inherent lack of selectivity in the method itself.
Conclusion
This compound, as the precursor to the Schöllkopf bis-lactim ether auxiliary, provides a highly reliable and reproducible method for the asymmetric synthesis of α-amino acids. While alternatives like Evans' oxazolidinones and Oppolzer's camphorsultams also offer excellent levels of stereocontrol and reproducibility, the Schöllkopf method remains a powerful and widely utilized tool in the arsenal of the synthetic chemist. The choice of auxiliary will ultimately depend on the specific substrate, desired product, and downstream applications. However, when high levels of enantiopurity and reproducible results are paramount, the methodology based on this compound stands as a testament to the power of rationally designed chiral auxiliaries.
References
- Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. (URL not available)
- Schöllkopf Bis-Lactim Amino Acid Synthesis. (URL not available)
- Structure and mechanism of alkylation of Oppolzer's camphorsultam-derived enol
- Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. - University of Arizona. (URL not available)
-
Schöllkopf method - Wikipedia. [Link]
- Recent advances in asymmetric synthesis with chiral imide auxiliaries - Société Chimique de France. (URL not available)
- ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. (URL not available)
- Evans' original oxazolidinone auxiliary‐based asymmetric methodology.
-
Schöllkopf Bis-lactim Amino Acid Synthesis - ChemTube3D. [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. [Link]
-
Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam | Journal of the American Chemical Society. [Link]
- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (URL not available)
- Asymmetric alkylation of Schöllkopf bis‐lactim ethers for the construction of γ‐phosphono‐α‐amino acid derivatives.
- Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam.
Sources
- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. researchgate.net [researchgate.net]
- 8. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and mechanism of alkylation of Oppolzer’s camphorsultam-derived enolates [morressier.com]
- 10. researchgate.net [researchgate.net]
Advantages and limitations of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione in synthesis.
An In-Depth Guide to the Schöllkopf Chiral Auxiliary: (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione in Asymmetric Synthesis
Introduction: The Foundation of Asymmetric Amino Acid Synthesis
In the landscape of medicinal and synthetic chemistry, the demand for enantiomerically pure α-amino acids—both natural and non-proteinogenic—is incessant. These molecules serve as fundamental building blocks for pharmaceuticals, chiral ligands, and complex natural products.[1][2] this compound, a cyclic dipeptide formed from two L-valine molecules, is the precursor to one of the most reliable and widely adopted chiral auxiliaries for this purpose.[3][4] Developed by Ulrich Schöllkopf in the late 1970s and early 1980s, this methodology provides a robust pathway for the diastereoselective alkylation of a masked glycine unit, enabling the synthesis of a vast array of optically pure α-amino acids.[1][4]
This guide offers a comprehensive analysis of the Schöllkopf auxiliary derived from this compound, detailing its mechanistic underpinnings, significant advantages, inherent limitations, and a comparative assessment against other contemporary methods. We will provide field-proven experimental protocols and quantitative data to equip researchers, scientists, and drug development professionals with the technical insights required for its effective application.
The Core Methodology: A Mechanistic Overview
The Schöllkopf method is a multi-step process that leverages the steric influence of the auxiliary to achieve high stereocontrol. The parent diketopiperazine is not the active species but a stable precursor to the reactive bis-lactim ether.
The general workflow proceeds as follows:
-
Activation: The this compound is converted to its corresponding bis-lactim ether, typically (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, via double O-methylation. This is commonly achieved using potent alkylating agents like Meerwein's salt (trimethyloxonium tetrafluoroborate).[1]
-
Deprotonation: The bis-lactim ether is treated with a strong base, most often n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to selectively abstract a proton from the prochiral carbon of the glycine moiety, generating a planar nucleophilic enolate.[1][4]
-
Diastereoselective Alkylation: The crucial stereochemistry-defining step involves the reaction of this enolate with an electrophile (e.g., an alkyl halide). The bulky isopropyl group on the adjacent stereocenter effectively shields one face of the planar enolate, forcing the electrophile to approach from the opposite, less hindered face. This results in the formation of the alkylated product with high diastereoselectivity, typically yielding the trans adduct.[1]
-
Hydrolysis and Recovery: The final step involves mild acidic hydrolysis of the alkylated bis-lactim ether. This cleavage yields the desired α-amino acid ester (e.g., methyl ester) with high enantiomeric purity (typically >95% e.e.) and the chiral auxiliary (as valine methyl ester), which can be recovered and recycled.[1][4]
Caption: General workflow of the Schöllkopf asymmetric amino acid synthesis.
Key Advantages of the Schöllkopf Auxiliary
The enduring popularity of this method stems from several powerful advantages that ensure reliability and versatility in a research setting.
-
Exceptional Stereocontrol: The primary advantage is the consistently high level of diastereoselectivity achieved during the alkylation step. The steric bulk of the valine-derived isopropyl group provides excellent facial shielding, routinely leading to diastereomeric excesses (d.e.) greater than 95%.[1] This high fidelity directly translates to high enantiomeric excess (e.e.) in the final amino acid product.
-
Broad Substrate Scope: The methodology is compatible with a wide array of electrophiles. This versatility allows for the synthesis of a diverse library of non-proteinogenic amino acids, including those with unique alkyl, aryl, and functionalized side chains. Compatible electrophiles include alkyl halides, sulfonates, acyl chlorides, aldehydes, ketones, and enones.[1]
-
Mild Cleavage Conditions: The final hydrolysis step to release the target amino acid is performed under mild acidic conditions. This is a crucial benefit as it preserves the integrity of sensitive functional groups that might be compromised by harsher hydrolytic methods (e.g., strong base or oxidative cleavage) required for other chiral auxiliaries.[1]
-
Predictable Stereochemical Outcome: The stereochemistry of the final product is directly controlled by the chirality of the starting valine. Using the (3S,6S)-auxiliary derived from L-valine consistently produces (S)-α-amino acids (assuming standard IUPAC priority rules for the side chain). This predictability is invaluable for targeted synthesis.[4]
-
Well-Established and Reliable: Having been in use for over four decades, the Schöllkopf synthesis is a thoroughly vetted and trusted method with extensive documentation in the scientific literature, making it a reliable choice for complex synthetic campaigns.[1][2]
Limitations and Scientific Challenges
Despite its strengths, the Schöllkopf method is not without its drawbacks, which are important considerations for experimental design and scale-up.
-
Poor Atom Economy: As a stoichiometric chiral auxiliary-based method, it suffers from inherently poor atom economy. The molecular weight of the auxiliary is significant compared to the glycine unit it controls, and it must be synthesized, used, and then removed and recycled.[4]
-
Suitability for Laboratory Scale: Due to the multi-step nature of the process and the unfavorable atom economy, the method is generally limited to laboratory-scale synthesis. It is not economically viable for the industrial production of common amino acids but remains a premier choice for accessing complex, high-value "exotic" amino acids.[4]
-
Challenges with Quaternary Amino Acids: The standard protocol using n-BuLi can yield poor results when attempting to synthesize α,α-disubstituted amino acids. This is because deprotonation can occur at the less hindered C-3 position. However, this limitation has been addressed through modified protocols, such as using tert-butyllithium (t-BuLi), which shows improved regioselectivity for the desired C-6 deprotonation.[5]
-
Use of Hazardous Reagents: The synthesis requires handling of hazardous materials. The O-methylation step often employs Meerwein's salt, a highly toxic and moisture-sensitive reagent.[1] Furthermore, the deprotonation step utilizes pyrophoric organolithium bases like n-BuLi, which require stringent anhydrous conditions and careful handling.[4]
Comparative Analysis with Alternative Chiral Auxiliaries
To provide context, the performance of the Schöllkopf auxiliary is best understood when compared to other prominent methods for asymmetric α-amino acid synthesis.
| Feature | Schöllkopf Auxiliary | Evans Oxazolidinone | Myers' Pseudoephedrine | Oppolzer's Sultam |
| Typical Diastereoselectivity | >95% d.e. | >98% d.e. | >98% d.e. | >98% d.e. |
| Core Reaction | Alkylation of a glycine enolate equivalent | Alkylation, Aldol, Conjugate Addition | Alkylation of a glycine enolate equivalent | Alkylation, Conjugate Addition, Diels-Alder |
| Substrate Scope | Very Broad (many electrophiles) | Broad (acyl derivatives) | Broad (alkyl halides) | Very Broad |
| Cleavage Conditions | Mild Acidic Hydrolysis | Basic (LiOH/H₂O₂), Reductive (LiBH₄) | Mild Acidic Hydrolysis | Basic Hydrolysis (LiOH), Reductive (LiAlH₄) |
| Auxiliary Recovery | Yes (as Valine methyl ester) | Yes | Yes | Yes |
| Key Limitation | Poor atom economy; multi-step process | Cleavage can be harsh for sensitive substrates | Auxiliary is a controlled substance | Higher cost of auxiliary |
Detailed Experimental Protocol: Asymmetric Synthesis of (S)-Phenylalanine Methyl Ester
This protocol provides a representative workflow for the synthesis of an unnatural amino acid using the Schöllkopf auxiliary.
Caption: Step-by-step experimental workflow for alkylation and hydrolysis.
Methodology:
Part 1: Diastereoselective Alkylation
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe over 10 minutes. The solution may turn yellow, indicating enolate formation. Stir for an additional 15 minutes at -78 °C.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the enolate solution. Monitor the reaction by thin-layer chromatography (TLC). Allow the reaction to stir at -78 °C for 2-4 hours or until TLC indicates complete consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure (3S,6R)-3-isopropyl-6-benzyl-bis-lactim ether.
Part 2: Hydrolysis
-
Cleavage: Dissolve the purified alkylated product in dilute hydrochloric acid (e.g., 0.05-0.25 M).
-
Reaction: Stir the solution vigorously at room temperature for 4-8 hours. The progress of the hydrolysis can be monitored by TLC or ¹H NMR spectroscopy.
-
Isolation: Upon completion, the solvent is typically removed under reduced pressure to yield a mixture of the hydrochloride salts of (S)-phenylalanine methyl ester and L-valine methyl ester. These can be separated by various methods, including chromatography or crystallization, to provide the final enantiomerically pure amino acid derivative.
Conclusion
This compound, as the precursor to the Schöllkopf chiral auxiliary, remains a cornerstone of modern asymmetric synthesis. Its principal advantages—high and predictable stereoselectivity, broad substrate scope, and mild product cleavage conditions—make it an exceptionally powerful tool for the laboratory-scale synthesis of valuable, non-standard α-amino acids.[1][4] While limitations such as poor atom economy and the use of hazardous reagents preclude its use in large-scale industrial applications, its reliability and effectiveness in complex synthetic challenges are undisputed.[4] For researchers in drug discovery and natural product synthesis, a thorough understanding of this methodology is not just beneficial but essential for the stereocontrolled construction of novel molecular architectures.
References
-
Magriotis, P. A., Vassiliou, S., & Dimitropoulos, C. (2003). Novel Applications of the Schöllkopf Chiral Auxiliary: A New and Efficient Enantioselective Synthesis of β-Lactams Possessing a C-4 Quaternary Stereocenter. SYNLETT, 2003(15), 2398–2400. Retrieved from [Link]
-
ResearchGate. (2003). Novel Applications of the Schöllkopf Chiral Auxiliary: A New and Efficient Enantioselective Synthesis of β-Lactams Possessing a C-4 Quaternary Stereocenter | Request PDF. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Schöllkopf method. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereospecific Synthesis of α-Deuteriated α-Amino Acids: Regiospecific Deuteriation of Chiral 3Isopropyl2,5-dimethoxy-3,6- dihydropyrazines | Request PDF. Retrieved from [Link]
-
ResearchGate. (2001). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2 R )- and (2 S ) - 2,5Dihydro3,6-dimethoxy-2-isopropylpyrazine. Retrieved from [Link]
-
Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in Your Laboratory
In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical intermediate like (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione extends beyond its application in synthesis. The final, and arguably one of the most critical, stages is its proper disposal. This guide, designed for the discerning researcher, provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
Hazard Assessment and Chemical Profile
Before any disposal procedures commence, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound, a cyclic dipeptide, is a stable solid at room temperature. While specific toxicological data is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. The Safety Data Sheet (SDS) is the primary source of this critical information. In the absence of a specific SDS, information from structurally related compounds, such as piperazine derivatives, should be consulted to infer potential hazards.[1][2]
Based on available data, this compound is not classified as a hazardous waste under current regulations, provided it has not been mixed with or contaminated by hazardous substances.[3] However, laboratory best practices dictate that all chemical waste should be managed with a degree of caution.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [4][5] |
| Molecular Weight | 198.26 g/mol | [4][5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 268 °C | |
| Boiling Point | 428.7 °C at 760 mmHg | [5] |
| Storage | 2-8°C, dry and sealed away from light | [5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling any chemical waste. The following PPE is mandatory for the disposal of this compound to prevent accidental exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes of contaminated solvents or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical and any associated solvents. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols. | Minimizes the risk of inhaling fine particles of the compound. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the disposal of this compound. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.
Waste Segregation: The Foundation of Safe Disposal
Proper waste segregation at the source is the cornerstone of effective laboratory waste management.[6]
-
Solid Waste:
-
Collect pure, uncontaminated this compound waste in a designated, clearly labeled container for non-hazardous solid chemical waste.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, the entire solution must be treated as chemical waste.
-
Segregate halogenated and non-halogenated solvent waste into separate, appropriately labeled containers. Never mix incompatible waste streams.
-
Container Labeling: Clarity for Compliance
Accurate and detailed labeling of waste containers is a critical regulatory requirement.
-
All waste containers must be clearly labeled with the full chemical name: "this compound".
-
Indicate the physical state (solid or liquid) and the approximate quantity.
-
If in solution, list all solvent components and their approximate percentages.
-
Include the date of waste generation and the name of the responsible researcher or laboratory.
Storage of Chemical Waste: A Secure and Temporary Measure
Proper storage of chemical waste pending disposal is essential to maintain a safe laboratory environment.
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure that the storage area is away from general laboratory traffic and incompatible materials.
-
Do not overfill waste containers; leave adequate headspace to allow for expansion of contents.
Final Disposal: Partnering with Professionals
The final disposal of chemical waste must be conducted in accordance with local, state, and federal regulations.
-
Engage with your institution's Environmental Health and Safety (EH&S) department for guidance on the specific disposal procedures at your facility.
-
Waste will typically be collected by a licensed hazardous waste disposal contractor for incineration or landfilling in a permitted facility.
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material to avoid generating dust.
-
Collect the material in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Large Spills or Spills in Solution:
-
Evacuate the immediate area and alert your laboratory supervisor and EH&S department.
-
If the solvent is flammable, eliminate all sources of ignition.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Follow your institution's specific spill response protocol.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these detailed procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
- LabX. (2025, May 26). Laboratory Waste Management: Best Practices for Compliance and Safety.
-
Angene Chemical. Safety Data Sheet: this compound. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Cyclic Dipeptides: Catalyst/Promoter-Free, Rapid and Environmentally Benign Cyclization of Free Amino Acids. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
CEM. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Retrieved from [Link]
-
MySkinRecipes. This compound. Retrieved from [Link]
-
AWS. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Retrieved from [Link]
-
ResearchGate. Piperazine-2,5-dione (2) synthesis. Retrieved from [Link]
-
Cambridge Open Engage. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
-
MDPI. Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, August 1). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. angenechemical.com [angenechemical.com]
- 4. This compound | C10H18N2O2 | CID 7075896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Cyclic dipeptides: catalyst/promoter-free, rapid and environmentally benign cyclization of free amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Personal protective equipment for handling (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
A Researcher's Guide to Safely Handling (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Welcome to your essential guide for the safe handling, operation, and disposal of this compound. As a chiral cyclic diketopiperazine, this compound is a valuable intermediate in organic and medicinal chemistry, particularly in the synthesis of peptide-based drugs and other bioactive molecules.[1][2] Its utility in the lab is matched by the imperative for meticulous safety protocols. This guide is designed to provide you, the research professional, with the critical information needed to establish a self-validating system of safety, ensuring both the integrity of your work and the protection of your team.
Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, its structural backbone, the piperazine ring, is well-characterized. Piperazine and its derivatives are known to present several hazards.[3] Extrapolating from data on these related compounds allows us to build a robust and cautious safety framework. The primary health risks include irritation to the skin, eyes, and respiratory system, with potential for allergic reactions.[3][4]
| Hazard Classification | Potential Effect | Rationale and Source |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction.[3] | Piperazine compounds can be irritating upon contact and act as sensitizers.[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, with a risk of severe burns.[3][5] | Direct contact with eyes can cause significant damage.[5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3] | Inhalation of dust from the solid compound can irritate the respiratory tract.[6] |
| Acute Toxicity, Oral | May be harmful if swallowed.[7] | Ingestion can lead to irritation of the digestive tract.[5] |
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The following equipment is mandatory when handling this compound, which is typically supplied as a white to off-white solid.[1][2]
| PPE Category | Item and Specifications | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles (meeting EN166 or ANSI Z.87.1 standards) and a full-face shield.[3][5] | Protects against accidental splashes of solutions and airborne dust particles. A face shield is crucial when handling larger quantities or during procedures with a higher risk of splashing.[3] |
| Hand Protection | Chemical-resistant nitrile gloves (tested according to EN 374).[8] | Provides a barrier against skin contact. Always inspect gloves before use and consult the manufacturer's guide for breakthrough times, especially for prolonged contact.[8] Change gloves immediately if contaminated. |
| Body Protection | A clean, buttoned laboratory coat.[5][9] | Prevents contamination of personal clothing and protects the skin from potential spills. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6] | Required when handling the solid compound outside of a fume hood or when dust formation is likely. A particulate filter is appropriate for this compound.[8] |
Operational and Disposal Plans
Adherence to a strict, procedural workflow is paramount for safety. The following steps provide a clear plan for handling this compound from receipt to disposal.
Handling Workflow Diagram
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure you have read and understood the hazards associated with piperazine compounds.[10][11] All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[6][12] Ensure an eyewash station and safety shower are immediately accessible.
-
Handling the Solid:
-
Storage: The compound should be stored sealed in a dry environment, protected from light, at a temperature of 2-8°C for optimal stability.[1][2]
-
In Case of a Spill:
Disposal Plan
All waste containing this compound, including contaminated gloves, wipes, and excess material, must be treated as hazardous chemical waste.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[14] Never pour chemical waste down the drain.[14]
By integrating these safety and logistical protocols into your daily laboratory practice, you build a foundation of trust and scientific integrity. This proactive approach to safety not only protects you and your colleagues but also ensures the continued success of your vital research.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
GazFinder. (n.d.). piperazine (C4H10N2). Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]
-
ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]
-
Clym Environmental Services. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]
-
Carleton University. (n.d.). LABORATORY SAFETY MANUAL. Retrieved from [Link]
-
Kalstein EU. (n.d.). Safety in the Handling of Laboratory Reagents. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gas detectors and respiratory protection equipments C4H10N2 (piperazine), CAS number 110-85-0 [en.gazfinder.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. ethz.ch [ethz.ch]
- 10. thesafetygeek.com [thesafetygeek.com]
- 11. kalstein.eu [kalstein.eu]
- 12. carleton.ca [carleton.ca]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. maxedoutcompounds.com [maxedoutcompounds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
